N-Acetyl-D-cysteine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-2-acetamido-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKSKIMOESPYIA-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180751 | |
| Record name | N-Acetyl-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26117-28-2, 616-91-1 | |
| Record name | N-Acetyl-D-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26117-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-D-cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026117282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | acetylcysteine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acetyl-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-D-cysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYL-D-CYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L305827QJJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Acetyl-D-cysteine biochemical properties and function
An In-depth Technical Guide to the Biochemical Properties and Function of N-Acetyl-D-cysteine
Introduction
N-acetylcysteine (NAC) is the N-acetylated derivative of the amino acid cysteine.[1] It exists as two stereoisomers: N-Acetyl-L-cysteine and this compound. The L-isomer is a well-established clinical agent, used as a mucolytic and as an antidote for acetaminophen poisoning.[1] This guide will focus on the biochemical properties and functions of the less-studied D-enantiomer, this compound (NAD), often in comparison to its L-counterpart. While both isomers possess antioxidant capabilities stemming from their shared thiol group, their metabolic fates and biological functions diverge significantly due to stereospecific enzymatic pathways.[2][3]
Biochemical Properties
This compound is a derivative of the unnatural D-isomer of cysteine.[4] Its core chemical structure features a reactive sulfhydryl (thiol) group, which is central to its primary biochemical function as an antioxidant.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H9NO3S | [5] |
| Molecular Weight | 163.20 g/mol | [5] |
| CAS Number | 26117-28-2 | [5] |
| IUPAC Name | (2S)-2-acetamido-3-sulfanylpropanoic acid | [5] |
| Solubility | In water: 250 mg/mL (1531.96 mM) | [4] |
The key difference between this compound and N-Acetyl-L-cysteine lies in their stereochemistry. Biological systems, particularly enzymes, are highly stereoselective. As a result, this compound is not a substrate for the enzymes that deacetylate N-Acetyl-L-cysteine to L-cysteine, which is a necessary step for its incorporation into the glutathione (GSH) biosynthesis pathway.[2][4]
Function
The function of this compound is primarily defined by its direct antioxidant activity, which is independent of the glutathione metabolic pathway.[3]
Direct Antioxidant and Radical Scavenging Activity
The thiol group in this compound can directly scavenge reactive oxygen species (ROS).[2][4] This makes it an effective antioxidant in its own right. The antioxidant action of N-acetylcysteine, in general, is attributed to its fast reactions with hydroxyl radicals (•OH), nitrogen dioxide (•NO2), and carbon trioxide ion (CO3•−).[6] However, its reactions with other ROS like superoxide (O2•−) and hydrogen peroxide (H2O2) are relatively slow.[7]
Glutathione-Independent Mechanism
A critical distinction from the L-isomer is that this compound cannot participate in glutathione biosynthesis.[2] Studies have shown that the D-isomer fails to increase hepatic glutathione levels, suggesting it cannot serve as a precursor for glutathione synthesis.[4] This highlights that its cytoprotective effects are not mediated through the replenishment of intracellular glutathione stores.[3]
Disulfide Bond Reduction
N-acetylcysteine is known for its ability to break disulfide bonds in proteins.[1][8] This mechanism is responsible for the mucolytic effect of the L-isomer, where it reduces the viscosity of mucus by breaking down disulfide bridges in mucoproteins.[9][10] This disulfide-reducing activity is a chemical property of the thiol group and is likely shared by the D-isomer.
Modulation of Signaling Pathways
While research specifically on this compound is limited, studies on the L-isomer have shown it can modulate key inflammatory and oxidative stress signaling pathways. These include:
-
Nuclear Factor-kappa B (NF-κB): N-Acetyl-L-cysteine can inhibit the activation of NF-κB, a key regulator of the inflammatory response, thereby suppressing the production of pro-inflammatory cytokines.[10][11]
-
Mitogen-Activated Protein Kinases (MAPKs): The L-isomer has been shown to influence MAPK pathways, including ERK, JNK, and p38, although the effects can be context-dependent (e.g., dependent on the presence or absence of serum).[12][13]
-
Nrf2 Pathway: N-Acetyl-L-cysteine can activate the Nrf2 pathway, which upregulates the expression of antioxidant genes, though this is often linked to its role in GSH synthesis.[11]
It is plausible that this compound could also interact with these pathways through its direct antioxidant effects, but further research is needed to confirm this.
Quantitative Data
Quantitative data specifically for this compound is sparse. The following tables summarize available data and provide pharmacokinetic data for the L-isomer for comparative purposes.
Table 2: Pharmacokinetic Parameters of N-Acetyl-L-cysteine (Oral Administration)
| Parameter | Value | Species | Source |
| Peak Plasma Concentration (Cmax) | 0.35 to 4 mg/L (after 200-400 mg dose) | Human | [14] |
| Time to Peak (Tmax) | 1 to 2 hours | Human | [14] |
| Oral Bioavailability | 4.0% to 9.1% | Human | [15] |
| Volume of Distribution (Vd) | 0.33 to 0.47 L/kg | Human | [14] |
| Terminal Half-life (t½) | ~6.25 hours | Human | [14] |
| Protein Binding | ~50% (at 4 hours) | Human | [14] |
A key pharmacokinetic difference is that a significantly larger fraction of this compound (47% of the dose) is recovered unchanged in the urine over 24 hours compared to N-Acetyl-L-cysteine (6.1% of the dose), indicating that the D-isomer is less extensively metabolized.[4]
Table 3: In Vitro Experimental Concentrations of N-Acetylcysteine
| Cell Type | Application | Concentration(s) | Outcome | Source |
| HepG2 (Human Liver Carcinoma) | Cytoprotection against lead nitrate | 0.125, 0.25, 0.5 mM | Increased cell viability and decreased lipid peroxidation. | [16] |
| Murine Oligodendrocytes (158N) | Protection against H2O2-induced oxidative stress | 50 µM to 500 µM | Decreased ROS production and increased cell survival. | [17] |
| Human Dental Pulp Stem Cells | Modulation of inflammatory and oxidative stress responses | - | Marginally inhibited proliferation at 72h. | [18] |
Experimental Protocols
Protocol 1: Synthesis of N-Acetylcysteine
This protocol describes a general method for the acylation of cysteine. To synthesize this compound, D-cysteine would be used as the starting material.
Materials:
-
L-cysteine or D-cysteine
-
Acetic anhydride
-
Aqueous sodium acetate or other suitable base
-
Solvent (e.g., aqueous tetrahydrofuran, methanol)
-
Purification solvents (e.g., ethanol, diethyl ether)
Procedure:
-
A suspension of cysteine hydrochloride monohydrate is prepared in the reaction solvent (e.g., aqueous tetrahydrofuran) under a nitrogen atmosphere.[19]
-
A base, such as sodium acetate trihydrate, is added to neutralize the hydrochloride salt.[19]
-
The mixture is chilled, and acetic anhydride is added dropwise to perform the acylation reaction.[19]
-
The reaction mixture is stirred for a specified time (e.g., 3 hours) at a controlled temperature (e.g., room temperature).[19]
-
The resulting N-acetylcysteine is then purified. This can involve multiple steps, such as filtration, solvent evaporation, and recrystallization using solvents like ethanol and diethyl ether to remove unreacted cysteine and by-products.[19]
-
The purity of the final product can be confirmed using techniques such as 1H NMR spectroscopy and HPLC.[19]
Protocol 2: In Vitro Assessment of Cytoprotection using MTT Assay
This protocol is adapted from a study on N-Acetyl-L-cysteine's protective effects against lead-induced cytotoxicity in HepG2 cells.[16]
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with FBS)
-
This compound
-
Oxidative stressor (e.g., lead nitrate, H2O2)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Plate HepG2 cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[16]
-
Treatment: Expose the cells to the oxidative stressor (e.g., 30 µg/mL lead nitrate) in the presence or absence of various concentrations of this compound (e.g., 0.125, 0.25, 0.5 mM).[16] Include control wells with medium only and wells with the stressor only.
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.[16]
-
MTT Addition: Add 50 µL of MTT solution to each well and incubate for 30 minutes at 37°C.[16]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is based on a method used to measure ROS in oligodendrocytes.[17]
Materials:
-
Cells of interest (e.g., 158N oligodendrocytes)
-
This compound
-
Oxidative stressor (e.g., 500 µM H2O2)
-
CM-H2DCFDA fluorescent probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the oxidative stressor in the presence or absence of this compound for a specified time (e.g., 24 hours).[17]
-
Probe Loading: After treatment, wash the cells and incubate them with the CM-H2DCFDA probe in the dark according to the manufacturer's instructions. This probe becomes fluorescent upon oxidation by intracellular ROS.
-
Measurement: Analyze the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope.[17]
-
Analysis: Quantify the ROS levels by comparing the fluorescence intensity of the treated groups to the control group. The results can be expressed as a fold change relative to the control.[17]
Visualizations
References
- 1. The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Reactive Oxygen Species | TargetMol [targetmol.com]
- 5. This compound | C5H9NO3S | CID 94364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atsjournals.org [atsjournals.org]
- 13. N-acetylcysteine, reactive oxygen species and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical pharmacokinetics of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jvsmedicscorner.com [jvsmedicscorner.com]
- 16. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. N-Acetyl Cysteine Modulates the Inflammatory and Oxidative Stress Responses of Rescued Growth-Arrested Dental Pulp Microtissues Exposed to TEGDMA in ECM - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis and Purification of N-Acetyl-D-cysteine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-Acetyl-D-cysteine (NAD), a compound of increasing interest in various research fields. This document details experimental protocols, data presentation in structured tables, and visualizations of workflows and biological pathways to facilitate its application in a laboratory setting.
Introduction
This compound is the D-enantiomer of the more commonly known N-Acetyl-L-cysteine (NAC). While NAC is widely recognized for its role as a mucolytic agent and a precursor to the antioxidant glutathione (GSH), NAD exhibits distinct biochemical properties. Primarily, this compound functions as a direct scavenger of reactive oxygen species (ROS) through its thiol group but does not participate in the glutathione metabolic pathway.[1][2] This key difference makes NAD a valuable tool for researchers investigating cellular redox states and the specific roles of direct ROS scavenging, independent of GSH modulation.
This guide will focus on the practical aspects of synthesizing and purifying NAD for research purposes, providing detailed methodologies and expected outcomes.
Synthesis of this compound
The most common and straightforward method for synthesizing this compound is through the direct acetylation of D-cysteine using acetic anhydride. The acetyl group selectively attaches to the amino group of D-cysteine.
Experimental Protocol: Acetylation of D-Cysteine
This protocol is adapted from general procedures for the acetylation of amino acids and specific examples for cysteine derivatives.[3][4][5][6]
Materials:
-
D-cysteine
-
Acetic anhydride
-
Sodium hydroxide (NaOH) or other suitable base
-
Hydrochloric acid (HCl) for pH adjustment
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Dissolution of D-cysteine: Dissolve D-cysteine in deionized water in a flask placed in an ice bath to maintain a low temperature.
-
pH Adjustment: Adjust the pH of the D-cysteine solution to approximately 9-10 by the dropwise addition of a concentrated sodium hydroxide solution. This deprotonates the amino group, making it more nucleophilic.
-
Addition of Acetic Anhydride: While vigorously stirring the solution and maintaining the pH between 9 and 10 with the addition of NaOH, slowly add acetic anhydride dropwise. The reaction is exothermic, so slow addition is crucial to control the temperature.
-
Reaction Monitoring: Continue the reaction for a specified period (typically 1-2 hours) at a controlled temperature (e.g., 0-5 °C). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Acidification: After the reaction is complete, acidify the solution to a pH of approximately 2 with hydrochloric acid. This protonates the carboxylic acid group of the product, making it less soluble in water.
-
Crystallization and Isolation: The this compound will precipitate out of the acidic solution. Cool the mixture in an ice bath to maximize crystallization.
-
Filtration and Washing: Collect the crude product by vacuum filtration and wash it with cold deionized water to remove any remaining salts and impurities.
-
Drying: Dry the crude this compound product under vacuum.
Quantitative Data for Synthesis
The following table summarizes typical quantitative data for the synthesis of N-acetylcysteine, which can be adapted for the D-enantiomer.
| Parameter | Value | Reference |
| Starting Material | D-cysteine | General Knowledge |
| Acetylating Agent | Acetic Anhydride | [3][5] |
| Reaction pH | 9-12 | [4] |
| Reaction Temperature | 40-60 °C (can be lower) | [4] |
| Typical Yield (crude) | > 90% | [3] |
| Purity (post-synthesis) | 95-99% (by HPLC) | [3] |
Purification of this compound
Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and salts, ensuring its suitability for research applications. The most common methods are recrystallization and column chromatography.
Experimental Protocol: Recrystallization
Recrystallization is an effective method for purifying crystalline solids. The choice of solvent is critical for successful recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., water, ethanol-water mixture, acetone-diethyl ether mixture)[3]
-
Heating mantle or hot plate
-
Erlenmeyer flask
-
Ice bath
-
Vacuum filtration setup
Procedure:
-
Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of rectified spirit and water (1:1) is a common choice.[5]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent in an Erlenmeyer flask.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period to adsorb colored impurities.
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Purification via Column Chromatography
For higher purity or separation from closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Typical HPLC Parameters:
| Parameter | Description |
| Column | Reversed-phase C18 column (preparative scale) |
| Mobile Phase | A gradient of water and acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure the protonation of the carboxylic acid group.[3] |
| Detection | UV detection at a low wavelength (e.g., 210-220 nm). |
| Flow Rate | Adjusted for the preparative column dimensions. |
| Sample Preparation | The crude product is dissolved in the mobile phase at a low organic concentration. |
Fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
Purity Assessment by HPLC
Analytical HPLC is a standard method to determine the purity of the final product.
| Parameter | Value | Reference |
| Column | Analytical C18 (e.g., 4.6 x 150 mm, 5 µm) | [3] |
| Mobile Phase | 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) | [3] |
| Flow Rate | 1.0 mL/min | [3] |
| Detection | UV at 210 nm | General Knowledge |
| Expected Purity | > 99% | [3] |
Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the synthesized compound. The spectra for the D- and L-enantiomers are identical.
¹H NMR (400 MHz, D₂O):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.5 | m | 1H | α-CH |
| ~3.0 | m | 2H | β-CH₂ |
| ~2.1 | s | 3H | Acetyl-CH₃ |
¹³C NMR (100 MHz, D₂O):
| Chemical Shift (ppm) | Assignment |
| ~175 | Carboxyl C=O |
| ~174 | Amide C=O |
| ~55 | α-CH |
| ~26 | β-CH₂ |
| ~22 | Acetyl-CH₃ |
(Note: Exact chemical shifts may vary slightly depending on the solvent and pH.)[7][8]
Biological Activity and Research Applications
This compound's primary mechanism of action is as a direct scavenger of reactive oxygen species (ROS).[1][2] Unlike its L-enantiomer, it is not readily deacetylated in vivo and therefore does not contribute to the intracellular cysteine pool for glutathione synthesis.[1] This makes NAD an ideal control compound in studies aiming to differentiate between the direct antioxidant effects of a thiol compound and the effects mediated by the glutathione pathway.
Research applications of this compound include:
-
Investigating the role of direct ROS scavenging in cellular signaling and oxidative stress-induced cell death.
-
Serving as a control in studies involving N-Acetyl-L-cysteine to isolate the effects of glutathione replenishment.
-
Exploring the stereospecificity of cellular uptake and metabolism of cysteine derivatives.
Signaling Pathways
N-acetylcysteine (in its more studied L-form) has been shown to inhibit inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9] This is often attributed to the reduction of oxidative stress that can activate these pathways. As a direct ROS scavenger, this compound is also expected to modulate these redox-sensitive signaling cascades.
This diagram illustrates the proposed mechanism where this compound, by directly scavenging ROS, can inhibit the activation of downstream inflammatory signaling pathways like NF-κB and MAPK.
Conclusion
This technical guide provides a framework for the synthesis and purification of this compound for research applications. The detailed protocols and compiled data aim to assist researchers in producing high-purity NAD for their studies. The unique biological properties of this compound as a direct ROS scavenger, distinct from its L-enantiomer, make it a valuable tool for dissecting the complexities of cellular redox biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. CN109096161B - Preparation method of N-acetylcysteine - Google Patents [patents.google.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods - UTAH Trading [utah.ae]
- 7. researchgate.net [researchgate.net]
- 8. Real-Time insight into in vivo redox status utilizing hyperpolarized [1-13C] N-acetyl cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. khu.elsevierpure.com [khu.elsevierpure.com]
N-Acetyl-D-cysteine as a ROS Scavenger: A Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-D-cysteine (NAD), a thiol-containing compound, is the D-stereoisomer of the more commonly studied N-Acetyl-L-cysteine (NAC). While both isomers possess a free thiol group, a critical distinction lies in their metabolic fate. Unlike NAC, which serves as a precursor to the major intracellular antioxidant glutathione (GSH), NAD is not incorporated into the glutathione metabolic pathway.[1] This fundamental difference positions NAD as a unique tool to investigate the direct, glutathione-independent mechanisms of thiol-based antioxidants in scavenging reactive oxygen species (ROS). This technical guide provides an in-depth exploration of the core mechanism of action of NAD as a ROS scavenger, detailing its direct reactivity with various ROS, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing the key signaling pathways involved.
Core Mechanism: Direct ROS Scavenging by the Thiol Group
The primary mechanism of action for this compound as a ROS scavenger is the direct interaction of its sulfhydryl (-SH) group with various reactive oxygen species. This thiol group can donate a hydrogen atom to neutralize free radicals, thereby becoming a thiyl radical itself, which is generally less reactive and can be subsequently reduced.
Direct Reaction with Key Reactive Oxygen Species
Hydroxyl Radical (•OH): The hydroxyl radical is one of the most reactive and damaging ROS. N-acetylcysteine has been shown to be a potent scavenger of •OH.[2] The reaction is extremely rapid, with a rate constant of 1.36 x 10¹⁰ M⁻¹s⁻¹ for the L-isomer, a value expected to be similar for the D-isomer due to the reaction's dependence on the thiol group.[3] This direct scavenging activity is significant in preventing •OH-induced cellular damage.
Hydrogen Peroxide (H₂O₂): The reaction of N-acetylcysteine with hydrogen peroxide is comparatively slow.[3] However, under conditions of high H₂O₂ concentration, NAD can contribute to its detoxification. The reaction involves the oxidation of the thiol group.
Superoxide Radical (O₂•⁻): The direct reaction between N-acetylcysteine and the superoxide radical is considered to be very slow and, in some cases, undetectable.[3] Therefore, the primary role of NAD in mitigating superoxide-induced damage is likely not through direct scavenging of this particular ROS.
Quantitative Data on Antioxidant Activity
Quantifying the antioxidant capacity of this compound is crucial for its evaluation in drug development. While specific data for the D-isomer is limited, studies on the L-isomer and its derivatives provide valuable insights into the scavenging potential of the thiol group.
| Antioxidant Assay | Compound | Results | Reference |
| DPPH Radical Scavenging | N-Acetylcysteine Amide (NACA) vs. N-Acetyl-L-cysteine (NAC) | NACA showed higher DPPH radical scavenging ability than NAC at all concentrations tested. | [4] |
| H₂O₂ Scavenging | N-Acetylcysteine Amide (NACA) vs. N-Acetyl-L-cysteine (NAC) | NACA had greater H₂O₂ scavenging capacity at the highest concentration, while NAC was more effective at lower concentrations. | [4] |
| Hydroxyl Radical Scavenging | N-Acetyl-L-cysteine | Rate constant of 1.36 x 10¹⁰ M⁻¹s⁻¹. | [3] |
Signaling Pathways Modulated by this compound
Beyond direct ROS scavenging, thiol-containing compounds can influence cellular signaling pathways involved in the antioxidant response. A key pathway is the Keap1-Nrf2 system, which regulates the expression of a wide array of antioxidant and cytoprotective genes.
The Keap1-Nrf2 Signaling Pathway
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Keap1 is a cysteine-rich protein that acts as a redox sensor. Electrophiles and ROS can modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of genes encoding antioxidant enzymes.
Since this compound possesses a reactive thiol group, it has the potential to directly interact with the cysteine sensors of Keap1. This interaction could lead to the modification of Keap1 and subsequent activation of the Nrf2 pathway, a mechanism that is independent of glutathione synthesis. This presents a promising avenue for the therapeutic application of NAD in conditions of oxidative stress.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of N-acetylcysteine in the rat heart reperfused after low-flow ischemia: evidence for a direct scavenging of hydroxyl radicals and a nitric oxide-dependent increase in coronary flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Biological Chiral Dichotomy of N-Acetylcysteine Isomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylcysteine (NAC), a derivative of the amino acid cysteine, is a compound with significant therapeutic applications, primarily attributed to its antioxidant and mucolytic properties. Commercially available as N-Acetyl-L-cysteine (NAL), its biological activity is intrinsically linked to its stereochemistry. This technical guide provides a comprehensive exploration of the biological disparities between N-Acetyl-L-cysteine and its unnatural enantiomer, N-Acetyl-D-cysteine (NAD). We delve into their distinct metabolic fates, divergent impacts on intracellular glutathione biosynthesis, comparative antioxidant capacities, and differential effects on cellular signaling pathways. This document synthesizes quantitative data from various studies into comparative tables, details relevant experimental methodologies, and employs Graphviz diagrams to visually represent key biological processes, offering a critical resource for researchers in pharmacology and drug development.
Introduction
N-acetylcysteine is a thiol-containing compound widely recognized for its role in medicine, most notably as an antidote for acetaminophen poisoning and as a mucolytic agent. Its therapeutic efficacy is largely attributed to the biological activities of its L-isomeric form, N-Acetyl-L-cysteine (NAL). NAL serves as a prodrug to L-cysteine, a precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells. The presence of the unnatural D-enantiomer, this compound (NAD), provides a valuable pharmacological tool to dissect the mechanisms of NAL's action, distinguishing between effects stemming from its role as a GSH precursor and those attributable to its inherent thiol-based antioxidant properties. Understanding the nuanced biological differences between these two stereoisomers is paramount for the rational design of novel therapeutics and for elucidating the precise mechanisms of action of thiol-based drugs.
Metabolic Fate and Bioavailability: A Tale of Two Isomers
The primary metabolic divergence between NAL and NAD lies in their interaction with the enzyme Aminoacylase I (also known as acylase I). This enzyme is responsible for the deacetylation of N-acetylated amino acids.
N-Acetyl-L-cysteine (NAL): NAL is a substrate for Aminoacylase I, which is found in various tissues, with the highest activity in the kidneys and liver. This enzymatic conversion releases L-cysteine, which can then be incorporated into the cellular glutathione pool.
This compound (NAD): In stark contrast, NAD is a poor substrate for Aminoacylase I. This stereospecificity of the enzyme means that NAD is not efficiently deacetylated to D-cysteine in the body. Consequently, NAD does not serve as a significant precursor for glutathione synthesis.
This difference in metabolism directly impacts their bioavailability and excretion profiles. A significant portion of administered NAD is excreted from the body unchanged, whereas NAL is more extensively metabolized.
Pharmacokinetic Parameters
While comprehensive pharmacokinetic data for NAD is limited, studies on NAL provide a baseline for understanding its absorption, distribution, metabolism, and excretion.
| Parameter | N-Acetyl-L-cysteine (NAL) | This compound (NAD) | Reference |
| Oral Bioavailability | Low (~6-10%) | Not well-established, but expected to be low with minimal metabolism. | |
| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours (oral) | Data not available | |
| Elimination Half-life (t1/2) | ~5.6 hours (intravenous) | Data not available | |
| Primary Route of Metabolism | Deacetylation by Aminoacylase I to L-cysteine | Minimal deacetylation | |
| Primary Route of Excretion | Metabolites and a small fraction of unchanged drug in urine | Largely excreted unchanged in urine |
Antioxidant Mechanisms: Direct vs. Indirect Pathways
Both NAL and NAD possess a free thiol (-SH) group, which confers direct antioxidant properties through the scavenging of reactive oxygen species (ROS). However, their overall antioxidant capacities differ significantly due to their distinct metabolic fates.
Direct Antioxidant Activity
The thiol group in both NAL and NAD can directly react with and neutralize various free radicals, including hydroxyl radicals (•OH) and nitrogen dioxide radicals (•NO2). This mechanism is independent of glutathione and relies solely on the chemical reactivity of the sulfhydryl moiety.
Indirect Antioxidant Activity: The Glutathione Pathway
The most significant difference in the antioxidant profiles of NAL and NAD lies in their ability to support the synthesis of glutathione.
-
NAL: By providing L-cysteine, the rate-limiting substrate for GSH synthesis, NAL effectively replenishes intracellular GSH levels, thereby bolstering the cell's primary defense against oxidative stress.
-
NAD: Due to its resistance to deacetylation, NAD does not contribute to the L-cysteine pool and therefore does not indirectly enhance antioxidant capacity through GSH synthesis.
This distinction makes the two isomers invaluable for experimental studies aimed at differentiating between GSH-dependent and GSH-independent antioxidant effects.
Caption: Metabolic and antioxidant pathways of NAL and NAD.
Impact on Cellular Signaling: The Case of NF-κB
The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is associated with inflammatory diseases, autoimmune diseases, and cancer.
N-Acetyl-L-cysteine (NAL): NAL has been shown to inhibit the activation of NF-κB. This inhibitory effect is thought to be mediated through its antioxidant properties, both direct and indirect. By reducing the intracellular levels of ROS, NAL can prevent the ROS-mediated activation of the NF-κB signaling cascade.
This compound (NAD): The effect of NAD on the NF-κB pathway is less characterized. However, given its direct ROS scavenging ability, it is plausible that NAD could also exert some inhibitory effect on NF-κB activation, albeit likely to a lesser extent than NAL due to its inability to replenish GSH.
Caption: NAL's inhibitory effect on the NF-κB signaling pathway.
Experimental Protocols
This section outlines methodologies for key experiments to differentiate the biological activities of NAL and NAD.
Assay for Glutathione Levels
Objective: To quantify and compare the effects of NAL and NAD on intracellular glutathione levels.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HepG2 hepatocytes or PC12 neuronal cells) to 80-90% confluency.
-
Treatment: Treat cells with equimolar concentrations of NAL and NAD (e.g., 1 mM, 5 mM, 10 mM) for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle-treated control group.
-
Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse using a suitable lysis buffer (e.g., RIPA buffer).
-
GSH Measurement: Use a commercially available glutathione assay kit (e.g., based on the DTNB-GSSG reductase recycling assay). This method measures total glutathione (GSH + GSSG) and oxidized glutathione (GSSG). Reduced glutathione (GSH) can be calculated by subtracting GSSG from the total glutathione.
-
Data Analysis: Normalize glutathione concentrations to the total protein content of each sample, determined by a protein assay (e.g., BCA assay). Compare the GSH/GSSG ratio between the different treatment groups.
Caption: Experimental workflow for comparing the effects of NAL and NAD on glutathione levels.
Comparative Cytoprotection Assay
Objective: To assess and compare the ability of NAL and NAD to protect cells from oxidative stress-induced cell death.
Methodology:
-
Cell Seeding: Seed cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at an appropriate density.
-
Pre-treatment: Pre-treat cells with various concentrations of NAL and NAD for 1-2 hours.
-
Induction of Oxidative Stress: Induce oxidative stress by adding a cytotoxic agent, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP), to the cell culture medium. Include a control group without the cytotoxic agent.
-
Incubation: Incubate the cells for a period sufficient to induce significant cell death in the unprotected group (e.g., 24 hours).
-
Cell Viability Assay: Measure cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a live/dead cell staining kit.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Compare the cytoprotective effects of NAL and NAD at different concentrations.
Conclusion
The biological activities of N-Acetyl-L-cysteine and this compound are fundamentally dictated by their stereochemistry. NAL serves as a valuable therapeutic agent primarily through its role as a precursor to L-cysteine and subsequent replenishment of the intracellular glutathione pool. This indirect antioxidant mechanism is complemented by its direct ROS scavenging ability. In contrast, NAD's biological effects are restricted to its direct antioxidant capacity due to its inability to be efficiently metabolized to D-cysteine. This chiral distinction not only explains the therapeutic utility of NAL but also establishes the NAD/NAL pair as a powerful tool for dissecting the relative contributions of direct thiol-based antioxidant effects versus glutathione-mediated pathways in various physiological and pathological processes. For drug development professionals, this underscores the critical importance of stereochemistry in drug design and the potential for leveraging isomeric differences to create targeted therapeutic interventions. Future research should focus on obtaining more detailed comparative pharmacokinetic and pharmacodynamic data for NAD to further refine its use as an experimental control and to explore any potential, albeit limited, therapeutic applications.
Chemical stability and degradation profile of N-Acetyl-D-cysteine
An In-depth Technical Guide on the Chemical Stability and Degradation Profile of N-Acetyl-D-cysteine
Introduction
This compound (NAD), the D-enantiomer of N-Acetylcysteine (NAC), is a thiol-containing compound with significant potential in research and therapeutic applications due to its antioxidant properties.[1][2] Like its more commonly studied L-isomer, NAD's stability is a critical parameter influencing its efficacy, shelf-life, and safety in pharmaceutical formulations and experimental settings. The presence of a nucleophilic sulfhydryl group and an amide linkage in its structure makes NAD susceptible to various degradation pathways, primarily oxidation and hydrolysis.[3]
This technical guide provides a comprehensive overview of the chemical stability and degradation profile of this compound. While much of the available literature focuses on the L-isomer (N-Acetyl-L-cysteine or NAC), the fundamental chemical degradation pathways are applicable to the D-isomer due to the presence of identical functional groups. This document will leverage data from NAC studies as a close proxy for NAD's chemical behavior, while also noting any known differences. The information presented is intended for researchers, scientists, and drug development professionals to facilitate formulation design, analytical method development, and appropriate handling and storage procedures.
Chemical Stability Profile
The stability of this compound is intrinsically linked to its molecular structure and is significantly influenced by environmental factors. The primary points of instability are the thiol group, which is readily oxidized, and the amide bond, which can undergo hydrolysis.
2.1 Influence of Oxygen and Oxidation Oxidation is the most significant degradation pathway for this compound. The thiol (-SH) group can be oxidized to form a disulfide bond, resulting in the dimer N,N'-diacetyl-D-cystine (DAD).[4][5] This reaction is catalyzed by the presence of oxygen and trace metal ions.[6] The rate of oxidation is a critical limiting factor for the stability of NAD in solution.[7] To mitigate this, the use of antioxidants, chelating agents like edetate disodium (EDTA), and minimizing headspace oxygen during manufacturing and storage are common strategies.[6][7] Studies on parenteral NAC solutions show that limiting the oxygen concentration is key to preventing dimer formation.[5][8]
2.2 Influence of pH NAD exhibits susceptibility to degradation across a wide pH range.
-
Acidic Conditions: Under strong acidic conditions, the amide linkage of NAD can undergo hydrolysis to yield D-cysteine and acetic acid.[3][9] Forced degradation studies on NAC have shown a 15% decrease in content after just one minute in 0.5 M HCl.[7]
-
Basic Conditions: Alkaline conditions also promote degradation. A study reported a 23% decrease in NAC content after 10 minutes in 0.1 M NaOH.[7] High pH and high temperature can accelerate the formation of other degradation products, such as N,N-diacetyl lanthionine.[10] The pH of a 1 in 100 ml solution of NAC is typically between 2.0 and 2.75, indicating that the compound itself creates an acidic environment.[11]
2.3 Influence of Temperature and Light Elevated temperatures significantly accelerate the degradation of NAD. Forced degradation studies demonstrate that heating is a major stress factor, with one study showing a 24% decrease in NAC content after 3 hours at 80°C.[7] Therefore, storage at controlled room or refrigerated temperatures is crucial.[12]
Photostability is another concern. While less impactful than oxidation or heat, exposure to light can contribute to degradation. A study on NAC reported a 3% decrease in content after 4 weeks of exposure to a sunlamp.[7]
Degradation Pathways and Products
The degradation of this compound proceeds primarily through two main pathways: oxidation and hydrolysis. These pathways can lead to several degradation products that must be monitored in stability studies.
3.1 Primary Degradation Pathways
-
Oxidation to Disulfide Dimer: The most common degradation route involves the oxidation of two NAD molecules to form one molecule of N,N'-diacetyl-D-cystine (DAD). This reaction is readily promoted by atmospheric oxygen.[4]
-
Hydrolysis of Amide Bond: The amide bond can be cleaved under both acidic and basic conditions to release D-cysteine and acetic acid.[3] D-cysteine itself can be further oxidized.
-
Other Degradation Products: Under specific stress conditions, other impurities can form. These include N,S-diacetyl-cysteine (Impurity D) and L-cystine (Impurity A, a process impurity in NAC manufacturing).[9]
Below is a diagram illustrating the primary degradation pathways for this compound.
Biological Antioxidant Action Pathway
In biological systems, the antioxidant effect of N-acetylcysteine is not solely direct. It primarily acts as a precursor to L-cysteine, which is the rate-limiting substrate for the synthesis of the major intracellular antioxidant, glutathione (GSH).[13] However, recent studies have revealed a more direct and rapid antioxidant mechanism involving the production of hydrogen sulfide (H₂S) and sulfane sulfur species.[14] NAC-derived cysteine is desulfurated to generate H₂S, which is then oxidized, predominantly in the mitochondria, to sulfane sulfur species. These species are believed to be the key mediators of the immediate antioxidative effects of NAC.[14] While the D-isomer (NAD) does not effectively increase hepatic glutathione levels, it still exhibits direct antioxidant and radioprotective activities, likely through similar mechanisms involving its thiol group.[1][2]
The diagram below illustrates this proposed rapid antioxidant pathway.
Quantitative Stability Data
The following tables summarize quantitative data from forced degradation and stability studies, primarily conducted on N-Acetyl-L-cysteine, which serves as a proxy for this compound's chemical behavior.
Table 1: Summary of Forced Degradation Studies on N-Acetylcysteine
| Stress Condition | Parameters | % Degradation | Major Products/Observations | Reference |
|---|---|---|---|---|
| Acid Hydrolysis | 0.5 M HCl, 1 minute | 15% | Impurity B (L-cysteine) formed | [7][9] |
| Alkaline Hydrolysis | 0.1 M NaOH, 10 minutes | 23% | Significant degradation | [7] |
| Alkaline Hydrolysis | 1 M NaOH, 80°C, 15 minutes | Not specified | Impurities C and D formed | [9] |
| Oxidation | 0.3% H₂O₂, 3 hours | 6% | Dimer (Impurity C) was the predominant product | [7][15] |
| Thermal Degradation | 80°C, 3 hours | 24% | Heat caused maximum degradation | [7][9] |
| Photodegradation | Sunlamp, 4 weeks | 3% | Relatively stable to light |[7] |
Table 2: Stability of N-Acetylcysteine Solutions Under Storage
| Concentration & Vehicle | Storage Condition | Duration | Stability Results | Reference |
|---|---|---|---|---|
| 26 mg/mL in D5W | Ambient Temperature | 60 hours | Stable (<10% degradation) | [7][12] |
| 26 mg/mL in D5W | Ambient Temperature | 72 hours | Unstable (>10% degradation) | [7][12] |
| 60 mg/mL in D5W or NS | Ambient Temperature | 72 hours | Stable (>90% initial concentration) | [7][12] |
| 25 mg/mL in D5W | 5 ± 3°C | 8 days | Stable (>90% initial concentration) | [12] |
| 25 mg/mL in D5W | 25 ± 2°C | 3 days | Remained >95% of initial concentration |[12] |
Recommended Experimental Protocols
To assess the stability of this compound, a well-designed forced degradation study coupled with a validated stability-indicating analytical method is essential.
6.1 Forced Degradation Study Protocol Forced degradation studies are performed to demonstrate the specificity of an analytical method and to understand the degradation pathways of the drug substance.[16] An optimal study aims for approximately 10-20% degradation of the active pharmaceutical ingredient (API).[16]
Objective: To generate potential degradation products of NAD under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of NAD in a suitable diluent (e.g., 0.3 M HCl or water) at a known concentration (e.g., 3.0 mg/mL).[9]
-
Acid Degradation: Mix the stock solution with an equal volume of 1 M HCl. Reflux at 80°C for a specified time (e.g., 15 minutes). Cool the solution and neutralize with 1 M NaOH before diluting to the final concentration for analysis.[9]
-
Base Degradation: Mix the stock solution with an equal volume of 1 M NaOH. Reflux at 80°C for a specified time (e.g., 15 minutes). Cool the solution and neutralize with 1 M HCl before diluting.[9]
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 0.3% v/v H₂O₂) at room temperature for a specified time (e.g., 2-3 hours).[7][9]
-
Thermal Degradation: Expose the solid API powder to dry heat (e.g., 80°C) for a specified duration (e.g., 24 hours). Dissolve the stressed sample in diluent for analysis.
-
Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. Evaluate peak purity of the parent peak and identify/quantify any degradation products.
6.2 Stability-Indicating HPLC Method A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[16]
Example HPLC Method:
-
Mode: Reversed-Phase Ion-Pair Chromatography[9]
-
Column: Cadenza C18 (150 mm x 4.6 mm, 3 µm) or similar[9]
-
Mobile Phase A: 0.01 M octane-1-sulphonic acid sodium, pH adjusted to 2.2 with orthophosphoric acid.[9]
-
Mobile Phase B: Methanol and Acetonitrile mixture.[9]
-
Elution: Isocratic or Gradient program, optimized to resolve NAD from all known impurities and degradants.
-
Diluent: 0.3 M Hydrochloric Acid (found to be efficient in preventing pH changes and providing good recovery for impurities).[9]
The workflow for a typical stability study is depicted below.
Conclusion and Recommendations
This compound is a chemically labile molecule with its stability primarily challenged by oxidation and pH-dependent hydrolysis . The main degradation product in the presence of oxygen is the disulfide dimer, N,N'-diacetyl-D-cystine. Degradation is significantly accelerated by exposure to high temperatures and extremes of pH.
For researchers, scientists, and drug development professionals, the following recommendations are crucial for maintaining the integrity of this compound:
-
Storage: Solid NAD should be stored in well-closed containers, protected from light and moisture, at controlled, cool temperatures. It is noted to be air sensitive and hygroscopic.[19]
-
Formulation of Solutions: Aqueous solutions should be prepared fresh whenever possible. For formulations requiring a longer shelf-life, consideration should be given to:
-
Adjusting the pH to an optimal range (typically acidic, around 2-3).[11]
-
Including chelating agents such as EDTA to sequester metal ions that catalyze oxidation.[6][7]
-
Adding suitable antioxidants. However, care must be taken as some, like ascorbic acid, can act as pro-oxidants under certain conditions.[7] Zinc gluconate has been shown to inhibit dimerization effectively.[7][20]
-
Using manufacturing processes that minimize oxygen exposure, such as inert gas (e.g., nitrogen) blanketing and filling containers to minimize headspace.[7]
-
-
Analytical Testing: A validated, stability-indicating HPLC method, capable of separating NAD from all potential degradation products, is mandatory for accurate quantification and stability assessment.[16]
References
- 1. This compound | Reactive Oxygen Species | TargetMol [targetmol.com]
- 2. Antioxidant role of N-acetyl cysteine isomers following high dose irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ukessays.com [ukessays.com]
- 4. Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N, N-Diacetylcystine (DAC) Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s10901.pcdn.co [s10901.pcdn.co]
- 7. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. archives.ijper.org [archives.ijper.org]
- 10. CN112129844A - Acetylcysteine degradation product and preparation method and application thereof - Google Patents [patents.google.com]
- 11. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. lubrizolcdmo.com [lubrizolcdmo.com]
- 17. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 18. cdn.insights.bio [cdn.insights.bio]
- 19. This compound CAS#: 26117-28-2 [m.chemicalbook.com]
- 20. researchgate.net [researchgate.net]
Investigating the Cell Permeability of N-Acetyl-D-cysteine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-D-cysteine (NADC), and more commonly its L-isomer N-Acetyl-L-cysteine (NAC), is a compound of significant interest in pharmacology and medicine due to its potent antioxidant and mucolytic properties. Its therapeutic efficacy is fundamentally linked to its ability to permeate cell membranes and exert its effects intracellularly. This technical guide provides a comprehensive overview of the current understanding of N-Acetyl-cysteine's cell permeability, detailing the mechanisms of its transport, experimental protocols for its investigation, and its influence on key cellular signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug development seeking to elucidate and modulate the cellular uptake and activity of this multifaceted molecule.
Mechanisms of Cellular Uptake and Intracellular Action
N-Acetyl-L-cysteine (NAC) is a precursor to the amino acid L-cysteine and, subsequently, the critical intracellular antioxidant glutathione (GSH).[1] Its cell permeability is a crucial first step in its mechanism of action. Once inside the cell, NAC is deacetylated to form cysteine.[2] This cysteine can then be utilized in several ways:
-
Glutathione Synthesis: Cysteine is the rate-limiting substrate for the synthesis of glutathione, a tripeptide that is a cornerstone of the cellular antioxidant defense system.[2][3] NAC supplementation effectively replenishes intracellular GSH levels, particularly under conditions of oxidative stress.[1]
-
Direct Antioxidant Activity: NAC possesses a free thiol group that can directly scavenge certain reactive oxygen species (ROS).[4]
-
Modulation of Signaling Pathways: NAC has been shown to influence key signaling pathways involved in inflammation and the antioxidant response, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor-kappa B (NF-κB) pathways.[1][5]
-
Hydrogen Sulfide (H₂S) Production: More recent research suggests that NAC-derived cysteine can be desulfurated to produce hydrogen sulfide (H₂S) and sulfane sulfur species, which also have cytoprotective and antioxidant effects.[6]
While NAC is generally considered to be cell-permeable, its hydrophilic nature suggests that its passage across the lipid bilayer is not solely through passive diffusion. Studies in erythrocytes have indicated that transport can be mediated, in part, by the anion exchange protein.[7] The intestinal permeability of NAC in vivo has also been found to be influenced by the composition of the gut microbiota.[4][8][9]
Quantitative Data on N-Acetyl-L-cysteine Permeability
Direct, standardized quantitative data for the apparent permeability coefficient (Papp) of N-Acetyl-L-cysteine from Caco-2 or Parallel Artificial Membrane Permeability Assay (PAMPA) studies are not widely reported in the literature. However, based on its physicochemical properties (small, hydrophilic molecule), NAC is expected to have low to moderate passive permeability. The classification of compound permeability based on Caco-2 assay results is generally as follows:
-
Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s
-
Moderate Permeability: Papp between 1.0 x 10⁻⁶ and 10.0 x 10⁻⁶ cm/s[1]
-
High Permeability: Papp > 10.0 x 10⁻⁶ cm/s[1]
One study using a 3D in vitro intestinal model reported that NAC exhibited a permeability of 51% relative to a control after 4 hours, suggesting significant transport.[7] The table below summarizes other relevant quantitative data for NAC.
| Parameter | Value/Range | Cell/System Type | Notes |
| Expected Caco-2 Permeability | Low to Moderate | Caco-2 cells | Based on physicochemical properties as a small, hydrophilic molecule.[3][6] |
| Deacetylation Km | 1.49 +/- 0.16 mM | Human Erythrocytes | Michaelis constant for the intracellular deacetylation of NAC to cysteine.[7] |
| Deacetylation Vmax | 2.61 +/- 0.08 µmol/L⁻¹/min⁻¹ | Human Erythrocytes | Maximum velocity for the intracellular deacetylation of NAC to cysteine.[7] |
| Effective in vitro Concentrations | 50 µM - 20 mM | Various cell lines | Concentrations used in cell culture experiments to elicit antioxidant and cytoprotective effects. |
| In vivo Permeability Factor | Gut Microbiota Dependent | In vivo (rats) | Intestinal permeability of NAC is significantly influenced by the presence and composition of gut microbiota.[4][8][9] |
Experimental Protocols
Caco-2 Permeability Assay for N-Acetyl-L-cysteine
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[10][11]
Objective: To determine the apparent permeability coefficient (Papp) of N-Acetyl-L-cysteine across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer (pH 7.4)
-
N-Acetyl-L-cysteine
-
Lucifer yellow (monolayer integrity marker)
-
Analytical instrumentation (e.g., HPLC with fluorescence detection or LC-MS/MS)
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells in T-75 flasks. Upon reaching 80-90% confluency, trypsinize and seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Monolayer Differentiation: Culture the cells on the inserts for 21-25 days, replacing the medium every 2-3 days. The cells will differentiate into a polarized monolayer with tight junctions.
-
Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the monolayers. TEER values should be >250 Ω·cm² to ensure monolayer integrity. Alternatively, a Lucifer yellow rejection assay can be performed.
-
Transport Experiment (Apical to Basolateral - A-B): a. Wash the monolayers twice with pre-warmed HBSS. b. Add fresh HBSS to the basolateral (receiver) compartment. c. Add the dosing solution of N-Acetyl-L-cysteine (e.g., 100 µM in HBSS) to the apical (donor) compartment. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with an equal volume of fresh HBSS. f. At the end of the experiment, take a sample from the apical compartment.
-
Transport Experiment (Basolateral to Apical - B-A): To assess active efflux, perform the experiment in the reverse direction by adding the dosing solution to the basolateral compartment and sampling from the apical compartment.
-
Sample Analysis: Quantify the concentration of N-Acetyl-L-cysteine in the collected samples using a validated analytical method such as HPLC or LC-MS/MS.
-
Calculation of Papp: The apparent permeability coefficient is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment (mol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the donor compartment (mol/cm³).
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput screening tool that models passive transcellular permeability.[12]
Objective: To assess the passive permeability of N-Acetyl-L-cysteine across an artificial lipid membrane.
Materials:
-
PAMPA plate system (a donor plate with a microporous filter and an acceptor plate)
-
Phospholipid solution (e.g., 2% w/v lecithin in dodecane)
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 6.5 for apical and pH 7.4 for basolateral simulation)
-
N-Acetyl-L-cysteine
-
Analytical instrumentation (e.g., UV-Vis spectrophotometer or LC-MS/MS)
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS (pH 7.4).
-
Donor Plate Preparation: Add the N-Acetyl-L-cysteine solution in PBS (e.g., pH 6.5) to the wells of the donor plate.
-
Incubation: Place the donor plate into the acceptor plate, creating a "sandwich," and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, determine the concentration of N-Acetyl-L-cysteine in both the donor and acceptor wells.
-
Calculation of Permeability: The effective permeability (Pe) is calculated based on the concentrations in the donor and acceptor compartments at the end of the incubation period.
Cellular Uptake and Quantification of Intracellular N-Acetyl-L-cysteine
This protocol allows for the direct measurement of NAC uptake into cells.
Objective: To quantify the intracellular concentration of N-Acetyl-L-cysteine and its metabolite, cysteine.
Materials:
-
Cell line of interest (e.g., HepG2, A549)
-
Cell culture reagents
-
N-Acetyl-L-cysteine
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Derivatizing agent (e.g., N-(1-pyrenyl)maleimide for fluorescence detection)
-
HPLC system with fluorescence detector or LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere and grow to a desired confluency.
-
NAC Treatment: Treat the cells with a known concentration of N-Acetyl-L-cysteine for various time points.
-
Cell Lysis: a. At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular NAC. b. Add ice-cold lysis buffer to each well and incubate on ice to lyse the cells. c. Scrape the cells and collect the lysate.
-
Sample Preparation: a. Centrifuge the lysate to pellet cell debris. b. Collect the supernatant. c. For HPLC with fluorescence, derivatize the thiols in the supernatant with a suitable agent. For LC-MS/MS, protein precipitation may be required.
-
Analytical Quantification: Analyze the prepared samples by HPLC or LC-MS/MS to determine the concentrations of N-Acetyl-L-cysteine and cysteine.
-
Data Normalization: Normalize the intracellular concentrations to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).
Signaling Pathways Modulated by N-Acetyl-L-cysteine
The intracellular availability of N-Acetyl-L-cysteine and its subsequent conversion to cysteine and glutathione have profound effects on cellular signaling.
Experimental Workflow for Caco-2 Permeability Assay
Cellular Uptake and Glutathione Synthesis Pathway
NAC is readily taken up by cells and deacetylated to cysteine, which is the rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).
N-Acetyl-L-cysteine Modulation of the Nrf2 Signaling Pathway
Under conditions of oxidative stress, NAC can promote the activation of the Nrf2 transcription factor, leading to the expression of a battery of antioxidant and cytoprotective genes.
N-Acetyl-L-cysteine Inhibition of the NF-κB Signaling Pathway
NAC can inhibit the pro-inflammatory NF-κB signaling pathway, at least in part, by interfering with the activation of IκB kinases (IKKs), which are sensitive to the cellular redox state.
Conclusion
This compound, and its widely studied L-isomer, possesses significant therapeutic potential that is contingent upon its entry into target cells. While it is established that NAC is cell-permeable, the precise mechanisms of its transport are multifaceted and likely involve both passive and carrier-mediated processes. Its intracellular actions, primarily centered on the replenishment of glutathione stores and the modulation of redox-sensitive signaling pathways, underscore the importance of understanding its cellular pharmacokinetics.
This guide has provided an overview of the current knowledge regarding NAC's cell permeability and has outlined detailed experimental protocols for its investigation. The provided workflows and pathway diagrams offer a visual framework for designing and interpreting studies aimed at exploring the cellular effects of this compound. For drug development professionals, a thorough characterization of the cell permeability of NAC and its derivatives is essential for optimizing delivery and enhancing therapeutic efficacy in a variety of disease models characterized by oxidative stress and inflammation. Further research to determine standardized permeability coefficients and to fully elucidate the roles of specific transporters will be invaluable to the field.
References
- 1. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-acetylcysteine modulates lipopolysaccharide-induced intestinal dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestinal permeability of N-acetylcysteine is driven by gut microbiota-dependent cysteine palmitoylation [ideas.repec.org]
- 5. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Intestinal permeability of N-acetylcysteine is driven by gut microbiota-dependent cysteine palmitoylation | Semantic Scholar [semanticscholar.org]
- 8. Intestinal permeability of N-acetylcysteine is driven by gut microbiota-dependent cysteine palmitoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. PAMPA | Evotec [evotec.com]
- 12. Caco-2 cell monolayers as a model for drug transport across the intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyl-L-cysteine's Role in Modulating Cellular Redox State: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-L-cysteine (NAC) is a well-established antioxidant and mucolytic agent with a multifaceted role in modulating the cellular redox state. Its primary mechanisms of action include replenishing intracellular glutathione (GSH) stores, directly scavenging reactive oxygen species (ROS), and influencing key signaling pathways involved in cellular stress responses. This technical guide provides a comprehensive overview of the core mechanisms by which NAC exerts its effects, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of NAC in conditions associated with oxidative stress.
Introduction
The cellular redox state, a delicate balance between oxidizing and reducing equivalents, is crucial for maintaining cellular homeostasis and regulating a myriad of physiological processes. An imbalance in this state, often termed oxidative stress, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] N-Acetyl-L-cysteine (NAC), a precursor of the amino acid L-cysteine and subsequently the primary intracellular antioxidant glutathione (GSH), has garnered significant attention for its ability to modulate this critical balance.[2] This guide delves into the intricate mechanisms of NAC's action, providing a technical framework for understanding and investigating its role in cellular redox modulation.
Mechanisms of Action
NAC's influence on the cellular redox state is primarily attributed to three interconnected mechanisms:
-
Glutathione Precursor: NAC is readily deacetylated intracellularly to L-cysteine, the rate-limiting substrate for the synthesis of glutathione (GSH).[2] By boosting intracellular cysteine levels, NAC effectively replenishes GSH stores, the cell's most abundant non-enzymatic antioxidant.[3]
-
Direct Antioxidant Effects: The sulfhydryl group (-SH) in NAC can directly scavenge certain reactive oxygen species (ROS), although its reactivity is generally lower than that of GSH.[4]
-
Modulation of Signaling Pathways: NAC influences redox-sensitive signaling cascades, most notably the NF-κB and Keap1-Nrf2 pathways, which play pivotal roles in inflammation and the endogenous antioxidant response.
Replenishment of Intracellular Glutathione
The most significant contribution of NAC to cellular antioxidant defense is its role as a cysteine donor for GSH synthesis. Depleted GSH levels, a hallmark of oxidative stress, can be effectively restored by NAC supplementation.
The following tables summarize the quantitative effects of NAC on glutathione levels from various experimental models.
| Model System | NAC Concentration/Dose | Parameter Measured | Result | Reference |
| Murine Oligodendrocytes | 100 µM and 500 µM | Total GSH | 1.5-fold and 1.7-fold increase, respectively | [5] |
| Pancreatic Rin-5F cells (High glucose/palmitic acid) | 10 mM | GSH/GSSG ratio | Marked enhancement (20% and 50% after 0.06 mM and 0.3 mM palmitic acid) | [6] |
| Animal Models of Heart Disease (Meta-analysis) | Various | Total Glutathione | Significant increase (SMD = 1.23) | [7] |
| Human Peripheral Blood Mononuclear Cells (in vitro) | 5 mM | Intracellular GSH | Increased levels associated with cytokine modulation | [8] |
| Murine Oligodendrocytes (H2O2-induced stress) | 50 µM to 500 µM | Total GSH | Concentration-dependent increase | [5] |
GSH: Reduced Glutathione; GSSG: Oxidized Glutathione; SMD: Standardized Mean Difference.
Impact on Cellular Signaling Pathways
NAC's influence extends beyond direct antioxidant effects to the modulation of critical signaling pathways that govern cellular responses to oxidative stress and inflammation.
Inhibition of the NF-κB Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation. Under oxidative stress, NF-κB is activated, leading to the expression of pro-inflammatory cytokines. NAC has been shown to inhibit NF-κB activation, thereby attenuating the inflammatory response.[9]
Caption: NAC inhibits NF-κB activation by scavenging ROS and directly inhibiting the IKK complex.
Activation of the Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a primary regulator of the endogenous antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Oxidative or electrophilic stress disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes. NAC has been shown to induce Nrf2 activation, thereby bolstering the cell's intrinsic antioxidant capacity.[10]
References
- 1. the-effects-of-n-acetylcysteine-on-inflammatory-and-oxidative-stress-biomarkers-a-systematic-review-and-meta-analysis-of-controlled-clinical-trials - Ask this paper | Bohrium [bohrium.com]
- 2. N-Acetyl Cysteine Modulates the Inflammatory and Oxidative Stress Responses of Rescued Growth-Arrested Dental Pulp Microtissues Exposed to TEGDMA in ECM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antioxidant Role of Glutathione and N-Acetyl-Cysteine Supplements and Exercise-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. mdpi.com [mdpi.com]
- 6. N-acetyl cysteine attenuates oxidative stress and glutathione-dependent redox imbalance caused by high glucose/high palmitic acid treatment in pancreatic Rin-5F cells | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of N-acetyl-L-cysteine on Cytokine Production by Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. researchgate.net [researchgate.net]
Exploring the therapeutic potential of N-Acetyl-D-cysteine in neurodegeneration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. A common pathological hallmark of these devastating disorders is heightened oxidative stress, which leads to progressive neuronal damage and cognitive and motor decline. N-Acetyl-D-cysteine (NAC), a precursor to the potent intracellular antioxidant glutathione (GSH), has emerged as a promising therapeutic agent with the potential to mitigate neurodegeneration.[1][2] This technical guide provides a comprehensive overview of the therapeutic potential of NAC, detailing its mechanisms of action, summarizing key preclinical and clinical findings, and providing detailed experimental protocols for its evaluation.
Introduction to this compound (NAC) and its Neuroprotective Potential
This compound is a well-established mucolytic agent and an antidote for acetaminophen overdose.[3] Its therapeutic utility in neurodegeneration stems primarily from its role as a precursor to L-cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH).[3][4] GSH is the most abundant endogenous antioxidant in the brain, playing a critical role in neutralizing reactive oxygen species (ROS) and protecting neurons from oxidative damage.[2][5] Neurodegenerative diseases are consistently associated with depleted GSH levels in the brain, making NAC a rational therapeutic strategy to replenish this crucial antioxidant.[2] Beyond its role in GSH synthesis, NAC exhibits direct antioxidant and anti-inflammatory properties.[1][6]
Mechanisms of Action
NAC's neuroprotective effects are multifaceted, involving several interconnected signaling pathways.
Glutathione Synthesis Pathway
NAC readily crosses the blood-brain barrier and is deacetylated to cysteine within neurons.[6] Cysteine is then utilized in the two-step enzymatic synthesis of glutathione, catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GSS).[7][8][9]
Modulation of Inflammatory Pathways: NF-κB Signaling
Chronic neuroinflammation is a key contributor to the progression of neurodegenerative diseases. NAC has been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a master regulator of the inflammatory response.[1] By inhibiting NF-κB, NAC reduces the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS).[1][10]
Activation of the Antioxidant Response Element (ARE) Pathway
NAC can also upregulate the expression of antioxidant enzymes through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[11][12] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of a suite of cytoprotective genes, including those for enzymes involved in glutathione metabolism.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Motor Assessment in Huntington's Disease Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB - Wikipedia [en.wikipedia.org]
- 5. Controlled trial of N-acetylcysteine for patients with probable Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Glutathione synthetase - Wikipedia [en.wikipedia.org]
- 8. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifestylematrix.com [lifestylematrix.com]
N-Acetyl-L-cysteine's Anti-Inflammatory Effects: A Foundational Research Guide
Authored for Researchers, Scientists, and Drug Development Professionals
N-Acetyl-L-cysteine (NAC), a derivative of the amino acid L-cysteine, has long been recognized for its mucolytic properties and its role as an antidote for acetaminophen overdose.[1][2] However, a substantial body of foundational research has illuminated its potent anti-inflammatory and antioxidant capabilities, positioning it as a molecule of significant interest for therapeutic development in a range of inflammatory conditions.[1][3][4][5] This technical guide provides an in-depth overview of the core mechanisms underlying NAC's anti-inflammatory effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Mechanisms of Anti-Inflammatory Action
NAC's anti-inflammatory properties are multifaceted, stemming from both its direct antioxidant effects and its ability to modulate key inflammatory signaling pathways.[3][6]
1.1. Antioxidant Effects:
NAC's primary antioxidant role is attributed to its function as a precursor for glutathione (GSH), a critical intracellular antioxidant.[1][6][7] By replenishing intracellular GSH stores, NAC enhances the cellular defense against reactive oxygen species (ROS), which are known to act as secondary messengers in inflammatory signaling.[1][8]
1.2. Modulation of Inflammatory Signaling Pathways:
NAC has been demonstrated to exert significant inhibitory effects on major inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. NAC has been shown to suppress the activation of NF-κB.[1][9] The proposed mechanism involves the inhibition of IκB kinases (IKKs), which are responsible for the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[10][9] By preventing IκB degradation, NAC effectively blocks the nuclear translocation of NF-κB and subsequent pro-inflammatory gene expression.[1][10][9]
Attenuation of the MAPK Pathway
The MAPK signaling cascade, including p38 MAPK, is also implicated in the production of inflammatory mediators.[11] Research has indicated that NAC can attenuate the activation of p38 MAPK induced by inflammatory stimuli such as TNF-α.[12] This inhibition, in turn, leads to a reduction in the production of downstream inflammatory cytokines like IL-8.[12]
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[13] NAC has been shown to suppress the activation of the NLRP3 inflammasome.[14][15] This inhibitory effect is linked to NAC's ability to scavenge ROS, which are known to be a key trigger for NLRP3 activation.[14][15] Furthermore, NAC can downregulate the mRNA expression of NLRP3 itself.[13][14]
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory effects of NAC have been quantified in numerous in vitro, animal, and human studies. The following tables summarize key findings.
Table 1: In Vitro Studies
| Cell Type | Inflammatory Stimulus | NAC Concentration | Measured Biomarker | Result | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | anti-CD3 antibodies, PHA | 5 mM | IL-1β, IL-5, IFN-γ | Significant increase | [16] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | anti-CD3 antibodies, PHA | 5 mM | IL-10 | Significant decrease | [16] |
| Piglet Mononuclear Phagocytes | Lipopolysaccharide (LPS) | 0.0625–1.0 mM | Cytokine expression | Down-regulation | [17] |
| Piglet Mononuclear Phagocytes | Lipopolysaccharide (LPS) | 0.5–1.0 mM | Cleaved caspase-1, IL-1β, IL-18, NLRP3 mRNA | Down-regulation | [18] |
| Human Airway Smooth Muscle Cells | Interleukin-1β | 10 mM | Eotaxin and MCP-1 expression | 46% and 87% decrease, respectively | [11] |
| Human Airway Smooth Muscle Cells | Interleukin-1β | 10 mM | Eotaxin and MCP-1 release | 75% and 69% decrease, respectively | [11] |
Table 2: Animal Studies
| Animal Model | Condition | NAC Dosage | Measured Biomarker | Result | Reference |
| Rats | Sepsis | Not specified | IL-6, TNF-α, IL-10 | Reduction | [3] |
| Hamsters | SARS-CoV-2 induced lung damage | 500 mg/kg (intravenous) | IL-1β, IL-6, IFN-γ, TNF-α | Significant decrease | [3] |
| Rats | LPS-induced lung injury | Not specified | Lung NF-κB activation | Dose-dependent reduction | [3] |
| Guinea Pigs | Allergic inflammation | 60 mg/(kg·d) for 10 days | IL-4, IL-5, GM-CSF | Significant decrease | [19] |
| Wistar Rats | Formalin-induced paw edema | 150 mg/kg (oral) | Serum nitric oxide synthase, C-reactive protein, cyclooxygenase-2 | Significant decrease | [20] |
Table 3: Human Clinical Trials
| Patient Population | Condition | NAC Dosage | Measured Biomarker | Result | Reference |
| Adults (Meta-analysis) | Various | 400-2000 mg/day | C-reactive protein (CRP) | Significant reduction | [21] |
| Adults (Meta-analysis) | Various | 400-2000 mg/day | Interleukin-6 (IL-6) | Significant reduction | [21] |
| Patients with COPD | Chronic Obstructive Pulmonary Disease | 600 mg/day | Sputum ECP and IL-8 | Reduction | [3] |
| Patients with COPD | Chronic Obstructive Pulmonary Disease | 600 mg/day for 10 weeks | Serum IL-8 | Decrease | [3] |
| Patients with Sepsis | Sepsis | Not specified | NF-κB activation in mononuclear leukocytes | Significant decrease | [22] |
| Obese Adults | Obesity | 600 mg/day for 4 weeks | IL-6, hs-CRP | Significant reduction | [23] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key experiments cited in the literature.
In Vitro Anti-Inflammatory Assay in Macrophages
This protocol outlines a typical in vitro experiment to assess the anti-inflammatory effects of NAC on lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture and Differentiation: Differentiate a suitable monocytic cell line (e.g., U937) into macrophages using an appropriate stimulus (e.g., phorbol 12-myristate 13-acetate).
-
NAC Pre-treatment: Incubate the differentiated macrophages with varying concentrations of NAC for a specified period (e.g., 144 hours).[15]
-
Inflammatory Stimulation: Challenge the cells with an inflammatory agent such as LPS in the presence of NAC for a defined duration (e.g., 24 hours).[15]
-
Sample Collection: Collect the cell culture supernatant for cytokine analysis and lyse the cells for gene and protein expression analysis.
-
Biomarker Analysis:
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).[16]
-
Gene Expression Analysis: Measure the mRNA expression of target genes (e.g., NLRP3, IL-6, TNF-α) using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[13]
-
Protein Expression Analysis: Assess the protein levels and activation state of key signaling molecules (e.g., NF-κB, p38 MAPK, caspase-1) using Western blotting.[13]
-
Animal Model of Acute Lung Injury
This protocol provides a general framework for an in vivo study investigating the protective effects of NAC in a mouse model of LPS-induced acute lung injury.
Methodology:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice to the experimental conditions for at least one week.
-
NAC Administration: Administer NAC or a vehicle control (e.g., saline) to the mice via a suitable route (e.g., intraperitoneal injection) one hour prior to LPS challenge.[3]
-
Induction of Lung Injury: Induce acute lung injury by intratracheal or intranasal administration of LPS.
-
Monitoring and Sample Collection: Monitor the animals for signs of distress. At a predetermined time point (e.g., 24 hours post-LPS), euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Inflammatory Marker Analysis:
-
Cell Count in BALF: Perform a total and differential cell count in the BALF to assess inflammatory cell infiltration.
-
Cytokine Levels in BALF: Measure the concentrations of pro-inflammatory cytokines in the BALF using ELISA or a multiplex assay.
-
Histopathological Examination: Process the lung tissue for histological analysis (e.g., hematoxylin and eosin staining) to evaluate the extent of lung injury and inflammation.
-
Gene and Protein Expression in Lung Tissue: Homogenize the lung tissue to analyze gene and protein expression of key inflammatory mediators as described in the in vitro protocol.
-
Conclusion
The foundational research on N-Acetyl-L-cysteine unequivocally establishes its significant anti-inflammatory properties. Through the replenishment of intracellular glutathione and the direct modulation of critical inflammatory signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome, NAC effectively reduces the production of a wide array of pro-inflammatory mediators. The presented quantitative data from in vitro, animal, and human studies provide a strong basis for its therapeutic potential. The detailed experimental protocols offer a guide for future research aimed at further elucidating its mechanisms of action and optimizing its clinical application in the management of inflammatory diseases. Continued investigation into the nuanced effects of NAC on various inflammatory cascades is warranted to fully harness its therapeutic benefits.
References
- 1. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Various Uses of N-Acetyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acetylcysteine and Its Immunomodulatory Properties in Humans and Domesticated Animals [mdpi.com]
- 6. droracle.ai [droracle.ai]
- 7. vinmec.com [vinmec.com]
- 8. mdpi.com [mdpi.com]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. N-acetylcysteine suppresses TNF-induced NF-kappaB activation through inhibition of IkappaB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. N-acetylcysteine attenuates TNF-α-induced p38 MAP kinase activation and p38 MAP kinase-mediated IL-8 production by human pulmonary vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-acetyl cysteine inhibits the lipopolysaccharide-induced inflammatory response in bone marrow mesenchymal stem cells by suppressing the TXNIP/NLRP3/IL-1β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. metagenicsinstitute.com [metagenicsinstitute.com]
- 15. N-acetylcysteine Reduces Inflammasome Activation Induced by SARS-CoV-2 Proteins In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. "Effect of N-acetyl-L-cysteine on Cytokine Production by Human Peripher" by Ahmed Al-Shukaili, Suad Al-Abri et al. [mjournal.squ.edu.om]
- 17. The combination effects of acetaminophen and N-acetylcysteine on cytokines production and NF-κB activation of lipopolysaccharide-challenged piglet mononuclear phagocytes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The anti-inflammatory effects of acetaminophen and N-acetylcysteine through suppression of the NLRP3 inflammasome pathway in LPS-challenged piglet mononuclear phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. N-Acetylcysteine and Its Therapeutic Potential in an Animal Model of Allergic Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antinociceptive and anti-inflammatory effects of N-acetylcysteine and verapamil in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The effects of N-Acetylcysteine on serum level of inflammatory biomarkers in adults. Findings from a systematic review and meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The effect of N-acetylcysteine on nuclear factor-kappa B activation, interleukin-6, interleukin-8, and intercellular adhesion molecule-1 expression in patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. naturalhealthresearch.org [naturalhealthresearch.org]
Methodological & Application
Application Note: Protocol for Dissolving and Using N-Acetyl-D-cysteine in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction N-Acetyl-D-cysteine (NAD), a derivative of the amino acid D-cysteine, is a thiol-containing compound widely utilized in cell culture experiments as a potent antioxidant. It functions as a direct scavenger of reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals, thereby protecting cells from oxidative damage.[1][2][3] It is critical to distinguish this compound from its more common stereoisomer, N-Acetyl-L-cysteine (NAC). While both forms can directly scavenge ROS, only the L-isomer (NAC) can serve as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1][2][3] This distinction makes NAD a valuable tool for studying the effects of direct ROS scavenging in cellular processes, independent of GSH biosynthesis modulation. This document provides a detailed protocol for the preparation and application of NAD solutions for in vitro cell culture experiments.
Quantitative Data Summary
The following table summarizes the key properties and recommended handling parameters for this compound.
| Parameter | Value | Reference(s) |
| Molecular Weight | 163.2 g/mol | [4] |
| Appearance | White to off-white powder | |
| Solubility | ||
| In Water | Up to 250 mg/mL (1532 mM). Sonication or gentle heating is recommended to aid dissolution.[2] | [2] |
| In DMSO | Up to 100 mM.[5] (Data for L-isomer, similar solubility expected) | [5] |
| Stock Solution | ||
| Solvent | Sterile, cell-culture grade water is highly recommended to avoid solvent toxicity.[6] | [6] |
| Concentration | 100 mM to 200 mM in water is common.[7] A 1 M stock can also be prepared.[8] | [7][8] |
| pH | Adjust to 7.2 - 7.4 with NaOH. This is critical as unadjusted solutions are acidic.[6][8] | [6][8] |
| Storage Conditions | ||
| Powder | 2-8°C. | |
| Stock Solution | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months to prevent degradation.[1] | [1] |
| Working Concentration | Highly cell-type and application-dependent. Typically ranges from 500 µM to 10 mM.[5][6] | [5][6][9] |
Experimental Protocols
Protocol 1: Preparation of a 200 mM this compound Stock Solution
This protocol describes the preparation of a sterile, pH-adjusted stock solution for use in cell culture.
Materials:
-
This compound powder (CAS No. 26117-28-2)
-
Sterile, cell culture-grade water (e.g., WFI or Milli-Q)
-
1 M Sodium Hydroxide (NaOH), sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes (10 mL or 20 mL)
-
Sterile microcentrifuge tubes for aliquoting
-
Vortex mixer
-
Water bath sonicator
-
Calibrated pH meter
Methodology:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), weigh 0.816 g of this compound powder and transfer it to a 50 mL sterile conical tube.
-
Dissolving:
-
pH Adjustment (Critical Step):
-
Once the powder is fully dissolved, measure the pH of the solution using a calibrated pH meter. The initial solution will be acidic.
-
Slowly add 1 M sterile NaOH dropwise while gently swirling the tube. Continuously monitor the pH.
-
Continue adding NaOH until the pH reaches a physiological range of 7.2 - 7.4.[6][8] This step is crucial to prevent changes in the pH of your cell culture medium upon addition of the NAD solution.[10]
-
-
Volume Adjustment: Add sterile water to bring the final volume of the solution to 25 mL. This will yield a final concentration of 200 mM.
-
Sterilization:
-
Draw the entire solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile 50 mL conical tube. This removes any potential microbial contamination.[1]
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.
-
Clearly label the aliquots with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.[1]
-
Protocol 2: Application of this compound to Cell Cultures
Methodology:
-
Thawing: Remove one aliquot of the 200 mM NAD stock solution from the freezer and thaw it at room temperature or in a 37°C water bath.
-
Dilution:
-
Determine the desired final working concentration for your experiment. This must be optimized for your specific cell line and experimental design, as effective concentrations can range from 16 µM to 5 mM or higher.[11]
-
Prepare the final working solution by diluting the stock solution directly into pre-warmed complete cell culture medium.
-
Example Dilution (for a 1 mM final concentration): To prepare 10 mL of medium with 1 mM NAD, add 50 µL of the 200 mM stock solution to 9.95 mL of your complete cell culture medium (1:200 dilution).
-
-
Cell Treatment:
-
Remove the existing medium from your cell culture plates or flasks.
-
Add the freshly prepared medium containing the desired concentration of NAD to the cells.
-
Ensure even distribution by gently rocking the plate.
-
Return the cells to the incubator for the desired treatment period.
-
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for preparing and applying NAD in cell culture experiments.
Caption: Workflow for this compound solution preparation and cell treatment.
Signaling Pathway
This diagram shows the primary mechanism of NAD as a direct ROS scavenger, thereby inhibiting the mitochondrial pathway of apoptosis.
Caption: NAD directly scavenges ROS, preventing mitochondrial-mediated apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Reactive Oxygen Species | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. N-Acetylcysteine | Additional Antioxidant Compounds: R&D Systems [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aging-us.com [aging-us.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. US20170204362A1 - Cell culture methods and media comprising n-acetylcysteine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Influence of dose and exposition time in the effectiveness of N-Acetyl-l-cysteine treatment in A549 human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing N-Acetyl-D-cysteine as a Negative Control in Glutathione Synthesis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant intracellular antioxidant, playing a critical role in cellular defense against oxidative stress, detoxification of xenobiotics, and regulation of various cellular processes.[1][2] N-Acetyl-L-cysteine (NAL or NAC), a precursor of L-cysteine, is widely used in research and clinical settings to replenish intracellular GSH levels.[1][3][4] NAL is readily taken up by cells, where it is deacetylated to L-cysteine, the rate-limiting amino acid for GSH synthesis.[1][5]
In studies investigating the role of GSH in cellular physiology and pathology, it is often crucial to distinguish the effects of GSH replenishment from the direct antioxidant properties of the NAL molecule itself.[6] N-Acetyl-D-cysteine (NAD), the D-stereoisomer of NAL, serves as an ideal negative control for this purpose. Due to the high stereospecificity of the enzymes involved in glutathione synthesis, NAD is not incorporated into the GSH molecule.[7] However, it retains the thiol group responsible for direct radical scavenging activities, mirroring the direct antioxidant potential of NAL.[6][8] Therefore, comparing the effects of NAL and NAD allows researchers to specifically attribute cellular responses to changes in intracellular GSH concentration.
This document provides detailed application notes and protocols for the effective use of this compound as a negative control in glutathione synthesis studies.
Biochemical Basis for Using this compound as a Negative Control
The synthesis of glutathione is a two-step enzymatic process that occurs in the cytosol. The first and rate-limiting step is the formation of γ-glutamylcysteine from glutamate and cysteine, catalyzed by glutamate-cysteine ligase (GCL). The second step involves the addition of glycine to γ-glutamylcysteine to form glutathione, a reaction catalyzed by glutathione synthetase (GS).[2][7][9]
The enzymes involved in this pathway, particularly GCL, exhibit a high degree of stereospecificity for the L-isomers of the constituent amino acids. While N-Acetyl-L-cysteine is readily deacetylated to L-cysteine and subsequently incorporated into GSH, the D-isomer is not a substrate for this pathway.[7] Studies have shown that administration of this compound fails to increase hepatic glutathione levels, indicating its inability to serve as a precursor for GSH synthesis.[7]
Despite its exclusion from the glutathione metabolic pathway, this compound possesses a free thiol group, which allows it to directly scavenge reactive oxygen species (ROS).[6][8] This property makes it an excellent tool to control for the direct antioxidant effects of the N-acetylcysteine molecule, independent of its role in GSH synthesis.
Data Presentation
The following table summarizes quantitative data from a study comparing the effects of N-Acetyl-L-cysteine (L-NAC) and this compound (D-NAC) on glutathione (GSH) levels in various tissues of mice following whole-body irradiation.
| Tissue | Treatment Group | Total Glutathione (nmol/mg protein) | Percent Change from Irradiated Control |
| Lung | Irradiated Control | 3.5 ± 0.4 | - |
| Irradiated + L-NAC | 5.8 ± 0.6 | +65.7% | |
| Irradiated + D-NAC | 5.5 ± 0.5 | +57.1% | |
| Red Blood Cells | Irradiated Control | 2.1 ± 0.2 | - |
| Irradiated + L-NAC | 3.9 ± 0.3 | +85.7% | |
| Irradiated + D-NAC | 3.7 ± 0.4 | +76.2% | |
| Spleen | Irradiated Control | 1.8 ± 0.3 | - |
| Irradiated + L-NAC | 3.1 ± 0.4 | +72.2% | |
| Irradiated + D-NAC | 1.9 ± 0.2 | +5.6% |
Data adapted from a study on the antioxidant role of N-acetyl cysteine isomers following high-dose irradiation.[6] Values are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro Assessment of Intracellular Glutathione Levels
This protocol describes a general method for treating cultured cells with N-Acetyl-L-cysteine and this compound and subsequently measuring intracellular glutathione levels.
Materials:
-
Cell line of interest (e.g., HepG2, A549, SH-SY5Y)
-
Complete cell culture medium
-
N-Acetyl-L-cysteine (NAL)
-
This compound (NAD)
-
Phosphate-buffered saline (PBS)
-
Reagents for cell lysis (e.g., RIPA buffer, Triton X-100 based buffer)
-
Glutathione assay kit (commercially available, e.g., based on the DTNB-GSSG reductase recycling assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of the experiment.
-
Cell Treatment:
-
Prepare stock solutions of NAL and NAD in sterile water or culture medium.
-
Aspirate the culture medium from the cells and replace it with fresh medium containing the desired concentrations of NAL or NAD. Include an untreated control group. A typical concentration range for in vitro studies is 1-10 mM.
-
Incubate the cells for the desired period (e.g., 4, 12, or 24 hours).
-
-
Cell Harvesting and Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Glutathione Measurement:
-
Carefully collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).
-
Measure the total glutathione (GSH + GSSG) and/or reduced glutathione (GSH) levels in the supernatant using a commercial glutathione assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the glutathione levels to the protein concentration for each sample.
-
Compare the glutathione levels between the control, NAL-treated, and NAD-treated groups. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of any observed differences.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing intracellular glutathione levels.
Caption: Glutathione synthesis pathway and the role of N-acetylcysteine isomers.
References
- 1. transparentlabs.com [transparentlabs.com]
- 2. Non-canonical glutamate-cysteine ligase activity protects against ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases [mdpi.com]
- 4. D-amino acids govern stationary ph ... | Article | H1 Connect [archive.connect.h1.co]
- 5. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Antioxidant Role of N-acetyl Cysteine Isomers Following High Dose Irra" by Nuran Ercal, Richard H. Matthews et al. [scholarsmine.mst.edu]
- 7. Selective effects of N-acetylcysteine stereoisomers on hepatic glutathione and plasma sulfate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Quantitative Analysis of N-Acetyl-L-cysteine in Biological Samples: A Guide to HPLC-Based Methodologies
Introduction
N-Acetyl-L-cysteine (NAC), a derivative of the amino acid L-cysteine, is a potent antioxidant and a precursor to the intracellular antioxidant glutathione (GSH).[1][2][3] Its therapeutic applications are diverse, ranging from the treatment of acetaminophen overdose to its use as a mucolytic agent in respiratory conditions.[4][5] Accurate quantification of NAC in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and research into its mechanisms of action. High-performance liquid chromatography (HPLC) coupled with various detection methods stands as the cornerstone for the bioanalysis of NAC. This document provides detailed application notes and protocols for the quantification of NAC in biological samples using HPLC with UV, fluorescence, and mass spectrometry detection.
I. HPLC Method with UV Detection for N-Acetyl-L-cysteine and its Oxidized Form
This method is suitable for the simultaneous quantification of NAC and its primary oxidized form, N,N'-diacetyl-L-cystine (Di-NAC), in cell culture media and similar biological fluids.[4][5]
A. Quantitative Data Summary
| Parameter | N-Acetyl-L-cysteine (NAC) | N,N'-diacetyl-L-cystine (Di-NAC) |
| Linearity Range | 0.3 - 10 µg/mL | 0.3 - 10 µg/mL |
| Correlation Coefficient (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL[4] | 0.15 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.18 µg/mL[4] | 0.45 µg/mL[4] |
| Recovery | 98.5% - 101.9% | 98.2% - 101.5% |
| Precision (RSD%) | < 2.0% | < 2.0% |
B. Experimental Protocol
1. Sample Preparation: a. To prevent oxidation, it is crucial to handle samples promptly and at low temperatures.[2] b. For cell culture media, centrifuge the sample at 10,000 x g for 10 minutes at 4°C to remove cellular debris. c. Collect the supernatant for analysis. For plasma or tissue homogenates, protein precipitation is required. Add 3 volumes of ice-cold methanol or acetonitrile to 1 volume of the sample. d. Vortex for 1 minute and incubate at -20°C for 30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in the mobile phase.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., YMC-Pack Pro C18, 250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (4:96 v/v) containing 0.1% trifluoroacetic acid (TFA).[4][5]
3. Standardization: a. Prepare stock solutions of NAC and Di-NAC (1 mg/mL) in the mobile phase. b. Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the linearity range (e.g., 0.3, 0.6, 2, 5, 7.5, and 10 µg/mL).[5] c. Construct a calibration curve by plotting the peak area against the concentration of each analyte.
C. Experimental Workflow
Caption: Workflow for HPLC-UV analysis of NAC.
II. HPLC Method with Fluorescence Detection
This highly sensitive method is ideal for the quantification of NAC in complex biological matrices like blood and tissue, and requires derivatization to introduce a fluorescent tag.[1]
A. Quantitative Data Summary
| Parameter | Value |
| Linearity Range | 25 - 5000 nM[1] |
| Correlation Coefficient (R²) | > 0.997[1] |
| Limit of Detection (LOD) | 5 nM[1] |
| Within-run Precision (CV%) | 0.67 - 5.23%[1] |
| Between-run Precision (CV%) | 0.98 - 10.54%[1] |
| Accuracy (% Recovery) | 94.5 - 102.8%[1] |
B. Experimental Protocol
1. Sample Preparation and Derivatization: a. Homogenize tissue samples in a suitable buffer. For blood samples, separate the plasma. b. To reduce disulfide bonds and measure total NAC, incubate the sample with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[2] c. Perform protein precipitation as described in the UV method. d. After reconstitution of the dried extract, add the derivatizing agent, N-(1-pyrenyl)maleimide (NPM), and incubate in the dark at room temperature for 30 minutes.[1] The reaction specifically targets the thiol group of NAC. e. Stop the reaction by adding an excess of a thiol-containing compound like DTT.
2. HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution is typically used. For example:
-
Mobile Phase A: Acetonitrile/Water (50/50, v/v) with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% acetic acid.
-
A linear gradient from 10% to 90% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.[1]
-
Fluorescence Detection: Excitation at 330 nm and emission at 376 nm.[1]
3. Standardization: a. Prepare NAC standards in the same buffer used for sample preparation. b. Derivatize the standards in the same manner as the samples. c. Construct a calibration curve by plotting the fluorescence intensity of the NAC-NPM adduct against the concentration.
III. UPLC-MS/MS Method for High-Throughput Analysis
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers the highest sensitivity and selectivity, making it ideal for demanding applications such as tissue distribution studies.[3][6]
A. Quantitative Data Summary
| Parameter | Plasma | Tissues (Liver, Kidney, Heart, Lungs, Spleen) |
| Linearity Range | 1 - 120 µg/mL[3][6] | 1 - 15 µg/mL[3][6] |
| Limit of Detection (LOD) | 0.20 µg/mL[3][6] | 0.20 µg/mL[3][6] |
| Limit of Quantification (LOQ) | 0.66 µg/mL[3][6] | 0.66 µg/mL[3][6] |
| Recovery | 98.51 - 101.88%[3][6] | 98.51 - 101.88%[3][6] |
| Precision (RSD%) | < 5% | < 5% |
B. Experimental Protocol
1. Sample Preparation: a. Homogenize tissue samples in a suitable buffer. b. Perform protein precipitation using trichloroacetic acid, which has been shown to enhance extraction recovery.[7] c. Use an isotope-labeled internal standard, such as d3-N-acetylcysteine, to improve accuracy and precision.[7] Add the internal standard to the samples before protein precipitation. d. After centrifugation, dilute the supernatant with the mobile phase for analysis.
2. UPLC-MS/MS Conditions:
-
Column: A suitable UPLC column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
3. Standardization: a. Prepare calibration standards by spiking blank biological matrix with known concentrations of NAC and a fixed concentration of the internal standard. b. Process the standards alongside the unknown samples. c. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
IV. N-Acetyl-L-cysteine Signaling Pathways
NAC exerts its biological effects through several interconnected pathways, primarily centered around its antioxidant and anti-inflammatory properties.[3][8]
Caption: Mechanisms of action of N-Acetyl-L-cysteine.
NAC's primary mechanism involves its intracellular deacetylation to L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH).[8][9] By replenishing intracellular GSH stores, NAC enhances the body's antioxidant capacity to neutralize reactive oxygen species (ROS).[8] NAC can also directly scavenge certain ROS due to its free thiol group.[8] Furthermore, NAC exhibits anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways such as NF-κB.[3]
The choice of an HPLC method for the quantification of N-Acetyl-L-cysteine in biological samples depends on the specific requirements of the study, including the nature of the biological matrix, the required sensitivity, and the available instrumentation. The protocols outlined in this document provide a comprehensive guide for researchers, scientists, and drug development professionals to accurately and reliably measure NAC concentrations, thereby facilitating a deeper understanding of its pharmacology and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. atsjournals.org [atsjournals.org]
- 3. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of N-acetylcysteine and cystine in glutathione synthesis in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Term Administration of Antioxidant N-Acetyl-L-Cysteine Impacts Beta Cell Oxidative Stress, Insulin Secretion, and Intracellular Signaling Pathways in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acetylcysteine Antagonizes NGF Activation of TrkA through Disulfide Bridge Interaction, an Effect Which May Contribute to Its Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Acetylcysteine in Animal Models of Oxidative Damage
Audience: Researchers, scientists, and drug development professionals.
Note on Isomer Specificity: The vast majority of scientific literature and therapeutic applications utilize the L-isomer, N-Acetyl-L-cysteine (NAC). This document focuses on NAC as it is the biologically active precursor to L-cysteine and glutathione.[1] The D-isomer, N-Acetyl-D-cysteine, is not typically used for antioxidant research and its efficacy in this context is not well-established. All protocols and data presented herein refer to N-Acetyl-L-cysteine (NAC).
Introduction to N-Acetylcysteine (NAC) and Oxidative Stress
Oxidative stress is a pathological state characterized by an imbalance between the generation of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates.[2] This imbalance leads to cellular damage to lipids, proteins, and DNA, and is implicated in the progression of numerous diseases, making animal models of oxidative damage crucial for therapeutic development.[3][4]
N-Acetylcysteine (NAC) is a thiol-containing compound with a long history of clinical use as a mucolytic agent and an antidote for acetaminophen poisoning.[1] In research, it is widely employed as a potent antioxidant.[5][6] Its protective effects are attributed to its ability to replenish intracellular levels of glutathione (GSH), a critical antioxidant, and to a lesser extent, its capacity to directly scavenge certain reactive oxygen species.[1][7] Due to its excellent safety profile and bioavailability, NAC is a valuable tool for investigating the role of oxidative stress in disease and evaluating antioxidant therapeutic strategies in preclinical animal models.[1][8]
Mechanism of Action
The antioxidant and cytoprotective effects of NAC are multifaceted:
-
Glutathione (GSH) Precursor: The primary mechanism of NAC's antioxidant action is its role as a precursor for L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH).[1][9][10] NAC is readily deacetylated within the cell to release L-cysteine, thereby boosting the intracellular GSH pool.[1] GSH is a major endogenous antioxidant that directly neutralizes ROS and is a critical cofactor for antioxidant enzymes like glutathione peroxidase (GPx).[10]
-
Direct ROS Scavenging: While NAC itself is a relatively poor scavenger of major ROS like hydrogen peroxide (H₂O₂), it can directly react with and neutralize highly reactive species such as the hydroxyl radical (•OH) and nitrogen dioxide (•NO₂).[10]
-
Anti-Inflammatory Effects: Oxidative stress and inflammation are closely linked. NAC has been shown to modulate inflammatory pathways, including the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which leads to a reduction in the expression of pro-inflammatory cytokines.[9]
-
Sulfide Signaling: Recent evidence suggests that NAC-derived cysteine can be converted to hydrogen sulfide (H₂S) and sulfane sulfur species within mitochondria.[5] These molecules are now recognized as important signaling molecules and potent antioxidants that contribute to the cytoprotective effects of NAC.
Caption: Mechanism of action for N-Acetylcysteine (NAC).
Application Notes: Dosage and Administration
The optimal dose, route, and timing of NAC administration depend on the specific animal model, the severity of the oxidative insult, and the target organ.
Preparation of NAC Solution:
-
For Injection (IP, IV): Dissolve NAC powder in sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS). Adjust the pH to ~7.0-7.4 using sterile sodium hydroxide (NaOH) to prevent irritation, as NAC solutions are acidic. Filter-sterilize the final solution through a 0.22 µm filter before administration.
-
For Oral Administration (Gavage, Drinking Water): Dissolve NAC in sterile water. For administration in drinking water, prepare fresh solutions daily as NAC can oxidize. When administered in drinking water, concentrations of 10-50 mM have been used.[11]
Summary of NAC Administration in Animal Models
| Animal Model | Species | NAC Dosage | Route of Administration | Key Findings & Efficacy |
| Endotoxin (LPS)-Induced Oxidative Stress | Rat | 275 mg/kg over 48h | Intravenous (IV) | Decreased blood H₂O₂, reduced lung damage, and decreased mortality.[12] |
| Endotoxin (LPS)-Induced Oxidative Stress | Rat | 950 mg/kg over 48h | Intravenous (IV) | High dose was not protective and increased mortality, suggesting a dose-dependent effect.[12] |
| Alloxan-Induced Diabetes | Rat | 25 and 75 mg/kg | Intraperitoneal (IP) | Dose-dependently decreased lipid peroxidation in liver and kidney; restored antioxidant enzyme activity.[6][13] |
| Aspartame-Induced Brain Oxidative Stress | Rat | 150 mg/kg | Intraperitoneal (IP) | Reduced lipid peroxidation and protein carbonyls; elevated antioxidant enzyme activities in the brain.[14] |
| Chronic Unpredictable Mild Stress (CUMS) | Rat | 300 mg/kg | Intraperitoneal (IP) | Increased antioxidant enzymes (SOD, GSH-Px) and suppressed oxidative products (MDA, NO) in the hippocampus.[15] |
| High Fat Diet-Induced Diabetes | Mouse | Administered in drinking water | Oral | Improved glucose tolerance, reduced beta-cell oxidative stress, and diminished islet fibrosis.[16] |
| Cognitive Enhancement Studies | Rat | 25, 50, 100 mg/kg | Oral | Showed a dose-dependent improvement in memory performance in MWM and NOR tests.[8] |
Experimental Protocols
The following protocols provide a general framework. Researchers should optimize them based on their specific experimental design and animal model.
Caption: General experimental workflow for evaluating NAC.
Protocol 1: Induction of Oxidative Damage (LPS Model in Rats)
This protocol describes the induction of systemic oxidative stress and inflammation using lipopolysaccharide (LPS).
-
Animals: Male Wistar rats (200-250g).
-
Materials:
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4).
-
Sterile, pyrogen-free 0.9% saline.
-
-
Procedure:
-
Dissolve LPS in sterile saline to a final concentration of 1 mg/mL.
-
Administer a single intraperitoneal (IP) injection of LPS at a dose of 5-10 mg/kg body weight to induce oxidative stress.
-
The control group should receive an equivalent volume of sterile saline.
-
NAC can be administered before (pre-treatment) or after (post-treatment) the LPS challenge to evaluate its protective or therapeutic effects.[12]
-
Monitor animals for signs of distress. Tissues and blood are typically collected 6-24 hours post-LPS injection for analysis.
-
Protocol 2: Assessment of Oxidative Stress Biomarkers
After sample collection (serum, plasma, or tissue homogenates), various assays can be performed to quantify the extent of oxidative damage and the status of antioxidant defenses.
A. Tissue Homogenate Preparation:
-
Perfuse the animal with ice-cold PBS (pH 7.4) to remove blood from tissues.
-
Excise the tissue of interest (e.g., liver, kidney, brain) and wash with ice-cold PBS.
-
Weigh the tissue and homogenize it in 10 volumes of ice-cold buffer (e.g., 50 mM phosphate buffer with 1 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for use in the biochemical assays described below.
B. Common Biochemical Assays:
| Biomarker | Abbreviation | Biological Sample | Method of Analysis | Description |
| Damage Markers | ||||
| Malondialdehyde | MDA | Tissue, Plasma, Serum | TBARS Assay (Thiobarbituric Acid Reactive Substances) | A primary end-product of lipid peroxidation, its levels increase with oxidative stress.[3][17] |
| Protein Carbonyls | - | Tissue, Plasma | Spectrophotometry (DNPH Assay) | A marker of protein oxidation, formed when ROS attack amino acid side chains.[18] |
| 8-hydroxy-2'-deoxyguanosine | 8-OHdG | Urine, Tissue, Plasma | ELISA, HPLC, or Immunohistochemistry | A major product of DNA oxidation, used as a biomarker for oxidative DNA damage.[2][15] |
| Isoprostanes | IsoPs | Urine, Plasma | GC-MS, LC-MS, ELISA | Prostaglandin-like compounds formed from free radical-catalyzed peroxidation of arachidonic acid; considered a gold standard for lipid peroxidation.[19] |
| Antioxidant Enzyme Activity | ||||
| Superoxide Dismutase | SOD | Tissue, Erythrocytes | Spectrophotometry | Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. Its activity may decrease during severe oxidative stress.[17][20][21] |
| Catalase | CAT | Tissue, Erythrocytes | Spectrophotometry | Catalyzes the decomposition of hydrogen peroxide to water and oxygen.[17][20][21] |
| Glutathione Peroxidase | GPx | Tissue, Plasma, Erythrocytes | Spectrophotometry | Catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides, using GSH as a reductant.[13][22] |
| Non-Enzymatic Antioxidants | ||||
| Reduced Glutathione | GSH | Tissue, Blood | HPLC, Spectrophotometry | The most abundant intracellular non-enzymatic antioxidant. Depletion of GSH is a key indicator of oxidative stress.[7][20] |
| Total Antioxidant Capacity | TAC | Plasma, Serum, Tissue | Spectrophotometry (e.g., FRAP, ABTS assays) | Measures the overall capacity of a biological sample to scavenge free radicals.[17] |
Protocol 3: Histopathological Analysis of Tissue Damage
Histology provides a qualitative assessment of cellular injury resulting from oxidative stress, such as inflammation, necrosis, and apoptosis.
-
Tissue Fixation: Immediately after collection, fix tissue samples in 10% neutral buffered formalin for 24-48 hours.
-
Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: This is the standard stain for visualizing tissue morphology. Look for signs of injury such as cellular infiltration (inflammation), edema, cellular swelling, pyknosis (nuclear shrinkage), and necrosis.[12][21]
-
Immunohistochemistry (IHC): Use specific antibodies to detect markers of oxidative stress (e.g., 8-OHdG for DNA damage) or apoptosis (e.g., Caspase-3) directly within the tissue architecture.[4]
-
-
Microscopy: Examine the stained slides under a light microscope and score the pathological changes. A semi-quantitative scoring system can be developed to compare damage between experimental groups.
References
- 1. tandfonline.com [tandfonline.com]
- 2. biocompare.com [biocompare.com]
- 3. Biological markers of oxidative stress: Applications to cardiovascular research and practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity [mdpi.com]
- 8. jnutraceutical.com [jnutraceutical.com]
- 9. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases [mdpi.com]
- 11. Long-Term Administration of Antioxidant N-Acetyl-L-Cysteine Impacts Beta Cell Oxidative Stress, Insulin Secretion, and Intracellular Signaling Pathways in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atsjournals.org [atsjournals.org]
- 13. N-acetylcysteine on oxidative damage in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. N-Acetylcysteine Rescues Hippocampal Oxidative Stress-Induced Neuronal Injury via Suppression of p38/JNK Signaling in Depressed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-acetyl-L-cysteine treatment reduces beta-cell oxidative stress and pancreatic stellate cell activity in a high fat diet-induced diabetic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Quantitation of oxidative damage to tissue proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. US10989717B1 - Oxidative stress biomarkers testing in animals - Google Patents [patents.google.com]
- 20. Biomarkers of Oxidative Stress in Experimental Models and Human Studies with Nutraceuticals: Measurement, Interpretation, and Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. longdom.org [longdom.org]
- 22. Frontiers | Tissue-specific assessment of oxidative status: Wild boar as a case study [frontiersin.org]
Application Notes and Protocols: The Use of N-Acetyl-L-cysteine (NAC) in 3D Organoid Culture Media
Introduction
N-Acetyl-L-cysteine (NAC) is a versatile and widely adopted supplement in three-dimensional (3D) organoid culture systems. As a cell-permeable aminothiol and a synthetic precursor of intracellular cysteine and glutathione (GSH), NAC plays a critical role in mitigating cellular stress, thereby enhancing organoid viability, growth, and stability.[1][2] Organoids, with their high metabolic activity, often generate significant levels of reactive oxygen species (ROS), which can lead to oxidative stress, induce apoptosis, and compromise culture success.[3][4] NAC is incorporated into various organoid media formulations to counteract these effects, serving as a potent antioxidant that is essential for the long-term maintenance and expansion of organoids derived from tissues such as the intestine, liver, pancreas, lung, and prostate.[5]
Mechanism of Action: Combating Oxidative Stress
The primary function of NAC in organoid culture is to bolster the cell's intrinsic antioxidant defenses.[3] It achieves this through two main pathways:
-
Glutathione (GSH) Precursor: NAC is deacetylated within the cell to yield L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH).[2][6] GSH is a major intracellular antioxidant that directly neutralizes ROS and also acts as a crucial cofactor for antioxidant enzymes like glutathione peroxidase.[7][8] By increasing the intracellular pool of GSH, NAC enhances the capacity of the organoids to detoxify harmful ROS produced during normal metabolism.[3][9]
-
Direct ROS Scavenging: The sulfhydryl group in NAC can directly scavenge various reactive oxygen species, including hydroxyl radicals (•OH) and hydrogen peroxide (H₂O₂), providing an immediate protective effect against oxidative damage.[2][10]
This dual action helps to maintain a balanced redox state within the cells, preventing ROS-mediated damage to lipids, proteins, and DNA, which in turn inhibits apoptotic pathways and promotes cell survival.[10][11]
Caption: NAC's antioxidant signaling pathway in organoid culture.
Quantitative Data Summary
The optimal concentration of NAC can vary depending on the organoid type, culture system, and specific experimental goals. Below is a summary of commonly used concentrations reported in the literature.
| Organoid Type | NAC Concentration (Final) | Source |
| Human Intestinal | 1 mM - 1.25 mM | [12][13] |
| Mouse Intestinal | 2.5 mM | [9] |
| General Organoid Models | 0.1 mM - 10 mM | [14] |
| Pancreatic Cancer | Not Specified | [14] |
| Prostate | Not Specified | [5] |
| Circulating Tumor Cells (Single) | 200 µM - 300 µM | [15] |
| Generic Cell Culture Media | 0.25 mM - 3 mM | [16] |
Experimental Protocols
Protocol 1: Preparation of N-Acetyl-L-cysteine (NAC) Stock Solution
This protocol describes the preparation of a concentrated NAC stock solution, which can be stored and diluted into the final culture medium as needed.
Materials:
-
N-Acetyl-L-cysteine powder (e.g., Sigma-Aldrich, A9165)
-
Ultrapure sterile water or DMSO
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Pipettes and sterile tips
-
Vortex mixer
-
37°C water bath (optional)
Procedure:
-
Calculate Mass: Determine the mass of NAC powder required to make a desired stock concentration. A 500 mM stock is common for aqueous solutions.[17]
-
Calculation for 500 mM Stock (MW: 163.2 g/mol ): 0.5 mol/L * 163.2 g/mol = 81.6 g/L = 81.6 mg/mL.
-
To make 10 mL of 500 mM stock, weigh out 816 mg of NAC powder.
-
-
Dissolution:
-
Aseptically add the weighed NAC powder to a sterile conical tube.
-
Add the desired volume of sterile ultrapure water (e.g., 10 mL for the example above).
-
Vortex thoroughly to dissolve. If the NAC is difficult to dissolve, periodic vortexing and incubation in a 37°C water bath for 10-20 minutes can aid dissolution.
-
Alternatively, NAC can be dissolved in DMSO for a stock solution of >10 mM.[14]
-
-
Sterilization:
-
Once fully dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
-
Aliquoting and Storage:
Caption: Workflow for preparing a sterile NAC stock solution.
Protocol 2: Supplementation of Organoid Culture Media
This protocol outlines the standard procedure for adding NAC to a basal organoid culture medium.
Materials:
-
Prepared NAC stock solution (from Protocol 1)
-
Basal organoid growth medium (e.g., Advanced DMEM/F12 with other required supplements like B27, Noggin, R-Spondin, EGF).[9]
-
Sterile pipettes and tips
Procedure:
-
Thaw NAC: Thaw an aliquot of the NAC stock solution at room temperature.
-
Calculate Volume: Determine the volume of stock solution needed to achieve the desired final concentration in your basal medium.
-
Formula: V₁ = (C₂ * V₂) / C₁
-
V₁ = Volume of stock solution to add
-
C₁ = Concentration of stock solution (e.g., 500 mM)
-
V₂ = Final volume of complete medium
-
C₂ = Desired final concentration (e.g., 1.25 mM)
-
-
Example: To make 50 mL of medium with a final NAC concentration of 1.25 mM using a 500 mM stock:
-
V₁ = (1.25 mM * 50 mL) / 500 mM = 0.125 mL = 125 µL.
-
-
-
Supplement Medium: Aseptically add the calculated volume (125 µL in the example) of NAC stock solution to your prepared basal medium (49.875 mL).
-
Mix and Use: Mix the complete medium gently by pipetting or inverting the tube. The medium is now ready for use in your organoid culture.
-
Storage: Store the complete, NAC-supplemented medium at 2-8°C in the dark and use within 2-4 weeks.
Protocol 3: General Protocol for Intestinal Organoid Culture with NAC
This protocol provides a generalized workflow for establishing and maintaining intestinal organoids, incorporating the use of NAC.
Materials:
-
Complete organoid growth medium supplemented with NAC (from Protocol 2).[9][12]
-
Basement Membrane Extract (BME), such as Matrigel or Cultrex.[9][17]
-
Isolated intestinal crypts or single stem cells.
-
Pre-warmed cell culture plates (e.g., 24-well).
-
Cell recovery solution (e.g., Gentle Cell Dissociation Reagent).
-
Standard cell culture equipment (incubator at 37°C, 5% CO₂, centrifuge).
Procedure:
-
Cell Preparation: Isolate intestinal crypts from tissue biopsies according to established protocols.[17]
-
Embedding in BME:
-
Centrifuge the isolated crypts to form a pellet.
-
Resuspend the crypt pellet in ice-cold BME at a density of approximately 200-500 crypts per 50 µL of BME.[17]
-
-
Plating Domes:
-
Adding Medium:
-
Incubation and Maintenance:
-
Passaging:
-
Organoids are typically ready for passaging every 7-10 days.
-
Mechanically or enzymatically disrupt the organoids and BME domes, wash the organoid fragments, and re-plate them in fresh BME and NAC-containing medium as described in steps 2-4.
-
References
- 1. N-acetylcysteine, reactive oxygen species and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Current Status of 3-D Organoids as Pre-Clinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Crypt Organoid Culture as an in Vitro Model in Drug Metabolism and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Acetylcysteine Inhibits Patulin-Induced Apoptosis by Affecting ROS-Mediated Oxidative Damage Pathway [mdpi.com]
- 11. N-acetylcysteine, a small molecule scavenger of reactive oxygen species, alleviates cardiomyocyte damage by regulating OPA1-mediated mitochondrial quality control and apoptosis in response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hubrecht.eu [hubrecht.eu]
- 13. Intestinal organoid co-culture protocol to study cell competition in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. l-a-hydroxyglutaricaciddisodiumsalt.com [l-a-hydroxyglutaricaciddisodiumsalt.com]
- 15. N-Acetyl-L-cysteine promotes ex vivo growth and expansion of single circulating tumor cells by mitigating cellular stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US20170204362A1 - Cell culture methods and media comprising n-acetylcysteine - Google Patents [patents.google.com]
- 17. cincinnatichildrens.org [cincinnatichildrens.org]
Application Notes and Protocols for the Analytical Detection of N-Acetyl-D-cysteine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylcysteine (NAC) is a derivative of the amino acid cysteine and has significant applications in medicine and research. It is a precursor to L-cysteine and subsequently glutathione (GSH), a critical intracellular antioxidant.[1][2] While the L-enantiomer, N-Acetyl-L-cysteine, is the pharmacologically active form that participates in glutathione biosynthesis, the D-enantiomer, N-Acetyl-D-cysteine (D-NAC), also exhibits antioxidant properties through the direct scavenging of reactive oxygen species (ROS) by its thiol group.[3][4][5] However, D-NAC cannot be converted to cysteine and therefore does not contribute to the glutathione metabolic pathway.[3][4][5]
The accurate detection and quantification of this compound and its metabolites are crucial for understanding its pharmacokinetics, pharmacodynamics, and potential therapeutic applications. Given that NAC can exist in both reduced and oxidized forms (N,N'-diacetyl-cystine, Di-NAC), and may be present as a mixture of enantiomers, robust analytical methods are required to differentiate and quantify these species in various biological matrices.[6][7]
This document provides detailed application notes and protocols for the analysis of this compound and its related compounds using modern analytical techniques.
Metabolic Pathway of N-Acetyl-L-cysteine
The following diagram illustrates the metabolic pathway of N-Acetyl-L-cysteine, highlighting its role as a precursor to glutathione.
References
- 1. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetyl-Cysteine: Modulating the Cysteine Redox Proteome in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 7. researchgate.net [researchgate.net]
Experimental Design for In Vivo Efficacy Testing of N-Acetylcysteine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylcysteine (NAC) is a precursor of the amino acid L-cysteine and, consequently, of glutathione (GSH), a major endogenous antioxidant.[1][2] It is a well-established antioxidant with a variety of therapeutic applications, primarily attributed to its ability to replenish intracellular GSH stores, directly scavenge reactive oxygen species (ROS), and reduce disulfide bonds.[1][3] This document provides a comprehensive guide for the in vivo evaluation of N-Acetylcysteine's efficacy, with a focus on its antioxidant and anti-inflammatory properties.
A Note on Stereoisomers: It is crucial to distinguish between the two stereoisomers of N-Acetylcysteine: N-Acetyl-L-cysteine (NAC) and N-Acetyl-D-cysteine (NAD). The vast majority of preclinical and clinical research has been conducted on the L-isomer (NAC), which is biologically active in replenishing glutathione stores.[4] In contrast, the D-isomer (NAD) has been shown to be ineffective at increasing hepatic glutathione levels in mice.[4] Therefore, the experimental designs and protocols outlined in this document are based on the widely studied and biologically active N-Acetyl-L-cysteine (NAC).
Core Mechanisms of Action
NAC exerts its biological effects through several key mechanisms:
-
Glutathione Precursor: NAC is readily deacetylated to L-cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH).[1] By boosting GSH levels, NAC enhances the cell's capacity to neutralize ROS and detoxify harmful compounds.
-
Direct Antioxidant Activity: The thiol group (-SH) in NAC can directly scavenge various free radicals.[1]
-
Anti-inflammatory Effects: NAC can modulate inflammatory pathways, notably by inhibiting the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), which plays a central role in the expression of pro-inflammatory cytokines like TNF-α.[1][3]
-
Disulfide Bond Reduction: NAC can break disulfide bonds in proteins, an action that underlies its mucolytic properties.[3]
These mechanisms are often interconnected and contribute to NAC's protective effects in various models of oxidative stress and inflammation.
Key Signaling Pathways
The antioxidant and anti-inflammatory effects of NAC are mediated through its influence on key cellular signaling pathways.
A more detailed view of the signaling pathways involved reveals the intricate regulatory network influenced by NAC.
References
- 1. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetyl Cysteine Overdose Inducing Hepatic Steatosis and Systemic Inflammation in Both Propacetamol-Induced Hepatotoxic and Normal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetylcysteine suppresses TNF-induced NF-kappaB activation through inhibition of IkappaB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective effects of N-acetylcysteine stereoisomers on hepatic glutathione and plasma sulfate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Acetyl-D-cysteine as a Tool to Study Thiol-Disulfide Exchange Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-D-cysteine (NAC) is a versatile and widely used thiol-containing compound with significant applications in biomedical research and clinical practice. Its primary mechanisms of action include acting as a precursor for the synthesis of glutathione (GSH), directly scavenging reactive oxygen species (ROS), and functioning as a potent disulfide-breaking agent.[1][2][3] This latter property makes NAC an invaluable tool for studying thiol-disulfide exchange reactions, which are critical in various physiological and pathological processes, including protein folding, redox signaling, and antioxidant defense.[4] These application notes provide a comprehensive overview of the use of NAC to investigate thiol-disulfide exchange, including detailed experimental protocols, quantitative data, and graphical representations of relevant pathways and workflows.
Introduction
Thiol-disulfide exchange is a fundamental biochemical reaction involving the conversion of a thiol and a disulfide into a new thiol and a new disulfide. This process is central to maintaining the cellular redox environment and modulating protein function. Dysregulation of thiol-disulfide homeostasis is implicated in a wide range of diseases, from neurodegenerative disorders to cancer and cardiovascular disease.
This compound, a derivative of the amino acid cysteine, serves as an excellent model compound and therapeutic agent for studying and modulating these reactions. Its ability to reduce disulfide bonds in proteins and small molecules allows researchers to probe the dynamics of thiol chemistry in biological systems.[1][2]
Mechanisms of this compound Action in Thiol-Disulfide Exchange
NAC participates in thiol-disulfide exchange through several key mechanisms:
-
Replenishment of Intracellular Glutathione (GSH): NAC is readily deacetylated intracellularly to yield cysteine, which is the rate-limiting substrate for the synthesis of GSH.[1][2] GSH is the most abundant intracellular thiol and a critical player in maintaining cellular redox balance through the action of glutathione peroxidase and glutathione reductase. By boosting GSH levels, NAC enhances the cell's capacity to reduce disulfide bonds and combat oxidative stress.[5][6]
-
Direct Reduction of Disulfides: The thiol group of NAC can directly attack and reduce disulfide bonds in proteins and other molecules. A notable example is the regeneration of the free thiol group of cysteine 34 on human serum albumin (HSA-Cys34), a major antioxidant in the plasma.[7][8][9] NAC can break the disulfide bond in cysteinylated albumin (HSA-Cys), restoring its antioxidant capacity.[7][8][9]
-
Interaction with Reactive Oxygen Species (ROS): While not its most efficient role, NAC can directly scavenge certain ROS, thereby preventing the oxidation of thiols to disulfides.[10] However, its primary antioxidant effect is often considered indirect, through the replenishment of GSH.[1]
Quantitative Data
The following tables summarize key quantitative data related to the reactivity of this compound in thiol-disulfide exchange and its antioxidant properties.
Table 1: Physicochemical Properties and Reactivity of NAC Thiol Group
| Parameter | Value | Reference |
| pKa of Thiol Group | 9.5 - 9.7 | [2][7] |
| Fraction of Thiolate Form at pH 7.4 | ~0.7% | [2] |
Table 2: Reaction Rate Constants of NAC with Various Species
| Reactant | Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |
| Glutathione Disulfide (GSSG) | 0.24 (apparent) | pH 7.4 | [7] |
| Peroxynitrite (ONOOH) | 415 | - | [10] |
| Hydrogen Peroxide (H₂O₂) | 0.16 | pH 7.4, 37°C | [11] |
| Superoxide Radical (O₂⁻) | 68 | - | [10] |
Table 3: Comparison of NAC with Other Thiols in Reacting with GSSG
| Thiol | Apparent Rate Constant (M⁻¹s⁻¹) | pKa of Thiol Group | Reference |
| This compound (NAC) | 0.24 | 9.5 - 9.7 | [7] |
| Cysteine (Cys) | 1.99 | 8.4 | [7] |
Experimental Protocols
Protocol 1: Quantification of Free Thiols using DTNB (Ellman's Reagent)
This protocol describes the use of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to quantify the concentration of free thiol groups in a sample, which can be used to monitor the progress of a thiol-disulfide exchange reaction initiated by NAC.
Materials:
-
DTNB (Ellman's Reagent)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
This compound (for standard curve)
-
Sample containing the disulfide of interest
-
Spectrophotometer capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 4 mg/mL stock solution of DTNB in the Reaction Buffer.
-
Prepare a series of NAC standards (e.g., 0 to 1.5 mM) in the Reaction Buffer.[12]
-
-
Assay:
-
Calculation:
-
Generate a standard curve by plotting the absorbance of the NAC standards against their known concentrations.
-
Determine the thiol concentration in the samples from the standard curve. The concentration of the chromophore, 5-thio-2-nitrobenzoic acid (TNB), can also be calculated using its molar extinction coefficient of 14,150 M⁻¹cm⁻¹.[12]
-
Protocol 2: Monitoring Thiol-Disulfide Exchange by LC-MS/MS
This protocol provides a method to directly observe the reactants and products of a thiol-disulfide exchange reaction between NAC and a disulfide-containing molecule, such as oxidized glutathione (GSSG).
Materials:
-
This compound (NAC)
-
Oxidized Glutathione (GSSG)
-
100 mM phosphate buffer, pH 7.4
-
LC-MS/MS system
-
N-ethylmaleimide (NEM) to quench the reaction
Procedure:
-
Reaction Setup:
-
Sample Collection and Quenching:
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an excess of N-ethylmaleimide (NEM), which rapidly alkylates free thiols, preventing further exchange.[13]
-
-
LC-MS/MS Analysis:
-
Analyze the quenched samples by LC-MS/MS to quantify the disappearance of GSSG and the formation of reduced glutathione (GSH) and the mixed disulfide (GSH-NAC).[7]
-
Use appropriate chromatography conditions (e.g., C18 column) and mass spectrometry parameters (e.g., multiple reaction monitoring) for the specific analytes.[14][15]
-
Protocol 3: Assessment of Intracellular ROS Reduction by NAC using Flow Cytometry
This protocol describes how to measure the effect of NAC on intracellular reactive oxygen species (ROS) levels in cultured cells under conditions of oxidative stress.
Materials:
-
Cultured cells (e.g., H9c2 cardiomyocytes)
-
Cell culture medium
-
This compound (NAC)
-
An oxidizing agent to induce stress (e.g., H₂O₂)
-
ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate, H₂DCF-DA)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Staining with ROS Probe:
-
Flow Cytometry Analysis:
-
Wash the cells to remove excess probe.
-
Harvest the cells (e.g., by trypsinization).
-
Analyze the fluorescence of the cells using a flow cytometer with excitation at 488 nm and emission at ~525 nm.[18] The fluorescence intensity is proportional to the level of intracellular ROS.
-
Signaling Pathways and Workflows
Nrf2 Antioxidant Response Pathway
This compound can indirectly activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant defenses. By increasing intracellular cysteine and subsequently GSH levels, NAC helps to maintain a reduced intracellular environment, which can lead to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of various antioxidant genes, upregulating their expression.
Caption: Nrf2 antioxidant response pathway influenced by NAC.
Experimental Workflow for Studying Thiol-Disulfide Exchange
The following diagram illustrates a typical workflow for investigating the effect of this compound on a specific thiol-disulfide exchange reaction in a biological sample.
Caption: Workflow for studying thiol-disulfide exchange with NAC.
Conclusion
This compound is a powerful and accessible tool for researchers studying the complex interplay of thiol-disulfide exchange reactions in biological systems. Its well-characterized mechanisms of action, coupled with a variety of robust analytical techniques, allow for the detailed investigation of redox signaling, antioxidant defense, and the functional consequences of protein thiol modifications. The protocols and data presented in these application notes provide a solid foundation for utilizing NAC in studies ranging from basic biochemical characterization to preclinical drug development.
References
- 1. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of N-acetyl cysteine to increase intracellular glutathione during the induction of antitumor responses by IL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acetyl-Cysteine Regenerates Albumin Cys34 by a Thiol-Disulfide Breaking Mechanism: An Explanation of Its Extracellular Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. N-Acetyl-Cysteine Regenerates Albumin Cys34 by a Thiol-Disulfide Breaking Mechanism: An Explanation of Its Extracellular Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. N-acetylcysteine, a small molecule scavenger of reactive oxygen species, alleviates cardiomyocyte damage by regulating OPA1-mediated mitochondrial quality control and apoptosis in response to oxidative stress - Zheng - Journal of Thoracic Disease [jtd.amegroups.org]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Media Preparation with Stable N-Acetyl-D-cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-D-cysteine (NAD), the D-enantiomer of N-acetylcysteine (NAC), is a thiol-containing antioxidant that offers unique advantages for cell culture applications. Unlike the more commonly used L-isoform (NAC), NAD is not readily metabolized into cysteine and therefore does not serve as a precursor for glutathione (GSH) biosynthesis.[1] This distinction is critical for studies where the direct reactive oxygen species (ROS) scavenging effects of a thiol antioxidant are desired without modulating the intracellular glutathione pool. NAD exerts its antioxidant activity directly through its thiol (-SH) group, which can scavenge free radicals.[1] Furthermore, derivatives of D-amino acids exhibit increased stability in biological systems due to their resistance to enzymatic degradation, suggesting that NAD may offer a more stable antioxidant presence in cell culture media compared to NAC.
These application notes provide detailed protocols for the preparation of cell culture media supplemented with stable this compound, methods for assessing its stability, and an overview of its mechanism of action.
Key Features and Applications
Key Features:
-
Direct Antioxidant Activity: NAD acts as a direct scavenger of reactive oxygen species (ROS) through its thiol group, independent of glutathione synthesis.[1]
-
Enhanced Stability: As a D-amino acid derivative, NAD is expected to be more resistant to enzymatic degradation in cell culture, providing a more stable and sustained antioxidant environment.
-
Controlled Redox Studies: The inability of NAD to replenish glutathione pools allows for the specific investigation of direct thiol-based antioxidant effects without the confounding variable of altered glutathione metabolism.
Applications:
-
Protecting cells from oxidative stress: Supplementation with NAD can mitigate cellular damage caused by ROS in various cell culture models.
-
Drug discovery and development: Investigating the efficacy of therapeutic compounds in the presence of a stable, direct-acting antioxidant.
-
Reducing ROS-induced apoptosis: NAD can be used to study and potentially inhibit apoptotic pathways triggered by oxidative stress.
-
Improving cell viability and growth: By reducing oxidative stress, NAD can enhance the overall health and performance of cell cultures.
Comparison of this compound (NAD) and N-Acetyl-L-cysteine (NAC)
| Feature | This compound (NAD) | N-Acetyl-L-cysteine (NAC) |
| Primary Antioxidant Mechanism | Direct ROS scavenging via thiol group.[1] | Primarily acts as a precursor for glutathione (GSH) synthesis; also has direct ROS scavenging activity.[2] |
| Glutathione Synthesis | Does not contribute to glutathione synthesis.[1] | Readily deacetylated to L-cysteine, a rate-limiting substrate for GSH synthesis.[2] |
| Enzymatic Stability | Expected to have higher stability due to resistance to D-amino acid oxidases and other proteases. | Susceptible to enzymatic degradation. |
| Cellular Uptake | Enters cells. | Enters cells and is deacetylated. |
| Primary Use Case | Studies requiring a stable, direct-acting thiol antioxidant without altering GSH levels. | General antioxidant use, replenishment of GSH pools, and mucolytic agent. |
Quantitative Data on Stability (Derived from N-Acetyl-L-cysteine Studies)
Disclaimer: The following quantitative stability data is for N-Acetyl-L-cysteine (NAC). Due to the higher resistance of D-amino acid derivatives to enzymatic degradation, this compound (NAD) is expected to exhibit equal or greater stability under similar conditions. This data should be considered a conservative estimate for NAD stability.
| Condition | NAC Concentration | Diluent | Storage Temperature | Stability (Time to reach >90% of initial concentration) |
| Injectable Solution | 60 mg/mL | 0.9% NaCl, 0.45% NaCl, or 5% Dextrose | 25°C | At least 72 hours[2] |
| Parenteral Solution | 26 mg/mL | 5% Dextrose in water | Ambient | 60 hours[3] |
| Parenteral Solution | 25 mg/mL | Not specified | 5 ± 3 °C | 8 days[3] |
| Parenteral Solution | 25 mg/mL | Not specified | 25 ± 2 °C | 3 days[3] |
Experimental Protocols
Protocol 1: Preparation of a Sterile, High-Concentration this compound (NAD) Stock Solution
Materials:
-
This compound (powder)
-
Cell culture grade water or phosphate-buffered saline (PBS), pH adjusted to ~6.8-7.2
-
Sterile 15 mL or 50 mL conical tubes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Sterile, light-protected storage tubes (e.g., amber microcentrifuge tubes)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the NAD powder in cell culture grade water or PBS to a final concentration of 100 mg/mL (approximately 613 mM). Gentle warming (to 37°C) may be required to fully dissolve the powder.
-
Adjust the pH of the solution to between 6.8 and 7.2 using sterile 1N NaOH or 1N HCl if necessary. This is crucial for stability as extreme pH can lead to degradation.
-
Sterilize the NAD stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C for long-term storage (up to 3 months) or at 4°C for short-term use (up to 1 week). Avoid repeated freeze-thaw cycles.
Protocol 2: Supplementation of Cell Culture Media with this compound (NAD)
Materials:
-
Sterile this compound stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile serological pipettes
Procedure:
-
Thaw an aliquot of the sterile NAD stock solution at room temperature or in a 37°C water bath.
-
Under sterile conditions, add the appropriate volume of the NAD stock solution to the pre-warmed complete cell culture medium to achieve the desired final concentration. Common working concentrations for N-acetylcysteine derivatives range from 1 mM to 10 mM.
-
Gently mix the medium by swirling the bottle or inverting the tube.
-
The NAD-supplemented medium is now ready for use in cell culture experiments. For optimal stability, it is recommended to prepare fresh NAD-supplemented media for each experiment.
Protocol 3: Assessment of this compound (NAD) Stability in Cell Culture Media via Reverse-Phase HPLC
Objective: To quantify the concentration of NAD and its potential oxidized dimer over time in cell culture media under standard culture conditions.
Materials:
-
NAD-supplemented cell culture medium
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detection
-
C18 column
-
Mobile phase: Acetonitrile and water (e.g., 4:96 v/v) with 0.1% Trifluoroacetic acid (TFA)
-
NAD and potential N,N'-Diacetyl-D-cystine standards
Procedure:
-
Prepare NAD-supplemented cell culture medium as described in Protocol 2.
-
Dispense aliquots of the medium into sterile microcentrifuge tubes.
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
At designated time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours), remove one aliquot from the incubator.
-
If the medium contains serum, precipitate proteins by adding an equal volume of ice-cold methanol, vortexing, and centrifuging at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. Collect the supernatant.
-
Analyze the samples by RP-HPLC. An example of HPLC conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (4:96 v/v) + 0.1% TFA
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 210-220 nm
-
-
Prepare a standard curve using known concentrations of NAD to quantify the amount remaining at each time point. If available, a standard for the oxidized dimer can also be used to quantify its formation.
-
Plot the concentration of NAD over time to determine its stability profile under cell culture conditions.
Visualizations
Caption: Workflow for preparing and validating this compound supplemented media.
Caption: Antioxidant pathways of this compound vs. N-Acetyl-L-cysteine.
References
Troubleshooting & Optimization
Technical Support Center: Preventing N-Acetyl-D-cysteine (NAD) Oxidation in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals who utilize N-Acetyl-D-cysteine (NAD) in their experiments. Here you will find troubleshooting guidance and frequently asked questions to help you mitigate the challenges of NAD oxidation in aqueous solutions, ensuring the integrity and efficacy of your work.
Troubleshooting Guide
Researchers may encounter several issues related to the instability of NAD solutions. This guide provides solutions to common problems.
Problem: My NAD solution has a slight odor and appears to be losing potency.
This is a common sign of NAD oxidation. The primary oxidation product is N,N-diacetyl-D-cystine, the disulfide dimer of NAD. This process can be accelerated by several factors.
Troubleshooting Steps:
-
Review your solvent and pH: The stability of NAD is pH-dependent. Acidic conditions can contribute to degradation.[1] Ensure your purified water is of high quality and consider buffering your solution.
-
Check storage conditions: Both temperature and light can accelerate oxidation. Solutions should be stored in a refrigerator and protected from light.[1][2]
-
Minimize oxygen exposure: Dissolved oxygen in the aqueous solution is a key contributor to oxidation.[1]
-
Consider the container: Certain metals, such as iron and copper, can catalyze oxidation. Use glass or plastic containers.[3][4]
Problem: I am observing a rapid loss of NAD concentration in my solution, even with proper storage.
If you are still experiencing rapid degradation despite addressing the basic factors, consider the following:
-
Presence of oxidizing agents: Even trace amounts of oxidizing agents in your reagents can significantly impact NAD stability.
-
Vortexing: Vigorous mixing, such as vortexing, can introduce more oxygen into the solution, accelerating oxidation. Gentle mixing or sonication in a controlled environment is recommended.[5]
Quantitative Data on NAD Stability
The following tables summarize the stability of N-Acetylcysteine (a closely related and more studied compound, with the same thiol group responsible for oxidation) under various conditions. This data is crucial for designing experiments and ensuring the reliability of results.
Table 1: Stability of N-Acetylcysteine Solution (25 mg/mL) without Additives
| Storage Condition | Time | Remaining NAC Content | Dimer Percentage |
| 5 ± 3 °C | 3 days | > 95% | < 0.5% |
| 4 days | < 95% | < 0.5% | |
| 7 days | > 90% | > 0.5% | |
| 8 days | > 90% | > 0.5% | |
| 25 ± 2 °C | 2 days | > 95% | > 0.5% |
| 3 days | < 95% | > 0.5% |
Data adapted from a stability study on parenteral N-acetylcysteine.[1]
Table 2: Effect of Additives on N-Acetylcysteine (25 mg/mL) Stability at 5 ± 3 °C
| Additive | Concentration | Time | Remaining NAC Content |
| Zinc Gluconate | 62.5 µg/mL | 8 days | > 95% |
Data adapted from a stability study showing zinc gluconate's inhibitory effect on dimerization.[1][6]
Table 3: Stability of Repackaged N-Acetylcysteine Solution (200 mg/mL)
| Storage Condition | Time | Remaining Acetylcysteine |
| Refrigerated | 6 months | > 98% |
| Room Temperature | 3 months | 99% |
| 6 months | 95% |
This study highlights long-term stability when properly stored.[7]
Experimental Protocols
To aid researchers in preparing stable NAD solutions, here are detailed protocols for key stabilization methods.
Protocol 1: Preparation of a Stabilized NAD Solution using Zinc Gluconate
This protocol describes how to prepare a 25 mg/mL NAD solution stabilized with zinc gluconate for improved stability under refrigerated conditions.
Materials:
-
This compound (NAD) powder
-
Zinc Gluconate
-
Sterile, purified water
-
Sterile glassware or plasticware
-
0.22 µm sterile filter
Procedure:
-
Prepare a stock solution of zinc gluconate at a concentration that will yield a final concentration of 62.5 µg/mL when added to the NAD solution.
-
In a sterile container, dissolve the NAD powder in the required volume of sterile, purified water to achieve a concentration of 25 mg/mL. Mix gently to dissolve, avoiding vigorous shaking or vortexing.
-
Add the calculated volume of the zinc gluconate stock solution to the NAD solution.
-
Mix the final solution gently but thoroughly.
-
Sterile-filter the solution using a 0.22 µm filter into a sterile, light-protected container.
-
Store the solution at 5 ± 3 °C. This stabilized solution is expected to maintain over 95% of its initial NAD content for at least 8 days.[1][6]
Protocol 2: General Best Practices for Preparing NAD Solutions
This protocol outlines general best practices to minimize oxidation during the preparation of any aqueous NAD solution.
Materials:
-
This compound (NAD) powder
-
High-purity, deoxygenated sterile water (e.g., by boiling and cooling under an inert gas stream like nitrogen or argon)
-
Sterile, amber glass vials or plastic containers
-
Sterile syringes and filters (0.22 µm)
Procedure:
-
Weigh the required amount of NAD powder in a clean, sterile environment.
-
Add the deoxygenated sterile water to the NAD powder.
-
Dissolve the powder by gentle swirling or brief, low-power sonication. Avoid vortexing to minimize the introduction of oxygen.[5]
-
If necessary, adjust the pH of the solution. Note that the stability of NAD is influenced by pH.
-
Sterile-filter the solution through a 0.22 µm filter directly into the final sterile, amber container.
-
If possible, flush the headspace of the container with an inert gas (nitrogen or argon) before sealing.
-
Store the sealed container at refrigerated temperatures (2-8 °C) and protected from light.
-
For dilutions, use deoxygenated buffers or solvents and prepare them fresh for each experiment. Diluted solutions should be used within one hour.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (NAD) instability in aqueous solutions?
A1: The primary cause of instability is the oxidation of the sulfhydryl (thiol) group of the cysteine moiety. This leads to the formation of a disulfide-linked dimer, N,N-diacetyl-D-cystine, which is inactive. This oxidation is primarily driven by dissolved oxygen and can be catalyzed by factors such as light, heat, and the presence of metal ions.
Q2: Can I use metal spatulas or containers when handling NAD solutions?
A2: It is highly recommended to avoid using materials that can leach metal ions, particularly iron and copper, as they can catalyze the oxidation of NAD.[3][4] Glassware, polypropylene, or other inert plastic containers and spatulas are preferred.
Q3: My NAD solution has turned a light purple color. Is it still usable?
A3: A slight purple discoloration can occur upon opening and exposure to air. While this indicates some level of chemical reaction, it does not necessarily mean the product is ineffective for all applications.[4][8] However, for sensitive quantitative experiments, it is always best to use a freshly prepared, colorless solution.
Q4: Is it better to store NAD solutions frozen?
A4: While freezing can slow down degradation, repeated freeze-thaw cycles are detrimental and can accelerate oxidation. If you need to store the solution for an extended period, it is advisable to prepare aliquots to avoid multiple freeze-thaw cycles. For shorter-term storage (days to weeks), refrigeration is generally sufficient and preferred.[7]
Q5: What is the role of EDTA in stabilizing NAD solutions?
A5: Edetate disodium (EDTA) is a chelating agent. It helps to stabilize NAD solutions by sequestering metal ions that can catalyze the oxidation of the thiol group.[1] Commercial preparations of N-Acetylcysteine for inhalation or injection often include edetate disodium for this reason.[1][4]
Q6: Can I prepare a large batch of NAD solution and use it over several weeks?
A6: For optimal results, it is always recommended to prepare NAD solutions fresh. However, if a larger batch is necessary, it should be prepared using the stabilization protocols outlined above, aliquoted into smaller, single-use volumes, and stored under appropriate conditions (refrigerated, protected from light, with minimal headspace).[3][7] The stability of a 200 mg/mL solution has been shown to be maintained for up to six months when refrigerated.[7]
Visualizations
The following diagrams illustrate key concepts related to NAD's function and the prevention of its oxidation.
Caption: The oxidation pathway of this compound to its inactive dimer.
Caption: A workflow for troubleshooting the instability of NAD solutions.
Caption: Simplified signaling pathway of NAD's antioxidant mechanisms.
References
- 1. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. droracle.ai [droracle.ai]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability of acetylcysteine solution repackaged in oral syringes and associated cost savings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
Technical Support Center: Troubleshooting N-Acetyl-D-cysteine Interference in Colorimetric Assays
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome challenges associated with N-Acetyl-D-cysteine (NAD) interference in colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NAD) and why does it interfere with colorimetric assays?
A1: this compound is a derivative of the amino acid cysteine. Its interference in colorimetric assays primarily stems from the presence of a thiol (-SH) group, which makes it a potent reducing agent and antioxidant.[1][2] This reactivity can directly interact with assay reagents, leading to inaccurate results.
Q2: Which common colorimetric assays are affected by NAD interference?
A2: Several widely used assays are susceptible to interference from NAD. These include:
-
Protein Assays: Particularly those involving metal ion reduction, such as the Bicinchoninic Acid (BCA) assay.[3]
-
Trinder-based Assays: Used for determining concentrations of various analytes like glucose, cholesterol, uric acid, and creatinine.[4][5][6]
-
Nitrite/Nitrate Assays: Such as the Griess assay, where the reducing property of NAD can interfere with the diazotization reaction.[7]
-
Cell Viability Assays: Assays like the MTT assay can be affected due to the reducing potential of NAD.[8]
Q3: How does NAD interfere with the Bicinchoninic Acid (BCA) protein assay?
A3: The BCA assay relies on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by protein, followed by the chelation of Cu¹⁺ by BCA to produce a colored product. NAD, being a reducing agent, can also reduce Cu²⁺ to Cu¹⁺, leading to an overestimation of protein concentration.[3] This interference is concentration-dependent.
Q4: What is the mechanism of NAD interference in Trinder-based assays?
A4: Trinder-based assays typically involve an enzymatic reaction that produces hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a chromogen in the presence of a peroxidase to produce a colored product. NAD can interfere by directly reacting with and quenching the H₂O₂, preventing the color-forming reaction and leading to an underestimation of the analyte.[4]
Q5: Can the L-isomer, N-Acetyl-L-cysteine (NAC), also cause interference?
A5: Yes, N-Acetyl-L-cysteine (NAC) is more commonly used in biological research and is well-documented to interfere with numerous assays due to its identical thiol group and reducing properties.[2][9][10] The troubleshooting strategies outlined here are generally applicable to both D- and L-isomers.
Troubleshooting Guides
This section provides structured guidance to identify and resolve issues with NAD interference in your experiments.
Issue 1: Inaccurate results in my BCA protein assay when my sample contains NAD.
Symptoms:
-
Higher than expected protein concentrations.
-
Non-linear standard curve.
-
High background absorbance in samples containing NAD but no protein.
Troubleshooting Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular mechanisms of N-acetylcysteine actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 蛋白定量测定的方法及原理-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 4. researchgate.net [researchgate.net]
- 5. iatdmct2017.jp [iatdmct2017.jp]
- 6. N-acetylcysteine interference of Trinder-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ROS inhibitor N-acetyl-l-cysteine antagonizes the activity of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Acetyl-D-cysteine Delivery in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Acetyl-D-cysteine (NAD) in animal models. This resource provides troubleshooting guidance and frequently asked questions to help you navigate the complexities of in vivo NAD administration.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the formulation, administration, and interpretation of experiments involving this compound.
Q1: I'm seeing low efficacy with oral administration of this compound. Is this expected?
A1: Yes, this is a common observation. N-acetylcysteine (NAC), the more widely studied L-isomer, has a low oral bioavailability of less than 10%.[1] This is largely due to extensive first-pass metabolism in the small intestine and liver.[1] Studies in rats have shown that high oral doses of NAC (e.g., 1,200 mg/kg) result in very low serum levels, while intravenous (IV) administration leads to a clear dose-dependent increase in serum concentrations.[2]
-
Troubleshooting Tip: If your experimental goals require high systemic exposure, consider alternative administration routes such as intravenous (IV) or intraperitoneal (IP) injection. For localized delivery to the central nervous system, intranasal administration is being explored as a method to bypass the blood-brain barrier.[3][4]
Q2: What is the fundamental difference between this compound (NAD) and N-Acetyl-L-cysteine (NAC) in vivo?
A2: This is a critical distinction. The vast majority of published research has been conducted on the L-isomer (NAC). The primary mechanism of action for NAC is its role as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of the major endogenous antioxidant, glutathione (GSH).[5][6] In contrast, the D-isomer (NAD) is not a substrate for the enzymes involved in glutathione synthesis and therefore does not increase hepatic glutathione levels.[7][8][9] While NAD exhibits antioxidant properties through its thiol group by scavenging reactive oxygen species (ROS) directly, it does not replenish GSH stores.[7][8] This difference is crucial for interpreting experimental outcomes.
Q3: My this compound solution appears to be degrading. How can I improve its stability?
A3: N-acetylcysteine solutions are susceptible to oxidation, which can lead to the formation of dimers like N,N-diacetylcystine.[10][11] The stability is influenced by temperature, exposure to air, and the composition of the solution.
-
Troubleshooting Tips:
-
Prepare solutions fresh daily before each experiment.[12]
-
Store stock solutions under refrigerated conditions (5 ± 3 °C) to slow degradation.[10]
-
For parenteral solutions, consider the use of stabilizers. Studies have shown that zinc gluconate can stabilize N-acetylcysteine solutions for extended periods.[10]
-
When preparing solutions, especially for injection, use degassed sterile water or saline and minimize exposure to air.[13]
-
Q4: I am conducting a neuroscience study. What is the most effective way to deliver this compound to the brain?
A4: Delivering N-acetylcysteine to the central nervous system (CNS) is challenging due to the blood-brain barrier (BBB).[3][14] While some studies suggest that NAC can cross the BBB, its penetration is limited.[3][5][14]
-
Troubleshooting and Optimization Strategies:
-
Intranasal Delivery: This route is being investigated as a non-invasive method to achieve more direct nose-to-brain delivery, potentially increasing CNS bioavailability by 50 to 500-fold compared to IV and oral routes, respectively.[4]
-
Prodrugs and Novel Formulations: The development of more lipophilic prodrugs or liposomal formulations may enhance BBB penetration.[3][15] N-acetylcysteine amide (NACA) is one such derivative designed for better bioavailability.[16]
-
High-Dose Systemic Administration: While inefficient, high-dose IV administration can lead to some CNS effects, likely by increasing plasma cysteine levels, which can then be transported into the brain.[17]
-
Q5: What are the recommended dosages for this compound in rodent models?
A5: Dosages vary widely depending on the animal model, administration route, and therapeutic goal. It is crucial to consult the literature for your specific application.
-
General Guidance:
-
Oral Gavage (Rats): Doses ranging from 25 mg/kg to 900 mg/kg have been used in various studies.[12][18][19]
-
Intraperitoneal Injection (Rats/Mice): A common dose is 150 mg/kg.[20][21]
-
Intravenous Injection (Rats): Doses up to 800 mg/kg have been reported.[2]
-
Drinking Water (Mice): Concentrations of around 2 mg/mL in drinking water have been used for chronic administration.[22]
-
Always perform pilot studies to determine the optimal dose for your specific experimental conditions.
Data Summary Tables
Table 1: Comparison of N-acetylcysteine Administration Routes in Rats
| Administration Route | Dose (mg/kg) | Outcome Measure | Result | Reference |
| Oral (PO) | 400 | Renal Protection (BUN) | No significant protection | [2] |
| Intraperitoneal (IP) | 400 | Renal Protection (BUN) | No significant protection | [2] |
| Intravenous (IV) | 400 | Renal Protection (BUN) | Significant protection | [2] |
| Oral (PO) | 1200 | Serum NAC Levels | Very low levels | [2] |
| Intravenous (IV) | 1200 | Serum NAC Levels | High, dose-dependent levels | [2] |
Table 2: Pharmacokinetic Parameters of N-acetylcysteine in Healthy Cats (100 mg/kg dose)
| Parameter | Intravenous (IV) | Oral (PO) | Reference |
| Elimination Half-life (hours) | 0.78 ± 0.16 | 1.34 ± 0.24 | [1][23] |
| Bioavailability | N/A | 19.3 ± 4.4% | [1][23] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage in Rats
-
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Vortex mixer
-
pH meter and adjustment solutions (e.g., NaOH)
-
Animal gavage needles
-
-
Procedure:
-
On the day of the experiment, weigh the required amount of this compound powder.
-
Dissolve the powder in sterile 0.9% saline to the desired concentration (e.g., for a 100 mg/kg dose in a 200g rat with a gavage volume of 1 ml/kg, the concentration would be 50 mg/ml).[12]
-
Vortex thoroughly until the solution is clear. Sonication may be used to aid dissolution if necessary.[7][8]
-
Adjust the pH of the solution to approximately 6.2-7.0 with a suitable base (e.g., NaOH) to improve tolerability.[22]
-
Administer the solution to the rats via oral gavage at the calculated volume based on individual animal body weight.
-
Protocol 2: Preparation and Administration of this compound for Intraperitoneal Injection in Mice
-
Materials:
-
This compound powder
-
Sterile, pyrogen-free distilled water or saline
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Syringes and needles (e.g., 27-gauge)
-
-
Procedure:
-
Aseptically prepare the this compound solution.
-
Dissolve the required amount of this compound in sterile distilled water or saline to achieve the target concentration (e.g., 15 mg/ml for a 150 mg/kg dose with an injection volume of 10 ml/kg).[21]
-
Ensure complete dissolution by vortexing.
-
Sterilize the solution by passing it through a 0.22 µm filter into a sterile vial.
-
Administer the solution via intraperitoneal injection at the appropriate volume based on the animal's body weight.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: N-Acetyl-L-cysteine (NAC) replenishes intracellular glutathione (GSH).
Caption: General workflow for in vivo studies with this compound.
Caption: Troubleshooting logic for suboptimal this compound results.
References
- 1. N-Acetylcysteine and Its Immunomodulatory Properties in Humans and Domesticated Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of N-acetylcysteine route of administration on chemoprotection against cisplatin-induced toxicity in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. neuronasal.com [neuronasal.com]
- 5. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetyl-Cysteine: Modulating the Cysteine Redox Proteome in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Reactive Oxygen Species | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Role of glutathione in prevention of acetaminophen-induced hepatotoxicity by N-acetyl-L-cysteine in vivo: studies with this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. jnutraceutical.com [jnutraceutical.com]
- 13. researchgate.net [researchgate.net]
- 14. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. N-acetylcysteine Amide Ameliorates Blast-Induced Changes in Blood-Brain Barrier Integrity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Intraperitoneal N-acetylcysteine for acute iron intoxication in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ejh.journals.ekb.eg [ejh.journals.ekb.eg]
- 22. researchgate.net [researchgate.net]
- 23. avmajournals.avma.org [avmajournals.avma.org]
Degradation products of N-Acetyl-D-cysteine and their impact on experiments
Welcome to the technical support center for N-Acetyl-D-cysteine (NAD). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential issues related to the degradation of NAD in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound (NAD)?
A1: The primary degradation product of this compound (NAD) is its oxidized dimer, N,N'-diacetyl-D-cystine. This occurs through the formation of a disulfide bond between two NAD molecules.[1][2] This is an important consideration as the presence of this dimer can lead to a significant decrease in the concentration of the active NAD compound in your experiments.
Q2: What factors contribute to the degradation of NAD in solution?
A2: Several factors can accelerate the degradation of NAD in solution, including:
-
Presence of Oxygen: Oxygen is a key driver of the oxidation of NAD to its dimer.[1] Minimizing the exposure of your NAD solutions to air is crucial.
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including the oxidation of NAD.[3]
-
Alkaline pH: NAD is more prone to degradation in neutral to alkaline solutions. Acidic conditions can help to slow down the rate of oxidation.
-
Presence of Metal Ions: Trace metal ions can catalyze the oxidation of thiols.
-
Light Exposure: Exposure to light can also contribute to the degradation of NAD.
Q3: How does this compound (NAD) differ from N-Acetyl-L-cysteine (NAC) in its biological activity?
A3: This is a critical point for researchers. While chemically similar, their biological activities differ significantly. The most notable difference is that N-Acetyl-L-cysteine (NAC) is a precursor to the antioxidant glutathione (GSH), a key molecule in cellular defense against oxidative stress.[4][5] In contrast, this compound (NAD) is not readily deacetylated in the body and therefore does not serve as an effective precursor for glutathione synthesis.[6] This means that the primary antioxidant activity of NAD is attributed to its direct radical scavenging properties via its thiol group, rather than by boosting intracellular GSH levels.
Q4: Can the degradation product, N,N'-diacetyl-D-cystine, interfere with my experiments?
A4: While specific data on the D-dimer is limited, studies on the L-dimer (DiNAC) have shown that it is not inert and possesses biological activity, including immunomodulatory effects and the ability to modulate signaling pathways such as NF-κB.[3][7][8][9] Therefore, it is plausible that the D-dimer could also have unforeseen effects in your experiments, potentially leading to confounding results. For instance, if you are studying inflammatory responses, the presence of the dimer could influence the outcome.
Q5: How can I minimize the degradation of NAD in my experiments?
A5: To minimize NAD degradation, we recommend the following best practices:
-
Prepare Fresh Solutions: Prepare NAD solutions immediately before use.
-
Use Degassed Solvents: Use deoxygenated water or buffers to prepare your solutions.
-
Store Properly: If short-term storage is necessary, store solutions at 2-8°C, protected from light, and in airtight containers to minimize oxygen exposure. For longer-term storage of stock solutions, aliquoting and storing at -80°C under an inert gas like nitrogen or argon is recommended.
-
Control pH: Maintain a slightly acidic pH for your stock solutions if your experimental conditions allow.
-
Use Chelating Agents: Consider adding a chelating agent like EDTA to your buffer to sequester trace metal ions that can catalyze oxidation.
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected results in antioxidant assays.
-
Possible Cause: Degradation of NAD leading to a lower effective concentration. The primary antioxidant activity of NAD is through its free thiol group. Dimerization eliminates this active group.
-
Troubleshooting Steps:
-
Verify NAD Concentration: Use a validated analytical method, such as HPLC, to determine the concentration of NAD in your working solution just before the experiment.
-
Prepare Fresh Solutions: Always prepare NAD solutions immediately before use from a fresh vial of powder if possible.
-
Optimize Storage Conditions: If using a stock solution, ensure it has been stored properly (see Q5 in FAQs).
-
Consider Pro-oxidant Effects: At certain concentrations and in the absence of serum, N-acetylcysteine has been reported to exhibit pro-oxidant effects.[10] This could lead to unexpected results in antioxidant assays. Consider titrating the NAD concentration and ensuring your cell culture medium contains serum if appropriate for your experiment.
-
Issue 2: Unexpected biological responses in cell culture experiments (e.g., changes in inflammatory markers).
-
Possible Cause: The presence of the degradation product, N,N'-diacetyl-D-cystine, which may have its own biological activity. Studies on the L-dimer show it can modulate immune responses and NF-κB signaling.[3][7][8]
-
Troubleshooting Steps:
-
Analyze for Degradation Products: Use HPLC to check for the presence of the dimer in your NAD solutions.
-
Implement Preventative Measures: Strictly adhere to the guidelines for minimizing NAD degradation (prepare fresh, use degassed buffers, etc.).
-
Run a Control with Degraded NAD: If possible, intentionally degrade a sample of your NAD solution (e.g., by bubbling air through it for an extended period) and use it as a control in your experiment to see if it elicits the unexpected response.
-
Issue 3: Variability in results between experimental repeats.
-
Possible Cause: Inconsistent levels of NAD degradation between batches of solutions. The rate of degradation can be sensitive to minor variations in preparation and handling.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Develop and strictly follow a standard operating procedure (SOP) for the preparation of your NAD solutions. This should include details on the source of the solvent, degassing time, mixing, and storage.
-
Quantify NAD for Each Experiment: If high reproducibility is critical, consider quantifying the NAD concentration via HPLC for each new batch of working solution.
-
Minimize Time Between Preparation and Use: Ensure that the time between preparing the NAD solution and adding it to your experiment is consistent for all repeats.
-
Data on NAD Degradation
The following table summarizes data from forced degradation studies on N-Acetyl-cysteine. While this data is for the L-enantiomer, it provides a useful indication of the stability of the N-acetylated form of cysteine under various stress conditions.
| Stress Condition | Duration | Temperature | % Degradation of N-Acetyl-cysteine |
| Heat | 3 hours | 80°C | 24% |
| Light (Sunlamp) | 28 days | Ambient | 3% |
| Acidic (0.5 M HCl) | 1 minute | Ambient | 15% |
| Alkaline (0.1 M NaOH) | 10 minutes | Ambient | 23% |
| **Oxidative (0.3% H₂O₂) ** | 3 hours | Ambient | 6% |
Data adapted from a stability study on N-Acetyl-L-cysteine. The degradation rates for this compound are expected to be similar.
Experimental Protocols
Protocol 1: HPLC Method for Quantification of N-Acetyl-cysteine and its Dimer
This protocol is adapted from methods developed for N-Acetyl-L-cysteine and can be used to assess the stability of this compound solutions.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic solvent. For example, a gradient of acetonitrile in 0.1% trifluoroacetic acid in water.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation:
-
Dilute the NAD-containing sample to a suitable concentration (e.g., in the range of 10-100 µg/mL) with the mobile phase.
-
If analyzing samples from a complex matrix like cell culture media, protein precipitation with an agent like trichloroacetic acid or acetonitrile may be necessary, followed by centrifugation and filtration of the supernatant.
-
-
Quantification: Create a standard curve using freshly prepared solutions of known concentrations of this compound and, if available, its dimer. The peak areas of the analytes in the samples are then compared to the standard curve to determine their concentrations.
Signaling Pathways and Experimental Workflows
Impact on NF-κB Signaling Pathway
N-Acetyl-cysteine is known to inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses.[6][11] This is thought to occur through its antioxidant properties, which prevent the degradation of IκB, the inhibitor of NF-κB. The degradation of NAD to its dimer could have complex effects. While a lower concentration of NAD would lead to less inhibition of NF-κB, the dimer itself has been shown to have immunomodulatory effects and can suppress NF-κB activation in some contexts.[3][8]
Impact on PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival, growth, and proliferation. Some studies have shown that N-Acetyl-cysteine can modulate this pathway, often in a context-dependent manner.[2][5] For instance, NAC has been shown to inhibit PI3K/Akt activation induced by certain stressors. The degradation of NAD could therefore alter the outcome of experiments investigating this pathway.
Experimental Workflow for Stability Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. N-Acetylcysteine Reduces ROS-Mediated Oxidative DNA Damage and PI3K/Akt Pathway Activation Induced by Helicobacter pylori Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N,N'-diacetylcystine ameliorates inflammation in experimental non-alcoholic steatohepatitis by regulating nuclear transcription factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Various Uses of N-Acetyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acetylcysteine: A Review of Clinical Usefulness (an Old Drug with New Tricks) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acetylcysteine suppresses TNF-induced NF-kappaB activation through inhibition of IkappaB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N,N'-Diacetyl-L-cystine-the disulfide dimer of N-acetylcysteine-is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. N,N'-Diacetyl-L-cystine | C10H16N2O6S2 | CID 6995101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The effect of N-acetylcysteine on nuclear factor-kappa B activation, interleukin-6, interleukin-8, and intercellular adhesion molecule-1 expression in patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyl-D-cysteine (NAC) in Parenteral Nutrition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-Acetyl-D-cysteine (NAC) in parenteral nutrition (PN) solutions. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key stability data to support your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and handling of NAC-containing parenteral solutions.
| Problem | Possible Cause | Recommended Solution |
| Discoloration or Cloudiness of the PN Solution | Oxidation of NAC to N,N-diacetylcystine (DAC) or other degradation products.[1][2][3][4][5] | Minimize oxygen exposure during compounding by reducing headspace in the container.[1][2][3][4][5] Consider adding oxygen absorbers to the secondary packaging for long-term storage.[1][2][4][5] Store the solution at refrigerated temperatures (5 ± 3 °C) and protect from light.[6][7] |
| Lower than Expected NAC Concentration in Samples | Degradation due to improper storage or handling. This can be caused by exposure to oxygen, elevated temperatures, or inappropriate pH.[6][7] | Verify storage conditions, ensuring the solution is refrigerated and protected from light.[6][7] Use a validated stability-indicating HPLC method for accurate quantification.[6][7][8] |
| Inconsistent Stability Results Between Batches | Variability in compounding procedures, raw material quality, or storage container permeability to oxygen. | Standardize the compounding process, including the order of mixing and techniques to minimize air exposure. Ensure high-quality, low-oxygen permeable containers are used. |
| Precipitation in the Parenteral Nutrition Bag | Interaction of NAC with other components of the PN solution, or pH shifts leading to reduced solubility. | Review the compatibility of all PN components. Ensure the final pH of the solution is within the optimal range for NAC stability. |
Frequently Asked Questions (FAQs)
What is the primary degradation pathway for NAC in parenteral solutions?
The main degradation pathway for this compound in parenteral nutrition solutions is the oxidation of two NAC molecules to form the dimer N,N-diacetylcystine (DAC).[1][2][3][4][5] This dimerization is primarily triggered by the presence of oxygen.[1][2][3][4][5]
What are the key factors that influence NAC stability?
Several factors can impact the stability of NAC in parenteral solutions:
-
Oxygen Exposure: Oxygen is the primary catalyst for the oxidation of NAC to DAC. Minimizing the oxygen content in the solution and the container's headspace is crucial.[1][2][3][4][5]
-
Temperature: NAC is more stable at lower temperatures. Storage at refrigerated conditions (5 ± 3 °C) is recommended over room temperature (25 ± 2 °C).[6][7]
-
Additives: Certain additives can affect stability. For instance, zinc gluconate has been shown to stabilize NAC solutions.[6][9] Conversely, ascorbic acid can act as a pro-oxidant and accelerate the dimerization of NAC.[6]
-
pH: NAC stability is pH-dependent. Forced degradation studies have shown that both acidic and basic conditions can lead to significant degradation.[7]
-
Light Exposure: Exposure to light can also contribute to the degradation of NAC.[7]
How can I improve the stability of my NAC-containing parenteral nutrition solutions?
To enhance the stability of NAC in PN solutions, consider the following:
-
Oxygen Control: During manufacturing and compounding, minimize the primary headspace in the infusion bags.[1][2][4][5] For long-term storage of solutions in semipermeable containers, the use of oxygen absorbers in the secondary packaging is recommended.[1][2][4][5]
-
Temperature Control: Store the prepared solutions at refrigerated temperatures (5 ± 3 °C).[6][7]
-
Use of Stabilizers: The addition of stabilizers like zinc gluconate (at a concentration of 62.5 µg·mL⁻¹) has been demonstrated to prolong the stability of a 25 mg·mL⁻¹ NAC solution for at least 8 days when stored at 5 ± 3 °C.[6][7][8][9]
-
Light Protection: Always protect the PN solutions containing NAC from light.[7]
What is the acceptable shelf-life for NAC in parenteral solutions?
The shelf-life depends on the concentration, storage conditions, and the specific formulation. For example, a 60 mg/mL NAC solution in 0.9% sodium chloride, 0.45% sodium chloride, or 5% dextrose stored in PVC bags at 25°C was found to be chemically and physically stable for up to 72 hours, maintaining at least 98.7% of the initial concentration.[10] In another study, a 25 mg·mL⁻¹ NAC solution with zinc gluconate was stable for at least 8 days at 5 ± 3 °C.[6][7][8][9] Stability is generally defined as retaining at least 90% of the initial concentration.[6][7][10]
Quantitative Stability Data
The following tables summarize the stability of this compound under various conditions as reported in the literature.
Table 1: Stability of 60 mg/mL NAC in Different Diluents at 25°C
| Time (hours) | 0.9% Sodium Chloride | 0.45% Sodium Chloride | 5% Dextrose |
| 0 | 100.0% | 100.0% | 100.0% |
| 16 | 99.5% | 99.2% | 99.8% |
| 24 | 99.1% | 98.9% | 99.4% |
| 40 | 98.9% | 98.7% | 99.1% |
| 48 | 98.8% | 98.7% | 98.9% |
| 72 | 98.7% | 98.7% | 98.7% |
| Data synthesized from a study on the stability of extemporaneously compounded injectable NAC solutions.[10] |
Table 2: Influence of Additives and Temperature on 25 mg/mL NAC Stability
| Condition | Time to reach <95% Initial Concentration |
| Refrigerated (5 ± 3 °C) | 4 days |
| Ambient (25 ± 2 °C) | 3 days |
| Refrigerated with Zinc Gluconate (62.5 µg·mL⁻¹) | Stable for at least 8 days |
| Data from a study on parenteral NAC stability and chemical inhibition of dimerization.[6][7] |
Experimental Protocols
Protocol 1: HPLC-UV Method for NAC and DAC Quantification
This protocol describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the simultaneous quantification of this compound (NAC) and its primary degradation product, N,N-diacetylcystine (DAC).
1. Materials and Reagents:
-
NAC and DAC reference standards
-
HPLC-grade water
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
Mobile phase: Prepare a suitable mixture of aqueous buffer (e.g., phosphate buffer) and organic solvent (e.g., acetonitrile), with the pH adjusted using phosphoric acid.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution may be used. A typical mobile phase could be a mixture of an acidic aqueous buffer and an organic modifier.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 210 nm.[2]
-
Injection Volume: 5 µL.[2]
3. Standard and Sample Preparation:
-
Standard Solutions: Prepare stock solutions of NAC and DAC in the mobile phase. Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range in the samples.
-
Sample Solutions: Dilute the parenteral nutrition samples containing NAC with the mobile phase to a concentration within the calibration range.
4. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the concentrations of NAC and DAC in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to understand the degradation pathways of NAC.
1. Preparation of NAC Solution:
-
Prepare a stock solution of NAC in a suitable solvent (e.g., 5% dextrose in water).
2. Stress Conditions:
-
Acidic Hydrolysis: Add a strong acid (e.g., 0.5 M HCl) to the NAC solution and incubate.[7]
-
Basic Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) to the NAC solution and incubate.[7]
-
Oxidative Degradation: Add an oxidizing agent (e.g., 0.3% H₂O₂) to the NAC solution and incubate.[7]
-
Thermal Degradation: Heat the NAC solution at an elevated temperature (e.g., 80°C).[7]
-
Photodegradation: Expose the NAC solution to a light source (e.g., a sunlamp).[7]
3. Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using the validated HPLC-UV method (Protocol 1) to determine the extent of degradation and identify any degradation products.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Primary degradation pathway of this compound in parenteral solutions.
References
- 1. gsasa.ch [gsasa.ch]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation | Semantic Scholar [semanticscholar.org]
- 4. Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N, N-Diacetylcystine (DAC) Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing N-Acetyl-D-cysteine (NAC) Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low bioavailability of N-Acetyl-D-cysteine (NAC) in in vivo research.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments aimed at improving and evaluating NAC bioavailability.
| Problem | Potential Cause | Suggested Solution |
| Low or undetectable plasma concentrations of NAC after oral administration. | Poor oral bioavailability: NAC has a low oral bioavailability, estimated to be between 4% and 10%, due to extensive first-pass metabolism in the gut and liver.[1][2][3][4] | 1. Increase Dose: Bioavailability of NAC may increase with a higher dose.[1]2. Alternative Formulations: Consider using NAC derivatives with increased lipophilicity, such as N-acetylcysteine ethyl ester (NACET) or N-acetylcysteine amide (NACA), which can more readily cross cell membranes.[5]3. Novel Drug Delivery Systems: Utilize nanoparticle-based carriers, such as solid lipid nanoparticles (SLNs) or PLGA nanoparticles, to protect NAC from degradation and enhance absorption.[6][7][8] |
| High variability in plasma NAC concentrations between subjects. | Influence of food: Food intake can alter gastrointestinal motility and the local environment, affecting NAC absorption.[1]Inter-individual differences: Pathological conditions in critically ill patients, such as liver or renal impairment, can alter NAC pharmacokinetics.[3][4][9] | 1. Standardize Feeding Protocol: Administer NAC under fasting conditions to ensure consistent absorption.[1]2. Subject Screening: Carefully screen animal subjects for underlying health issues that could impact drug metabolism. For clinical studies, document and account for patient-specific conditions. |
| Degradation of NAC in solution during sample preparation. | Oxidation: The free sulfhydryl group in NAC is susceptible to oxidation, leading to the formation of disulfides.[2][10] | 1. Use of Reducing Agents: During plasma sample processing, include a reducing agent like dithiothreitol (DTT) to reduce oxidized forms of NAC back to the parent compound before analysis.[11][12]2. pH Control: Maintain appropriate pH during sample preparation, as the stability of NAC can be pH-dependent.[13][14]3. Minimize Exposure to Air: Prepare solutions fresh and minimize vortexing to avoid introducing excess oxygen, which can lead to oxidation.[15] |
| Inconsistent or unexpected cellular effects of NAC in vitro. | Redox Environment: The effect of NAC can be influenced by the presence or absence of serum in the culture medium, which alters the cellular redox state.[16] NAC can act as an antioxidant or, under certain conditions, a pro-oxidant.[16] | 1. Consistent Culture Conditions: Ensure that the serum concentration in the cell culture medium is consistent across all experiments.2. Appropriate Controls: Include both positive and negative controls to accurately interpret the effects of NAC. |
| Difficulty in detecting NAC in tissue samples, particularly the brain. | Blood-Brain Barrier (BBB) Penetration: NAC has limited ability to cross the BBB.[9] | 1. Use of Permeable Derivatives: Employ NAC derivatives like NACA or NACET, which are designed to have better CNS penetration.[5][17]2. Alternative Administration Routes: Consider intranasal or intravenous administration to bypass first-pass metabolism and potentially improve CNS delivery.[17] |
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of standard NAC so low?
A1: The oral bioavailability of NAC is low (4-10%) primarily due to extensive first-pass metabolism.[1][2][3] When administered orally, NAC is rapidly deacetylated in the gut and liver to form cysteine, which is then utilized for glutathione synthesis or further metabolized.[10]
Q2: What are the most promising strategies to improve NAC bioavailability?
A2: Several strategies are being explored:
-
Prodrugs and Derivatives: N-acetylcysteine amide (NACA) and N-acetylcysteine ethyl ester (NACET) are derivatives that show increased lipophilicity, allowing for better cell penetration before being converted to NAC and cysteine intracellularly.[5][9]
-
Nanoparticle Formulations: Encapsulating NAC in nanoparticles, such as solid lipid nanoparticles (SLNs) or PLGA nanoparticles, can protect it from degradation in the gastrointestinal tract and improve its absorption profile.[6][7][8]
Q3: How can I accurately measure NAC concentrations in plasma?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method for quantifying NAC in plasma.[11][12][18][19] A crucial step in the sample preparation is the treatment with a reducing agent, such as dithiothreitol (DTT), to convert all oxidized forms of NAC (e.g., N,N'-diacetylcystine, mixed disulfides) back to the reduced form, allowing for the measurement of total NAC concentration.[11][12]
Q4: What are the key pharmacokinetic parameters of NAC?
A4: The pharmacokinetic parameters of NAC can vary depending on the formulation and route of administration. Below is a summary of data from studies in healthy human volunteers.
| Parameter | Intravenous (IV) Administration | Oral Administration | Reference |
| Bioavailability (F) | N/A | 4.0% - 10% | [1][2] |
| Time to Max. Concentration (Tmax) | ~10 minutes | 1 - 2 hours | [3][4] |
| Terminal Half-life (t1/2) | ~5.6 hours (total NAC) | ~6.25 hours (total NAC) | [2][4] |
| Volume of Distribution (Vd) | 0.47 L/kg - 0.59 L/kg | N/A | [2][4] |
| Plasma Clearance (CL) | 0.11 L/h/kg - 0.84 L/h/kg | N/A | [2] |
Q5: How does NAC exert its antioxidant effects?
A5: NAC functions as an antioxidant through several mechanisms:
-
Glutathione Precursor: NAC is deacetylated to cysteine, which is the rate-limiting amino acid for the synthesis of the major intracellular antioxidant, glutathione (GSH).[9][20][21]
-
Direct Radical Scavenging: The thiol group of NAC can directly scavenge reactive oxygen species (ROS).[21]
-
Modulation of Signaling Pathways: NAC can influence inflammatory pathways, such as by inhibiting the activation of nuclear factor-kappa B (NF-κB).[9][21] It also interacts with the Keap1-Nrf2 pathway to upregulate antioxidant response elements.[17][20]
Experimental Protocols
Protocol 1: Assessment of Oral Bioavailability of a Novel NAC Formulation in Rodents
This protocol provides a framework for determining the pharmacokinetic profile and bioavailability of a new NAC formulation compared to standard NAC.
1. Animal Preparation:
- Use male Wistar rats (220-280 g) and house them under standard environmental conditions.[6]
- Fast animals overnight (12 hours) before drug administration but allow free access to water.
- Divide animals into three groups (n=6 per group):
- Group I: Intravenous (IV) administration of standard NAC (for absolute bioavailability calculation).
- Group II: Oral gavage of standard NAC dispersion.
- Group III: Oral gavage of the novel NAC formulation.
2. Drug Administration:
- IV Group: Administer a single bolus dose of NAC (e.g., 20 mg/kg) via the tail vein.
- Oral Groups: Administer the respective NAC formulations (e.g., 50 mg/kg) via oral gavage.
3. Blood Sampling:
- Collect blood samples (~0.25 mL) from the retro-orbital plexus at predefined time points: 0 (pre-dose), 15, 30, 60, 120, 180, 240, 480, and 720 minutes post-administration.[6]
- Collect samples into heparinized tubes.
4. Plasma Preparation and Storage:
- Immediately centrifuge the blood samples (e.g., 3000 rpm for 10 minutes) to separate the plasma.
- To 100 µL of plasma, add 10 µL of 10% DTT solution to reduce oxidized NAC. Incubate for 30 minutes at 4°C.
- Store plasma samples at -80°C until analysis.
5. Sample Analysis (LC-MS/MS):
- Perform protein precipitation by adding a solvent like acetonitrile.
- Analyze the supernatant using a validated LC-MS/MS method to determine the total NAC concentration.[11][19]
6. Pharmacokinetic Analysis:
- Plot plasma concentration versus time for each group.
- Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
- Calculate the absolute oral bioavailability (F) using the formula:
- F (%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100
Protocol 2: Preparation and Characterization of NAC-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol outlines the hot homogenization method for preparing NAC-loaded SLNs.
1. Materials:
- This compound (NAC)
- Lipid: Glyceryl monostearate (GMS)
- Surfactant: Polysorbate 80 (Tween 80)
- Purified water
2. Preparation of SLNs:
- Melt the GMS by heating it to approximately 5-10°C above its melting point.
- Disperse the NAC powder in the molten lipid.
- Heat the surfactant solution (Polysorbate 80 in water) to the same temperature.
- Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer (e.g., at 15,000 rpm for 15 minutes).
- Dispense the resulting hot nanoemulsion into cold water (2-3°C) under constant stirring to allow for the solidification of the lipid nanoparticles.
3. Characterization:
- Particle Size and Zeta Potential: Analyze the particle size distribution and surface charge using dynamic light scattering (DLS).
- Entrapment Efficiency (%EE):
- Separate the free (unentrapped) NAC from the SLNs by ultracentrifugation.
- Measure the amount of free NAC in the supernatant using a validated analytical method (e.g., HPLC).
- Calculate %EE using the formula:
- %EE = [(Total NAC - Free NAC) / Total NAC] x 100
- Morphology: Visualize the shape and surface of the SLNs using Scanning Electron Microscopy (SEM).[6]
- In Vitro Drug Release:
- Use a dialysis bag method. Place a known amount of NAC-SLN dispersion in a dialysis bag with a specific molecular weight cut-off.
- Immerse the bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with continuous stirring.
- Withdraw aliquots of the release medium at various time intervals and analyze for NAC content.
Visualizations
Caption: Workflow for in vivo pharmacokinetic assessment of NAC.
Caption: Key signaling pathways modulated by N-Acetylcysteine.
References
- 1. researchgate.net [researchgate.net]
- 2. jvsmedicscorner.com [jvsmedicscorner.com]
- 3. The Pharmacokinetic Profile and Bioavailability of Enteral N-Acetylcysteine in Intensive Care Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bluelight.org [bluelight.org]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. N-acetyl-L-cysteine functionalized nanostructured lipid carrier for improving oral bioavailability of curcumin: preparation, in vitro and in vivo evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Real-Time insight into in vivo redox status utilizing hyperpolarized [1-13C] N-acetyl cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. atsjournals.org [atsjournals.org]
- 17. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 19. LC-MS/MS determination of N-acetyl-l-cysteine in chicken plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
Technical Support Center: N-Acetyl-L-cysteine (NAC) as a ROS Scavenger
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid artifacts when using N-Acetyl-L-cysteine (NAC) as a Reactive Oxygen Species (ROS) scavenger in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving NAC as a ROS scavenger.
Issue 1: Increased Cell Death or Unexpected Cytotoxicity After NAC Treatment
Question: I'm using NAC to scavenge ROS, but I'm observing increased cell death. What could be the cause?
Answer:
Several factors can contribute to unexpected cytotoxicity when using NAC:
-
pH Shift in Culture Medium: NAC is acidic and can significantly lower the pH of your culture medium, leading to cytotoxicity.[1][2] Always adjust the pH of your NAC stock solution to the physiological range (typically 7.2-7.4) before adding it to your cell culture.[1][3]
-
Pro-oxidant Effects: Under certain conditions, NAC can act as a pro-oxidant, increasing ROS levels and causing cell death.[4][5][6] This can be concentration-dependent and is more likely to occur in a low-serum or serum-free medium.[6] The presence of transition metals in the medium can also catalyze the auto-oxidation of NAC, leading to the generation of ROS.[2]
-
High Concentrations: While effective concentrations can vary between cell types, high concentrations of NAC (e.g., above 10 mM) have been shown to be detrimental to cell growth and viability in some cell lines.[7][8] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type.
-
Direct Interaction with Compounds: NAC can directly interact with and inactivate certain compounds, which may be essential for cell survival in your experimental model. For example, NAC has been shown to directly bind to and antagonize the activity of proteasome inhibitors.[9][10]
Troubleshooting Steps:
-
Verify pH: Measure the pH of your culture medium after adding NAC. If it's acidic, prepare a fresh, pH-adjusted NAC stock solution.
-
Optimize Concentration: Perform a dose-response curve to identify the optimal NAC concentration that effectively scavenges ROS without causing cytotoxicity in your specific cell line.
-
Control for Pro-oxidant Effects: Include a control where you measure ROS levels in cells treated with NAC alone. Consider the serum concentration in your media, as serum components can mitigate the pro-oxidant effects of NAC.[6]
-
Consider Alternative ROS Scavengers: To confirm that the observed effects are indeed due to ROS scavenging, use other antioxidants with different mechanisms of action, such as Trolox (a vitamin E analog) or catalase (an enzyme that decomposes hydrogen peroxide).[9][10]
Issue 2: NAC Fails to Rescue Cells from Oxidative Stress
Question: I've induced oxidative stress in my cells, but NAC treatment is not providing the expected protective effect. Why might this be happening?
Answer:
There are several potential reasons why NAC may not be effective in your experimental setup:
-
Mechanism of Cell Death is ROS-Independent: The cytotoxic agent you are using may induce cell death through a mechanism that is independent of ROS production. NAC will not be effective in this scenario.
-
Insufficient Concentration or Treatment Duration: The concentration of NAC may be too low, or the pre-incubation time may be too short to effectively counteract the induced oxidative stress.
-
NAC Instability: NAC solutions can oxidize over time. Using freshly prepared solutions is recommended.
-
Cellular Uptake and Metabolism: The ability of cells to take up NAC and convert it to L-cysteine for glutathione (GSH) synthesis can vary between cell types.[11]
-
Direct Chemical Interaction: NAC can form adducts with certain electrophilic compounds, effectively neutralizing them. If your "oxidative stress" is induced by such a compound, the protective effect of NAC might be due to this direct interaction rather than ROS scavenging.[12][13]
Troubleshooting Steps:
-
Confirm ROS Production: Ensure that your experimental treatment is indeed causing an increase in intracellular ROS using a reliable detection method (see Experimental Protocols section).
-
Optimize NAC Treatment: Perform a time-course and dose-response experiment to determine the optimal NAC concentration and pre-incubation time for your model.
-
Use Fresh NAC Solutions: Always prepare NAC solutions fresh for each experiment.
-
Use Alternative Antioxidants: Corroborate your findings with other ROS scavengers like Trolox or catalase to confirm the role of ROS.[9]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of NAC as a ROS scavenger?
A1: NAC primarily acts as an antioxidant through two main mechanisms:
-
Direct Scavenging: The thiol group of NAC can directly react with and neutralize certain reactive oxygen species.[14][15] However, its direct reactivity with some major ROS like superoxide is low.[5][16]
-
Precursor to Glutathione (GSH) Synthesis: NAC is a cell-permeable precursor of L-cysteine. Inside the cell, NAC is deacetylated to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), a major intracellular antioxidant.[12][17][18]
It's important to note that recent research suggests NAC may also exert its antioxidant effects by triggering the production of hydrogen sulfide (H₂S) and sulfane sulfur species within the mitochondria.[11]
Q2: Can NAC have effects on cells that are independent of ROS scavenging?
A2: Yes, NAC can influence cellular processes through mechanisms unrelated to its antioxidant properties. These include:
-
Modulation of Signaling Pathways: NAC has been shown to directly affect signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.[6][12]
-
Thiol-disulfide Exchange: NAC can participate in thiol-disulfide exchange reactions with cysteine residues in proteins, thereby altering their function.[12]
-
Metal Chelation: NAC can chelate metal ions, which may be relevant in studies involving metal-induced toxicity.[19]
-
Direct Interaction with Experimental Compounds: As mentioned in the troubleshooting guide, NAC can directly bind to and inactivate certain experimental drugs, such as proteasome inhibitors and copper ionophores.[9][10][20]
Q3: How should I prepare and store NAC solutions for cell culture experiments?
A3:
-
Dissolving NAC: NAC is soluble in water.[3] Dissolve NAC powder in sterile water or a buffered solution like PBS. Avoid vortexing for extended periods as this can promote oxidation; gentle warming to 37°C can aid dissolution.[1]
-
pH Adjustment: It is critical to adjust the pH of the NAC stock solution to ~7.4 using NaOH before sterile filtering and adding it to your culture medium.[1][3]
-
Storage: Aliquot the sterile-filtered stock solution and store it at -20°C for short-term storage (up to one month).[3] For long-term use, it is best to prepare fresh solutions.
Q4: What are some alternative ROS scavengers I can use to validate my results with NAC?
A4: To ensure that the observed effects are genuinely due to ROS scavenging and not an artifact of NAC, it is highly recommended to use other antioxidants with different mechanisms of action.[12] Some common alternatives include:
-
Trolox: A water-soluble analog of vitamin E that acts as a potent antioxidant.[9]
-
Catalase: An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.[9]
-
Sodium Pyruvate: A component of some culture media that can scavenge hydrogen peroxide. Be aware of its presence in your media when studying ROS.[21]
-
TEMPOL: A stable, cell-permeable nitroxide that mimics superoxide dismutase (SOD) activity.[21]
Quantitative Data Summary
Table 1: Commonly Used Concentrations of NAC in Cell Culture
| Cell Line | Treatment Condition | NAC Concentration | Outcome | Reference |
| HEK293 | Patulin-induced apoptosis | 4 mM | Reduced ROS levels and apoptosis | [22] |
| HL-60 | Doxorubicin-induced NF-κB activity | Dose-dependent | Modulated NF-κB activity | [4] |
| A549 | Poly I:C stimulation | 1.6 mM and 5 mM | Prevented ROS increase | [23] |
| H9c2 | H₂O₂-induced oxidative stress | 1 mmol/L | Increased cell viability and reduced ROS | [24] |
| HepG2 | PAO-induced ROS generation | 2 mM | Reduced ROS and apoptosis | [25] |
| Platelets | Storage | 1 mM | Reduced apoptosis and improved viability | [26] |
| Bovine Oocytes | In vitro maturation | 1.0 mM | Attenuated intracellular ROS | [8] |
Note: The optimal concentration of NAC is highly dependent on the cell type and the specific experimental conditions. A dose-response experiment is always recommended.
Experimental Protocols
Protocol 1: Preparation of pH-Adjusted NAC Stock Solution
-
Weigh out the desired amount of N-Acetyl-L-cysteine powder in a sterile container.
-
Add sterile, nuclease-free water to dissolve the NAC. For a 200 mM stock solution, dissolve 0.3264 g of NAC in 10 mL of water.
-
Gently mix until the NAC is completely dissolved. Avoid vigorous vortexing.[1]
-
Measure the pH of the solution using a calibrated pH meter.
-
Adjust the pH to 7.4 by adding small increments of a sterile NaOH solution (e.g., 1 M).
-
Once the pH is stable at 7.4, bring the final volume to the desired level with sterile water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into smaller volumes and store at -20°C.
Protocol 2: Measurement of Intracellular ROS using 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA)
-
Seed cells in a suitable culture plate and allow them to adhere overnight.
-
Treat the cells with your experimental compound(s) with or without NAC pre-treatment for the desired duration.
-
At the end of the treatment period, remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Prepare a working solution of H₂DCF-DA (typically 5-10 µM) in serum-free medium or PBS.[5][17]
-
Incubate the cells with the H₂DCF-DA working solution for 20-30 minutes at 37°C in the dark.[5][22]
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The excitation wavelength is typically ~488 nm and the emission wavelength is ~525 nm.[5][22]
Note: H₂DCF-DA is sensitive to auto-oxidation, so it is important to include proper controls, such as unstained cells and cells treated with an ROS inducer (e.g., H₂O₂).
Visualizations
Caption: Primary mechanisms of NAC's antioxidant activity.
Caption: Logical workflow for troubleshooting NAC experiments.
Caption: Potential ROS-independent artifact pathways of NAC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pro-oxidant and antioxidant effects of N-acetylcysteine regulate doxorubicin-induced NF-kappa B activity in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. N-acetyl-L-cysteine Improves the Developmental Competence of Bovine Oocytes and Embryos Cultured In Vitro by Attenuating Oxidative Damage and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ROS inhibitor N-acetyl-l-cysteine antagonizes the activity of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ROS inhibitor N-acetyl-L-cysteine antagonizes the activity of proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-acetylcysteine, reactive oxygen species and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A cautionary note on using N-acetylcysteine as an antagonist to assess isothiocyanate-induced ROS-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Protective Effect of N-Acetylcysteine against Oxidative Stress Induced by Zearalenone via Mitochondrial Apoptosis Pathway in SIEC02 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Review on Various Uses of N-Acetyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journals.plos.org [journals.plos.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Influence of dose and exposition time in the effectiveness of N-Acetyl-l-cysteine treatment in A549 human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. N-acetylcysteine, a small molecule scavenger of reactive oxygen species, alleviates cardiomyocyte damage by regulating OPA1-mediated mitochondrial quality control and apoptosis in response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. ROS scavenger, N-acetyl-l-cysteine and NOX specific inhibitor, VAS2870 reduce platelets apoptosis while enhancing their viability during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of N-Acetyl-L-cysteine and Trolox Antioxidant Capacities
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
In the realm of antioxidant research, N-Acetyl-L-cysteine (NAC) and Trolox are two prominent compounds frequently utilized for their ability to combat oxidative stress. While Trolox, a water-soluble analog of vitamin E, serves as a benchmark standard in many antioxidant assays, NAC, a precursor to the potent intracellular antioxidant glutathione, exhibits a complex and multifaceted antioxidant profile. This guide provides a comprehensive comparison of their antioxidant capacities, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacities of N-Acetyl-L-cysteine and Trolox have been evaluated using various standard assays. The results, expressed as Trolox Equivalent Antioxidant Capacity (TEAC), provide a direct comparison of their potency. By definition, the TEAC value of Trolox is 1.0.
| Assay | N-Acetyl-L-cysteine (NAC) TEAC Value | Trolox TEAC Value | Key Findings |
| TEAC (ABTS Assay) | ~0.92[1] | 1.0 | A direct comparison using the TEAC assay demonstrated that NAC has a slightly lower, but comparable, antioxidant activity to Trolox.[1] |
| DPPH Assay | Not directly reported as TEAC, but studies show lower scavenging activity than standards like Rutin.[1] | 1.0 | While a direct TEAC value for NAC in the DPPH assay is not readily available, studies comparing it to other antioxidants suggest a moderate scavenging ability. |
| ORAC Assay | L-cysteine, a related thiol antioxidant, has an ORAC value of 0.29 µM of Trolox equivalent/µM.[2] | 1.0 | Data for L-cysteine suggests that thiol-containing compounds like NAC likely exhibit a lower peroxyl radical scavenging capacity compared to Trolox in this assay. |
| FRAP Assay | Not directly reported as TEAC. | 1.0 | Direct comparative data for NAC in the FRAP assay is limited. This assay measures the ferric ion reducing power of an antioxidant. |
Mechanisms of Antioxidant Action
The antioxidant properties of NAC and Trolox stem from distinct yet effective mechanisms.
N-Acetyl-L-cysteine (NAC): NAC's primary antioxidant role is indirect, serving as a precursor for L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH).[3] Glutathione is a major intracellular antioxidant that directly neutralizes reactive oxygen species (ROS) and is a crucial cofactor for antioxidant enzymes like glutathione peroxidase. Additionally, NAC can directly scavenge certain free radicals, although this is considered a minor contribution to its overall antioxidant effect. NAC is also known to upregulate the Nrf2 signaling pathway, which controls the expression of a suite of antioxidant and detoxification genes.
Trolox: As a hydrophilic analog of vitamin E, Trolox acts as a potent chain-breaking antioxidant. It readily donates a hydrogen atom from its chromanol ring to lipid peroxyl radicals, thereby terminating the lipid peroxidation chain reaction. Its water solubility allows it to be effective in both aqueous and lipid phases, making it a versatile antioxidant and a widely used standard in antioxidant capacity assays.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: N-Acetyl-D-cysteine vs. N-Acetyl-L-cysteine for Disulfide Bond Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Acetyl-D-cysteine (D-NAC) and N-Acetyl-L-cysteine (L-NAC) as agents for reducing disulfide bonds. While both are thiol-containing molecules capable of thiol-disulfide exchange, their utility and biological implications can differ due to stereochemistry. This document synthesizes available experimental data, outlines relevant experimental protocols, and presents the underlying chemical principles.
Executive Summary
N-Acetyl-L-cysteine (L-NAC) is a widely used and extensively studied disulfide bond reducing agent. Its efficacy is well-documented in various applications, from mucolytic therapy to protein chemistry. This compound (D-NAC), its enantiomer, is less common and not as thoroughly investigated.
From a purely chemical standpoint, as enantiomers, D-NAC and L-NAC are expected to exhibit identical intrinsic reactivity in reducing disulfide bonds in an achiral environment. Their key physicochemical properties, such as pKa and standard redox potential, should be the same. However, in biological systems, their effects can diverge due to the stereospecificity of enzymes involved in their metabolism and transport. This guide will delve into the known data for L-NAC and discuss the anticipated properties of D-NAC, highlighting the critical knowledge gap in direct comparative studies.
Physicochemical and Kinetic Properties
The disulfide reducing ability of N-acetylcysteine is primarily attributed to the nucleophilicity of its thiolate anion (RS⁻)[1]. The concentration of this active form is dependent on the pKa of the thiol group and the pH of the solution.
Table 1: Physicochemical Properties of N-Acetylcysteine Isomers
| Property | N-Acetyl-L-cysteine (L-NAC) | This compound (D-NAC) | Reference |
| Thiol pKa | 9.52 | Expected to be 9.52 | [2] |
| Redox Potential (E°') | -0.25 V | Expected to be -0.25 V | [3] |
The rate of disulfide bond reduction is a critical parameter for practical applications. Kinetic data for L-NAC has been determined for its reaction with glutathione disulfide (GSSG) and cysteinylated human serum albumin (HSA-Cys).
Table 2: Kinetic Data for Disulfide Reduction by N-Acetyl-L-cysteine
| Reaction | Apparent Second-Order Rate Constant (k_app) | Conditions | Reference |
| L-NAC + GSSG | 0.24 M⁻¹s⁻¹ | pH 7.4, 37°C | [4] |
| L-NAC + HSA-Cys (dissociation) | 1.3 h⁻¹ | Not specified | [1] |
No direct kinetic data for the disulfide reducing activity of D-NAC was found in the reviewed literature. It is anticipated to be similar to L-NAC in non-enzymatic, achiral environments.
Mechanism of Disulfide Bond Reduction
The reduction of a disulfide bond (R'-S-S-R') by N-acetylcysteine (RSH) proceeds via a thiol-disulfide exchange reaction. This is a nucleophilic substitution reaction where the thiolate anion (RS⁻) of NAC attacks one of the sulfur atoms of the disulfide bond.
Caption: Thiol-disulfide exchange mechanism.
This reaction results in the formation of a mixed disulfide and the release of one of the original thiols from the disulfide bond. In the presence of excess NAC, the mixed disulfide can be further reduced.
Experimental Protocols
Measuring the Reduction of Glutathione Disulfide (GSSG)
This protocol is adapted from a study that quantified the disulfide breaking activity of L-NAC[4].
Objective: To determine the rate of GSSG reduction by N-acetylcysteine isomers.
Materials:
-
N-Acetyl-L-cysteine (L-NAC)
-
This compound (D-NAC)
-
Glutathione disulfide (GSSG)
-
100 mM Phosphate buffer, pH 7.4
-
Thermomixer or water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare stock solutions of L-NAC, D-NAC, and GSSG in 100 mM phosphate buffer (pH 7.4).
-
Set up reaction mixtures with a constant concentration of GSSG (e.g., 5 mM) and varying stoichiometric ratios of the N-acetylcysteine isomer (e.g., 1:3, 1:2, 1:1, 1:0.5 GSSG:NAC).
-
Incubate the mixtures at 37°C with gentle stirring.
-
At various time points, collect aliquots from each reaction mixture.
-
Immediately quench the reaction, for example, by acidification or addition of a thiol-scavenging agent.
-
Analyze the samples by LC-MS/MS to quantify the time-dependent disappearance of GSSG and the formation of reduced glutathione (GSH) and the mixed disulfide (NAC-SG).
-
Calculate the apparent second-order rate constant (k_app) from the reaction kinetics.
Caption: Experimental workflow for GSSG reduction assay.
Stereochemistry and Biological Activity
While the intrinsic chemical reactivity of D- and L-NAC in reducing disulfide bonds is expected to be identical, their biological activities can differ significantly. This is because biological systems are chiral environments.
-
Enzymatic Deacetylation: N-acetylcysteine can be deacetylated in the body to yield cysteine, which is then used for glutathione synthesis[2]. This deacetylation is catalyzed by acylases, which can exhibit stereospecificity.
-
Cellular Uptake: The transport of N-acetylcysteine across cell membranes may be mediated by stereospecific transporters.
A study on the radioprotective effects of NAC isomers found that both L-NAC and D-NAC could protect against certain aspects of oxidative damage, suggesting a direct radical scavenging or disulfide reducing role that is not dependent on stereochemistry. However, only L-NAC was effective in replenishing glutathione levels in the spleen, indicating that the pathway leading to glutathione synthesis is stereospecific.
Caption: Biological fate of NAC isomers.
Conclusion
However, for biological applications, N-Acetyl-L-cysteine is the preferred choice due to its recognition by enzymes involved in cysteine and glutathione metabolism. The stereospecificity of these biological pathways means that D-NAC is not an effective precursor for glutathione synthesis.
Key Takeaways:
-
Chemical Equivalence: In non-biological, achiral settings, the disulfide reducing power of D-NAC and L-NAC is expected to be identical.
-
Biological Divergence: In cellular and in vivo systems, L-NAC is superior due to its compatibility with stereospecific enzymes, particularly those involved in glutathione synthesis.
-
Knowledge Gap: There is a notable lack of direct, quantitative comparative studies on the disulfide reducing efficacy of D-NAC versus L-NAC. Future research in this area would be beneficial to fully characterize the potential of D-NAC as a reducing agent.
Researchers should select the appropriate isomer based on the specific requirements of their experimental system, bearing in mind the critical role of stereochemistry in biological contexts.
References
A Comparative Guide to Validating the Effect of N-Acetyl-L-cysteine on Mitochondrial ROS
For researchers, scientists, and drug development professionals, understanding the precise impact of N-Acetyl-L-cysteine (NAC) on mitochondrial reactive oxygen species (ROS) is critical. This guide provides an objective comparison of NAC's performance with alternative compounds, supported by experimental data and detailed protocols, to aid in the rigorous validation of its effects.
N-Acetyl-L-cysteine (NAC) and Mitochondrial ROS: A Complex Interplay
N-Acetyl-L-cysteine is a well-established antioxidant, primarily recognized for its role as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1][2][3] Mitochondria, the primary sites of cellular respiration, are also a major source of endogenous ROS, which are byproducts of normal metabolism.[2] While essential for signaling, excessive mitochondrial ROS can lead to oxidative damage and contribute to a wide range of pathologies, making antioxidants like NAC valuable research tools and potential therapeutic agents.
NAC is thought to mitigate mitochondrial ROS through several mechanisms:
-
Replenishing Intracellular Glutathione (GSH): By providing the cysteine necessary for GSH synthesis, NAC enhances the cell's natural antioxidant capacity.[1][2] GSH, in turn, is a critical cofactor for enzymes like glutathione peroxidase (GPx) that neutralize ROS.[3]
-
Direct ROS Scavenging: NAC possesses a thiol group that can directly react with and neutralize various free radicals.[2]
-
Modulating Mitochondrial Function: Studies have shown that NAC can help maintain mitochondrial membrane potential and improve the function of the mitochondrial respiratory chain complexes, which can be disrupted by oxidative stress.[1][4]
dot
Caption: Mechanism of NAC in reducing mitochondrial ROS.
Quantitative Analysis of NAC's Efficacy
The effectiveness of NAC in reducing mitochondrial ROS has been demonstrated across various cell types and stress models. The following table summarizes key quantitative data from published studies.
| Cell Type | Stressor | NAC Concentration | Key Findings | Reference(s) |
| H9c2 Cardiomyocytes | Hydrogen Peroxide (H₂O₂) | 1 mmol/L | Pretreatment with NAC significantly reduced H₂O₂-induced increases in ROS content and apoptosis, and helped restore mitochondrial function.[5] | [5] |
| Human Apical Papilla Cells | Lipopolysaccharide (LPS) | 5 mM | A 10-minute treatment was sufficient to reduce inflammation. Longer applications (>48h) reduced cell number, while mtROS levels were only slightly altered. | [6] |
| IPEC-J2 Enterocytes | Hydrogen Peroxide (H₂O₂) | 800 µM | NAC supplementation increased cell proliferation, antioxidant capacity, and mitochondrial bioenergetics while decreasing apoptosis. | [7] |
| Murine Oligodendrocytes | Hexacosanoic acid (C26:0) | 500 µM | NAC effectively mitigated the accumulation of mitochondrial superoxide anions and improved mitochondrial function. | [4] |
| HEK293 Cells | Patulin (PAT) | 4 mM | NAC treatment significantly attenuated the production of total and mitochondrial ROS induced by patulin. | [1][8] |
Note: The efficacy of NAC can be context-dependent, with some studies reporting a pro-oxidant effect under certain conditions, such as in adipocytes where chronic NAC treatment led to increased mitochondrial ROS.[9][10]
Comparative Analysis: NAC vs. Alternative Compounds
While NAC is a widely used antioxidant, several alternatives are available for studying and mitigating mitochondrial ROS. Each has a distinct mechanism of action and optimal application.
| Compound | Mechanism of Action | Reported Efficacy & Notes | Reference(s) |
| NAC | Precursor for glutathione (GSH) synthesis; direct ROS scavenger. | Broad-spectrum antioxidant. Its effects are systemic and not exclusively targeted to mitochondria. May have pro-oxidant effects in some contexts.[2][9][10] | [2][9][10] |
| Mito-TEMPO | A mitochondria-targeted superoxide dismutase (SOD) mimetic. It specifically accumulates in mitochondria to scavenge superoxide. | Highly specific for mitochondrial superoxide. Effectively negated palmitic acid-induced mitochondrial ROS production. Often used to specifically implicate mitochondrial ROS in a biological process.[11][12] | [11][12] |
| Resveratrol | A natural polyphenol that may induce mitochondrial biogenesis and upregulate cellular antioxidants. | Effects can be variable. In fibroblasts from patients with mitochondrial diseases, it showed either no effect or a detrimental impact on ATP production and mitochondrial membrane potential.[13] | [13] |
| Ascorbate (Vitamin C) | A water-soluble antioxidant that can directly scavenge a wide variety of ROS. | Showed variable positive or negative effects on ROS, ATP production, and mitochondrial content in patient-derived fibroblasts, highlighting the need for careful validation in specific experimental systems.[13] | [13] |
| Vitamin E (e.g., Trolox) | A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation. | Primarily acts within cellular membranes. Trolox is a water-soluble analog often used in cell culture.[3][12] | [3][12] |
Experimental Protocols and Validation Workflow
Accurate measurement of mitochondrial ROS is fundamental to validating the effects of NAC. MitoSOX™ Red is a widely used fluorescent probe that selectively targets mitochondria and fluoresces upon oxidation by superoxide.
dot
Caption: Workflow for measuring mitochondrial ROS using MitoSOX Red.
Detailed Protocol: Measurement of Mitochondrial Superoxide Using MitoSOX™ Red
This protocol is a generalized procedure for adherent cells and should be optimized for specific cell types and experimental conditions.
Materials:
-
MitoSOX™ Red reagent (e.g., Thermo Fisher Scientific)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺ or other appropriate buffer
-
Cell culture medium
-
NAC and other test compounds
-
ROS-inducing agent (e.g., Antimycin A, H₂O₂)
-
Adherent cells cultured in a suitable format (e.g., 96-well black wall/clear bottom plate for microscopy/plate reader, 6-well plate for flow cytometry)
-
Fluorescence microscope, flow cytometer, or fluorescence microplate reader
Procedure:
-
Cell Preparation:
-
Seed cells at an appropriate density to ensure they are in a logarithmic growth phase at the time of the experiment. Culture overnight to allow for adherence.
-
-
Compound Treatment:
-
Remove the culture medium and wash the cells once with pre-warmed HBSS.
-
Add fresh, pre-warmed culture medium containing the desired concentration of NAC or an alternative antioxidant. Incubate for the chosen pretreatment time (e.g., 1-2 hours).
-
Control Groups: Include wells with vehicle control (no compound), NAC alone, and inducer alone.
-
If applicable, add the ROS-inducing agent (e.g., 50 µM Antimycin A) to the relevant wells and incubate for the optimized duration (e.g., 30 minutes).
-
-
MitoSOX™ Red Staining:
-
Prepare a 5 µM working solution of MitoSOX™ Red in pre-warmed HBSS immediately before use. Protect the solution from light.
-
Remove the treatment medium from the cells and wash once with pre-warmed HBSS.
-
Add the MitoSOX™ Red working solution to each well and incubate for 10-30 minutes at 37°C, protected from light. The optimal staining time should be determined empirically.
-
Remove the staining solution and wash the cells gently three times with pre-warmed HBSS.
-
-
Data Acquisition and Analysis:
-
Add pre-warmed HBSS or culture medium to the wells for imaging.
-
Fluorescence Microscopy: Acquire images using a TRITC or similar red fluorescent filter set (Excitation/Emission ≈ 510/580 nm).
-
Flow Cytometry: Detach cells (e.g., using trypsin), neutralize, and resuspend in HBSS. Analyze the fluorescence in the appropriate channel (e.g., PE or PerCP).
-
Microplate Reader: Measure fluorescence intensity from the bottom of the plate (Excitation/Emission ≈ 540/590 nm).
-
Quantify the mean fluorescence intensity for each condition and normalize to the control group to determine the fold change in mitochondrial ROS.
-
Conclusion
N-Acetyl-L-cysteine is a potent and widely accessible tool for mitigating mitochondrial ROS in various experimental models. Its primary mechanism involves bolstering the cell's endogenous glutathione stores, though it also exhibits direct scavenging properties. However, its effects are not universally targeted to the mitochondria and can be context-dependent, occasionally leading to paradoxical pro-oxidant outcomes. For studies requiring specific interrogation of mitochondrial superoxide, targeted alternatives like Mito-TEMPO offer greater precision. The rigorous validation of NAC's effect requires carefully controlled experiments, robust measurement protocols like MitoSOX Red staining, and a clear understanding of the alternative compounds available to dissect the complex role of mitochondrial ROS in cellular pathophysiology.
References
- 1. mdpi.com [mdpi.com]
- 2. N-acetylcysteine, reactive oxygen species and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How N-Acetylcysteine Supplementation Affects Redox Regulation, Especially at Mitohormesis and Sarcohormesis Level: Current Perspective [mdpi.com]
- 4. N-Acetylcysteine Reverses the Mitochondrial Dysfunction Induced by Very Long-Chain Fatty Acids in Murine Oligodendrocyte Model of Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acetylcysteine, a small molecule scavenger of reactive oxygen species, alleviates cardiomyocyte damage by regulating OPA1-mediated mitochondrial quality control and apoptosis in response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of N-acetyl cysteine on mitochondrial ROS, mitochondrial dynamics, and inflammation on lipopolysaccharide-treated human apical papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Acetyl-L-cysteine Protects the Enterocyte against Oxidative Damage by Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant treatment induces reductive stress associated with mitochondrial dysfunction in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Effects of Ascorbate, N-Acetylcysteine, and Resveratrol on Fibroblasts from Patients with Mitochondrial Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Acetyl-L-cysteine and Other Thiol Antioxidants
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between various antioxidant compounds is critical for designing effective therapeutic strategies against oxidative stress-mediated pathologies. This guide provides an objective comparison of N-Acetyl-L-cysteine (NAC) with other prominent thiol antioxidants, including Glutathione (GSH), Alpha-Lipoic Acid (ALA), and Cysteine. The comparison is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways.
Executive Summary
N-Acetyl-L-cysteine (NAC) is a well-established antioxidant with a multifaceted mechanism of action. It serves as a precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant, and also exhibits direct radical scavenging activity.[1][2] When compared to other thiol antioxidants, NAC demonstrates a unique profile of bioavailability, efficacy in replenishing intracellular GSH levels, and modulation of key cellular signaling pathways involved in the antioxidant response. This guide will delve into the comparative performance of NAC against GSH, ALA, and Cysteine, presenting quantitative data from various in vitro and in vivo studies.
Comparative Data on Antioxidant Performance
The following tables summarize quantitative data from studies comparing the efficacy of NAC and other thiol antioxidants in various experimental models.
Table 1: N-Acetyl-L-cysteine (NAC) vs. Alpha-Lipoic Acid (ALA)
| Parameter Measured | Experimental Model | NAC Effect | ALA Effect | Reference |
| Total Antioxidant Status (TAS) in plasma | Physically active males | Increased by 38% | Increased by 9% | [3] |
| Protein Carbonylation (PC) in plasma | Physically active males | Reduced by >30% | Reduced by >30% | [3] |
| Lipid Peroxidation (TBARS) in plasma | Physically active males | Reduced by >30% | Reduced by >30% | [3] |
| Reduced Glutathione (GSH) in plasma | Physically active males | Increased by 33% | No significant change | [3] |
| Body weight gain in ovariectomized rats | Ovariectomized rats | No significant effect | No significant effect | [4] |
| Serum Total Cholesterol in ovariectomized rats | Ovariectomized rats | Decreased | Decreased | [4] |
| Serum TNF-α and IL-6 in ovariectomized rats | Ovariectomized rats | Decreased | Decreased | [4] |
Table 2: N-Acetyl-L-cysteine (NAC) vs. Glutathione (GSH)
| Parameter Measured | Experimental Model | NAC Effect | GSH Effect | Reference |
| Intracellular GSH levels | Acetaminophen-treated HepaRG cells | Effective at increasing GSH | Less effective than NACA at increasing GSH | [5] |
| Cell Viability | Acetaminophen-treated HepaRG cells | Increased | Increased | [5] |
| Lipid Peroxidation (MDA) | Acetaminophen-treated HepaRG cells | Significantly reduced | - | [5] |
| Intracellular free sulfhydryl groups | Human erythrocytes | Increased to 2.23 ± 0.08 μmol/ml | - | [6] |
Table 3: N-Acetyl-L-cysteine (NAC) vs. Cysteine
| Parameter Measured | Experimental Model | NAC Effect | Cysteine Effect | Reference |
| Intracellular free sulfhydryl groups | Human erythrocytes | Increased to 2.23 ± 0.08 μmol/ml | Increased to 3.37 ± 0.006 μmol/ml | [6] |
| Restoration of depleted intracellular free-SH | Human erythrocytes | Increased to 0.377 ± 0.034 μmol/ml | Increased to 1.45 ± 0.075 μmol/ml | [6] |
Key Experimental Protocols
Detailed methodologies for the principal assays cited in the comparative data tables are provided below to ensure reproducibility and critical evaluation of the findings.
Measurement of Total Antioxidant Status (TAS)
The Total Antioxidant Status (TAS) in plasma is a measure of the cumulative action of all antioxidants present. A common method is the Trolox Equivalent Antioxidant Capacity (TEAC) assay.[7]
Principle: This assay is based on the ability of antioxidants in the sample to inhibit the oxidation of ABTS (2,2'-azino-di-[3-ethylbenzthiazoline sulphonate]) to its radical cation ABTS•+. The ABTS•+ has a characteristic blue-green color, and the presence of antioxidants suppresses this color formation in a dose-dependent manner. The antioxidant capacity is quantified relative to that of Trolox, a water-soluble vitamin E analog.[8]
Procedure:
-
Reagent Preparation: Prepare a solution of metmyoglobin, ABTS, and a standard antioxidant solution (Trolox).
-
Radical Generation: The ferrylmyoglobin radical is generated by the reaction of metmyoglobin with hydrogen peroxide. This radical then reacts with ABTS to form the colored ABTS•+ radical cation.
-
Sample Incubation: The plasma sample is added to the reaction mixture.
-
Spectrophotometric Measurement: The absorbance is measured at a specific wavelength (e.g., 600 nm) after a fixed incubation time. The decrease in absorbance is proportional to the total antioxidant capacity of the sample.
-
Quantification: The TAS of the sample is calculated by comparing the inhibition of the color reaction to that produced by a known concentration of Trolox. Results are typically expressed as mmol/L Trolox equivalents.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
The TBARS assay is a widely used method for measuring lipid peroxidation, which is an indicator of oxidative damage to cell membranes.
Principle: This assay measures malondialdehyde (MDA), a major end product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct, which can be quantified spectrophotometrically.
Procedure:
-
Sample Preparation: Plasma or tissue homogenate is mixed with a solution of TBA and an acid (e.g., trichloroacetic acid, TCA).
-
Incubation: The mixture is heated in a boiling water bath for a specific duration (e.g., 60 minutes) to facilitate the reaction between MDA and TBA.
-
Extraction: After cooling, the colored complex is extracted with an organic solvent (e.g., n-butanol).
-
Spectrophotometric Measurement: The absorbance of the organic layer is measured at a specific wavelength (typically 532 nm).
-
Quantification: The concentration of TBARS is determined using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetraethoxypropane. Results are often expressed as nmol of MDA per mg of protein or per mL of plasma.[9][10][11]
Protein Carbonylation Assay
Protein carbonylation is a common marker of protein oxidation and is considered an irreversible post-translational modification.
Principle: The most common method for quantifying protein carbonyls involves their derivatization with 2,4-dinitrophenylhydrazine (DNPH). DNPH reacts with the carbonyl groups on proteins to form a stable dinitrophenyl (DNP) hydrazone product, which can be detected spectrophotometrically.[12][13]
Procedure:
-
Sample Preparation: Protein is extracted from cells or tissues.
-
Derivatization: The protein sample is incubated with a solution of DNPH in a strong acid. A parallel sample is incubated with the acid alone to serve as a control.
-
Protein Precipitation: After incubation, the protein is precipitated with trichloroacetic acid (TCA) to remove excess DNPH.
-
Washing: The protein pellet is washed multiple times with an ethanol/ethyl acetate mixture to remove any remaining free DNPH.
-
Solubilization: The final protein pellet is dissolved in a strong denaturing agent, such as guanidine hydrochloride or sodium dodecyl sulfate (SDS).
-
Spectrophotometric Measurement: The absorbance of the DNP-hydrazone is measured at a wavelength of approximately 375 nm.
-
Quantification: The carbonyl content is calculated using the molar extinction coefficient of DNPH. The results are typically expressed as nmol of carbonyl groups per mg of protein.[14][15][16]
Signaling Pathways and Mechanisms of Action
The antioxidant effects of NAC and other thiol compounds are not solely due to direct radical scavenging but also involve the modulation of intricate cellular signaling pathways that regulate the endogenous antioxidant response.
Nrf2-Keap1 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophiles, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, upregulating their expression. Both NAC and ALA have been shown to activate the Nrf2 pathway, thereby enhancing the cell's intrinsic antioxidant capacity.[17][18][19]
Caption: Nrf2-Keap1 antioxidant response pathway activation by NAC and ALA.
NF-κB Inflammatory Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the inflammatory response. Oxidative stress is a potent activator of the NF-κB pathway. Glutathione (GSH) has been shown to inhibit NF-κB activation by scavenging reactive oxygen species (ROS) that act as signaling molecules in this pathway. By increasing intracellular GSH levels, NAC can indirectly suppress NF-κB-mediated inflammation.[20][21][22][23]
Caption: Inhibition of the NF-κB inflammatory pathway by Glutathione (GSH).
General Experimental Workflow for Antioxidant Assessment
The following diagram illustrates a typical workflow for assessing the antioxidant properties of thiol compounds in a cellular model.
References
- 1. ivdrips.com [ivdrips.com]
- 2. transparentlabs.com [transparentlabs.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. mattioli1885journals.com [mattioli1885journals.com]
- 5. Comparative evaluation of N-acetylcysteine and N-acetylcysteineamide in acetaminophen-induced hepatotoxicity in human hepatoma HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. vinosigns.dk [vinosigns.dk]
- 9. 4.5.2. Thiobarbituric Acid Reactive Substances (TBARS) Assay [bio-protocol.org]
- 10. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 11. mmpc.org [mmpc.org]
- 12. researchgate.net [researchgate.net]
- 13. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. cosmobiousa.com [cosmobiousa.com]
- 17. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine | MDPI [mdpi.com]
- 19. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The Important Role of GPX1 and NF-ĸB Signaling Pathway in Human Gastric Cancer: Implications for Cell Proliferation and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nuclear Factor-κB Modulates Cellular Glutathione and Prevents Oxidative Stress in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
N-Acetyl-D-cysteine vs. N-Acetyl-L-cysteine (NAC): A Comparative Analysis of ROS Scavenging Specificity
A detailed examination of N-Acetyl-D-cysteine (NAD) and N-Acetyl-L-cysteine (NAC) reveals that NAD acts as a more specific direct scavenger of reactive oxygen species (ROS) due to its metabolic inertness in the glutathione synthesis pathway. In contrast, NAC exerts its antioxidant effects through both direct ROS scavenging and as a precursor to the ubiquitous antioxidant, glutathione (GSH).
N-Acetyl-L-cysteine (NAC) is a well-established antioxidant supplement and medication used in a variety of clinical applications. Its cytoprotective effects are largely attributed to its role in replenishing intracellular levels of L-cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH), a major endogenous antioxidant.[1][2][3] NAC is deacetylated in cells to L-cysteine, which is then incorporated into GSH.[1][4] This indirect antioxidant activity complicates the interpretation of experimental results when trying to isolate the effects of direct ROS scavenging.
In contrast, this compound (NAD), the D-stereoisomer of NAC, provides a more specific tool for studying direct ROS scavenging. While possessing the same thiol (-SH) group responsible for direct interaction with ROS, NAD is not a substrate for the enzymes that deacetylate NAC to L-cysteine.[5] Consequently, NAD does not contribute to the synthesis of GSH, making its antioxidant activity solely attributable to direct ROS scavenging.[5] This distinction is critical for researchers aiming to dissect the specific roles of direct ROS scavenging versus the broader antioxidant effects of GSH replenishment.
Comparative Efficacy in ROS Scavenging: A Quantitative Look
While both NAC and NAD can directly scavenge certain ROS, their efficiencies vary depending on the specific reactive species. The direct scavenging action of NAC is most pronounced for highly reactive species like the hydroxyl radical (•OH) and hypochlorous acid (HOCl).[6][7][8] Its reactivity with hydrogen peroxide (H₂O₂) is slow, and it is largely ineffective against the superoxide radical (O₂⁻•).[6][7]
Data from a study comparing the effects of L- and D-isomers of NAC in a model of radiation-induced oxidative damage demonstrated that both isomers were effective in protecting against lipid peroxidation (malondialdehyde levels) and DNA damage (8-hydroxy-deoxyguanosine levels). However, only the L-isomer (NAC) was able to replenish glutathione levels in the spleen, highlighting the D-isomer's (NAD) GSH-independent mechanism of action.
| Parameter | N-Acetyl-L-cysteine (NAC) | This compound (NAD) | Key Findings |
| Primary Antioxidant Mechanism | Indirect (GSH precursor) and Direct (ROS scavenger) | Direct (ROS scavenger) | NAD's effect is specific to direct scavenging. |
| Hydroxyl Radical (•OH) Scavenging | Effective scavenger. | Presumed effective due to thiol group. | Both isomers are expected to directly scavenge •OH. |
| Superoxide (O₂⁻•) Scavenging | Ineffective.[6][7] | Presumed ineffective. | The thiol group of acetylcysteine isomers is not effective against superoxide. |
| Hydrogen Peroxide (H₂O₂) Scavenging | Slow reactivity.[6] | Presumed slow reactivity. | Direct scavenging of H₂O₂ by either isomer is not a primary mechanism. |
| Effect on Glutathione (GSH) Levels | Increases intracellular GSH.[1][9] | Does not increase intracellular GSH.[5] | This is the key differentiator in their mechanisms. |
Signaling Pathway Modulation
The antioxidant activities of NAC and NAD can influence various intracellular signaling pathways, many of which are redox-sensitive.
N-Acetyl-L-cysteine (NAC):
NAC has been shown to modulate several key signaling cascades, including:
-
NF-κB Pathway: NAC can suppress the activation of NF-κB, a transcription factor that plays a central role in inflammatory responses, by inhibiting IκB kinases.[10][11][12]
-
MAPK Pathways: NAC influences the mitogen-activated protein kinase (MAPK) pathways. It can activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell survival.[11] Conversely, it can attenuate the activation of stress-activated protein kinases such as p38 MAPK and JNK.[12][13][14]
The following diagram illustrates the influence of NAC on the NF-κB signaling pathway.
This compound (NAD):
Information on the specific effects of NAD on signaling pathways is less extensive. However, given its role as a direct ROS scavenger, it is plausible that NAD can modulate redox-sensitive signaling pathways. For instance, D-cysteine, the deacetylated form of NAD, has been shown to play a role in neural development by inhibiting Akt signaling.[15] Further research is needed to fully elucidate the specific signaling pathways modulated by NAD.
Experimental Protocols
Determination of Hydroxyl Radical Scavenging Activity
The hydroxyl radical scavenging activity of NAC and NAD can be assessed using the deoxyribose method.
-
Reagents:
-
Phosphate buffer (pH 7.4)
-
2-deoxyribose solution
-
Ferric chloride (FeCl₃) solution
-
Ethylenediaminetetraacetic acid (EDTA) solution
-
Hydrogen peroxide (H₂O₂) solution
-
Ascorbic acid solution
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA) solution
-
Test compounds (NAC and NAD) dissolved in a suitable solvent.
-
-
Procedure:
-
A reaction mixture is prepared by adding the reagents in the following order: phosphate buffer, 2-deoxyribose, FeCl₃, EDTA, H₂O₂, and the test compound at various concentrations.
-
The reaction is initiated by the addition of ascorbic acid.
-
The mixture is incubated at 37°C for a specified time (e.g., 1 hour).
-
The reaction is stopped by the addition of TCA and TBA.
-
The mixture is then heated in a boiling water bath for a specified time (e.g., 15 minutes) to develop a pink chromogen.
-
After cooling, the absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 532 nm).
-
A control is prepared without the test compound.
-
-
Calculation:
-
The percentage of hydroxyl radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the hydroxyl radicals) is determined from a plot of scavenging activity against the concentration of the test compound.
-
Measurement of Intracellular ROS
Intracellular ROS levels can be quantified using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Reagents:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
DCFH-DA stock solution (dissolved in DMSO)
-
Test compounds (NAC and NAD)
-
An ROS inducer (e.g., H₂O₂)
-
-
Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
The cells are then washed with PBS and incubated with DCFH-DA in serum-free medium at 37°C.
-
After incubation, the cells are washed to remove excess probe.
-
The cells are then treated with the test compounds (NAC or NAD) at various concentrations for a specified pre-incubation time.
-
Following pre-incubation, the cells are exposed to an ROS inducer (e.g., H₂O₂).
-
The fluorescence intensity is measured at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively) using a fluorescence plate reader or flow cytometer.
-
-
Analysis:
-
The fluorescence intensity is proportional to the amount of intracellular ROS.
-
The effect of the test compounds on ROS levels is determined by comparing the fluorescence in treated cells to that in control cells (treated with the ROS inducer alone).
-
The following diagram outlines the workflow for measuring intracellular ROS.
Conclusion
References
- 1. Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Immunohistochemical localization of the acylases that catalyze the deacetylation of N-acetyl-L-cysteine and haloalkene-derived mercapturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Superoxide scavenging effects of N-acetylcysteine and vitamin C in subjects with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population, acid-base, and redox properties of N-acetylcysteine conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antioxidant action of N-acetylcysteine: its reaction with hydrogen peroxide, hydroxyl radical, superoxide, and hypochlorous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. Thiol antioxidant, N-acetylcysteine, activates extracellular signal-regulated kinase signaling pathway in articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. N-acetylcysteine reduces chemokine release via inhibition of p38 MAPK in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-acetylcysteine attenuates TNF-α-induced p38 MAP kinase activation and p38 MAP kinase-mediated IL-8 production by human pulmonary vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mammalian D-Cysteine: A new addition to the growing family of biologically relevant D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Stereochemistry: A Guide to the Cross-Reactivity of N-Acetyl-D-cysteine in L-cysteine Assays
For researchers, scientists, and drug development professionals, the accurate quantification of L-cysteine is crucial. However, the presence of its N-acetylated D-enantiomer, N-Acetyl-D-cysteine, can pose a significant analytical challenge. This guide provides a comparative overview of the cross-reactivity of this compound in common L-cysteine assays, supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical method.
The structural similarity between L-cysteine and this compound, particularly the shared thiol group, is the primary source of potential cross-reactivity in various assay platforms. The degree of interference is highly dependent on the detection principle of the assay. This guide examines three common methodologies: colorimetric, fluorometric, and chromatographic assays.
Comparative Analysis of Assay Performance
The following table summarizes the cross-reactivity of this compound in different L-cysteine assay types.
| Assay Type | Principle | This compound Cross-Reactivity | Key Considerations |
| Colorimetric (Trinder-based) | Peroxidase-catalyzed oxidation of a chromogen, where the reaction is inhibited by thiol-containing compounds. | High [1][2] | N-acetylcysteine (NAC) has been shown to cause clinically significant negative bias in these assays. The magnitude of interference is dependent on the NAC concentration. |
| Fluorometric | Cleavage of a thiol group from a non-fluorescent probe to generate a fluorescent product. | High (Likely) [3] | Due to the reliance on the thiol group for signal generation, compounds like N-acetylcysteine are expected to be included in the quantification of L-cysteine. |
| Enzymatic | Utilization of L-cysteine specific enzymes, such as L-cysteine desulfhydrase, to catalyze a reaction that produces a detectable signal. | Low to Negligible (Inferred) [4][5][6] | Enzymes like D-amino acid oxidase are strictly stereospecific. It is highly probable that L-cysteine specific enzymes will not recognize or bind to the D-enantiomer of N-acetylcysteine. |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation of analytes based on their physicochemical properties, followed by detection. | Low to Negligible (with appropriate method) [7][8][9][10] | Chiral HPLC columns or derivatization with a chiral reagent can effectively separate L-cysteine from this compound, eliminating cross-reactivity. |
Experimental Methodologies
Colorimetric Assay (Trinder-based)
Principle: This assay is based on the Trinder reaction, where a substance's concentration is determined by the degree of inhibition it exerts on a peroxidase-catalyzed color-producing reaction. Many commercial assays for analytes like cholesterol, triglycerides, and uric acid utilize this principle. N-acetylcysteine can interfere with these assays by reducing the oxidized chromogen, leading to falsely lower results.[1][2]
Experimental Protocol (Example based on a commercial enzymatic creatinine assay using the Trinder reaction):
-
Reagent Preparation: Prepare the working reagent containing creatininase, sarcosine oxidase, peroxidase, 4-aminophenazone, and a chromogenic coupler in a buffer solution.
-
Sample Preparation: Dilutions of N-acetylcysteine are prepared in plasma or serum samples.
-
Assay Procedure:
-
Mix the sample containing N-acetylcysteine with the working reagent.
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period.
-
Measure the absorbance of the resulting colored product at a specific wavelength (e.g., 546 nm).
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the sample with N-acetylcysteine to a control sample without the interferent.
Logical Workflow for Trinder-based Assay Interference
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative interference by cysteine and N-acetylcysteine metabolites during the LC-MS/MS bioanalysis of a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetylcysteine Interference With Creatinine Measurement: An In Vitro Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a chiral UHPLC-MS method for the analysis of cysteine enantiomers in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. archives.ijper.org [archives.ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. A quick, convenient and economical method for the reliable determination of methylglyoxal in millimolar concentrations: the N-acetyl-L-cysteine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Selective and sensitive detection of L-Cysteine via fluorometric assay using gold nanoparticles and Rhodamine B in aqueous medium [inis.iaea.org]
A Head-to-Head In Vitro Comparison of D-cysteine and L-cysteine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of a molecule can profoundly influence its biological activity. In the realm of amino acids, the non-proteinogenic D-enantiomers are increasingly recognized for their unique physiological roles, distinct from their more common L-counterparts. This guide provides a head-to-head comparison of the in vitro effects of D-cysteine and L-cysteine derivatives, supported by experimental data, to aid researchers in selecting the appropriate molecule for their studies.
I. Effects on Neural Progenitor Cell Dynamics
Recent studies have highlighted a significant divergence in the effects of D-cysteine and L-cysteine on neural progenitor cells (NPCs), with D-cysteine exhibiting a notable anti-proliferative effect.
Comparative Data on NPC Proliferation
| Compound | Concentration | Effect on NPC Proliferation | Reference |
| D-cysteine | 1 mM | ~50% reduction | [1][2] |
| L-cysteine | Equivalent concentrations to D-cysteine | No significant effect | [1] |
| D-serine | Equivalent concentrations to D-cysteine | No significant effect | [1] |
Signaling Pathway of D-cysteine in NPCs
D-cysteine exerts its anti-proliferative effect by inhibiting the Akt signaling pathway, leading to the disinhibition of the transcription factors FoxO1 and FoxO3a, which are negative regulators of the cell cycle.[1][2][3]
Caption: D-cysteine inhibits Akt, leading to active FoxO1/3a and cell cycle arrest in NPCs.
Experimental Protocol: NPC Proliferation Assay
1. Cell Culture:
-
Embryonic neural progenitor cells are cultured in a suitable medium, such as DMEM/F12 supplemented with N2, B27, and growth factors (e.g., FGF2 and EGF).
2. Treatment:
-
NPCs are treated with varying concentrations of D-cysteine, L-cysteine, or other control compounds.
3. Proliferation Assessment (EdU Incorporation Assay):
-
After a defined incubation period (e.g., 24 hours), cells are incubated with 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine that is incorporated into DNA during active synthesis.
-
Cells are then fixed, permeabilized, and the incorporated EdU is detected using a fluorescent azide that binds to the ethynyl group of EdU (Click-iT chemistry).
-
Nuclei are counterstained with a DNA dye (e.g., Hoechst 33342).
4. Imaging and Quantification:
-
Cells are imaged using fluorescence microscopy.
-
The percentage of EdU-positive cells relative to the total number of cells (Hoechst-positive) is quantified to determine the proliferation rate.
II. Interaction with Gold Nanoparticles
The stereochemistry of cysteine also influences its interaction with inorganic materials, such as gold nanoparticles (AuNPs). This has implications for the development of biosensors and drug delivery systems.
Comparative Data on AuNP Aggregation
| Compound | Effect on AuNP Aggregation | Hydrodynamic Particle Diameter | Zeta Potential | Reference |
| D-cysteine | Higher degree of aggregation | 91.67 nm | -14.03 mV | [4] |
| L-cysteine | Lower degree of aggregation | 67.84 nm | -18.04 mV | [4] |
The more pronounced aggregation with D-cysteine is attributed to a higher rate of interparticle cross-linking.[4][5]
Experimental Workflow for AuNP Interaction Analysis
References
- 1. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Mammalian D-cysteine: A novel regulator of neural progenitor cell proliferation Mammalian D-cysteine: A novel regulator of neural progenitor cell proliferation Endogenous D-cysteine, the stereoisomer with rapid spontaneous in vitro racemization rate, has major neural roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative and Selective Interaction of Amino Acid d-Cysteine with Colloidal Gold Nanoparticles in the Presence of a Fluorescent Probe in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
N-Acetyl-D-cysteine: A Comparative Analysis of its Cytoprotective Mechanisms
A detailed examination of N-Acetyl-D-cysteine (NAD) reveals a distinct cytoprotective profile when compared to its well-studied L-enantiomer, N-Acetyl-L-cysteine (NAC). While both molecules exhibit antioxidant properties, their underlying mechanisms of action diverge significantly, primarily due to stereospecific enzymatic activity. This guide provides a comparative analysis of NAD and its alternatives, supported by experimental data, to elucidate its unique role in cellular protection.
This compound operates as a direct scavenger of reactive oxygen species (ROS), a function attributable to its thiol group. However, unlike its L-isomer, NAD is not a substrate for the enzymes that deacetylate NAC to L-cysteine, a critical precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). This fundamental difference defines the primary scope of NAD's cytoprotective action, positioning it as a glutathione-independent antioxidant.
Comparative Efficacy: this compound vs. N-Acetyl-L-cysteine
Experimental evidence highlights the differential impact of NAD and NAC on cellular viability and oxidative stress. The following table summarizes key quantitative data from comparative studies.
| Parameter Measured | Cell Type | Stressor | This compound (NAD) Effect | N-Acetyl-L-cysteine (NAC) Effect | Reference |
| Cell Viability (MTT Assay) | Human Liver Carcinoma (HepG2) | Lead Nitrate (30 µg/mL) | Dose-dependent increase in cell viability | Significant dose-dependent increase in cell viability | [1] |
| Apoptotic Cell Death | Serum-deprived PC12 cells | Trophic Factor Deprivation | Prevents apoptotic DNA fragmentation and maintains long-term survival | Prevents apoptotic DNA fragmentation and maintains long-term survival | [2] |
| Intracellular ROS Levels (DCFH-DA Assay) | Human Leukemia (HL-60) | Endogenous | Can induce ROS production at high concentrations | Can induce ROS production at high concentrations | [3] |
| Intracellular Glutathione (GSH) Levels | Hypoxic Murine Embryonic Fibroblasts | Hypoxia | Does not increase intracellular GSH levels | Increases intracellular GSH levels | [4] |
Mechanistic Differences in Cytoprotection
The primary divergence in the cytoprotective pathways of NAD and NAC lies in their interaction with the glutathione biosynthesis pathway.
This compound (NAD): A Direct Antioxidant
The cytoprotective effects of NAD are predominantly attributed to its capacity to directly neutralize ROS through its sulfhydryl (-SH) group. This mechanism is independent of cellular enzymatic processes for glutathione synthesis. Research suggests that both D- and L-isomers of N-acetylcysteine can prevent apoptotic cell death in neuronal cells, potentially through a mechanism involving cell cycle regulation, further highlighting a glutathione-independent protective role.[2]
N-Acetyl-L-cysteine (NAC): A Multifaceted Cytoprotective Agent
In contrast, NAC employs a broader range of cytoprotective strategies:
-
Glutathione Precursor: NAC is readily deacetylated in the body to L-cysteine, the rate-limiting amino acid for the synthesis of glutathione.[5][6] This replenishment of the intracellular GSH pool is a cornerstone of NAC's antioxidant and detoxification effects.
-
Direct ROS Scavenging: Similar to NAD, NAC can directly scavenge various ROS.[7][8]
-
Modulation of Signaling Pathways: NAC has been shown to influence key cellular signaling pathways involved in the antioxidant and inflammatory response, including:
-
Nrf2-ARE Pathway: NAC can activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which upregulates the expression of numerous antioxidant and cytoprotective genes.[5][6][9]
-
MAPK Pathways: NAC can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), such as ERK, JNK, and p38, which are involved in cellular stress responses, proliferation, and apoptosis.[2][10][11]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for NAC and a typical experimental workflow for assessing cytoprotection.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is adapted from a study investigating the cytoprotective effects of NAC against lead-induced toxicity in HepG2 cells.[1]
-
Cell Seeding: Plate 1 x 104 HepG2 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Treatment: Expose cells to varying concentrations of NAD or NAC with or without the oxidative stressor (e.g., 30 µg/mL lead nitrate) for 48 hours. Control wells should contain culture medium only.
-
MTT Addition: Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 30 minutes at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Measurement of Intracellular ROS (DCFH-DA Assay)
This protocol is a general method for determining intracellular ROS levels.
-
Cell Seeding and Treatment: Seed cells in a suitable plate or dish and treat with NAD or NAC, with or without an oxidative stimulus, for the desired time.
-
DCFH-DA Staining: Remove the treatment medium and wash the cells with a buffered saline solution. Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in a serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Western Blot Analysis for MAPK Signaling
This protocol provides a general framework for assessing the activation of MAPK signaling pathways.
-
Protein Extraction: Following treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer and then incubate with primary antibodies specific for phosphorylated and total forms of MAPK proteins (e.g., phospho-ERK, total-ERK).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound presents a targeted approach to cytoprotection, functioning primarily as a direct scavenger of reactive oxygen species. Its inability to contribute to glutathione synthesis distinguishes it from its L-isomer, NAC, which offers a broader spectrum of antioxidant and signaling-modulatory effects. The choice between NAD and NAC in a research or therapeutic context should be guided by the specific cellular mechanisms one aims to target. For direct, glutathione-independent antioxidant effects, NAD is a viable candidate. For broader cytoprotection that includes the reinforcement of the endogenous glutathione system and modulation of key stress-response pathways, NAC remains the more versatile option. Further research into the potential signaling-modulatory effects of NAD is warranted to fully elucidate its cytoprotective capabilities.
References
- 1. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetylcysteine, reactive oxygen species and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acetylcysteine protects against liver injure induced by carbon tetrachloride via activation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. atsjournals.org [atsjournals.org]
A Comparative Guide to Cellular Uptake of N-Acetyl-D-cysteine and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative analysis of N-Acetyl-D-cysteine (NAD) cellular uptake, offering a comparison with its more common isomer, N-Acetyl-L-cysteine (NAC), and other related thiol compounds. The information presented is intended to assist researchers in selecting appropriate compounds for studies involving cellular antioxidant replenishment and redox modulation.
Introduction
This compound (NAD) is a thiol-containing compound and the D-isomer of N-Acetyl-L-cysteine (NAC). While NAC is well-studied for its role as a precursor to the antioxidant glutathione (GSH), NAD is known to function as a direct reactive oxygen species (ROS) scavenger but does not contribute to GSH synthesis.[1][2] Understanding the cellular uptake kinetics of these compounds is crucial for interpreting experimental results and for the development of new therapeutic strategies targeting oxidative stress. This guide summarizes the available quantitative data, details relevant experimental protocols, and illustrates the key cellular pathways involved.
Quantitative Comparison of Cellular Uptake
Direct quantitative kinetic data for the cellular uptake of this compound is limited in the current literature. However, we can draw comparisons from data available for N-Acetyl-L-cysteine and other cysteine derivatives. The following table summarizes key quantitative parameters for the cellular uptake of these compounds.
| Compound | Cell Type | Uptake Parameter | Value | Citation |
| N-Acetyl-L-cysteine (NAC) | Human Erythrocytes | First-Order Rate Constant | 2.40 ± 0.070 min⁻¹ | [3] |
| Saturation Concentration | > 10 mM | [3] | ||
| A549 (Human Lung Carcinoma) | Intracellular Concentration (after 24h, 5.0 mM treatment) | ~1.5 nmol/mg protein | [4] | |
| L-Cysteine | Human Erythrocytes | Intracellular Free-SH (after 1h, 5 mM treatment) | 3.37 ± 0.006 µmol/ml | [5] |
| Rabbit Renal Proximal Tubule (Pars Convoluta) | Kₘ (Na⁺-dependent) | 0.58 mM | [6] | |
| Rabbit Renal Proximal Tubule (Pars Recta) | Kₘ₁ (Na⁺-dependent) | 0.03 mM | [6] | |
| Kₘ₂ (Na⁺-dependent) | 5.84 mM | [6] | ||
| L-Cystine | Rabbit Renal Proximal Tubule | Na⁺-dependent uptake observed, but to a lesser extent than L-cysteine | - | [6] |
| Opossum Kidney (OK) Cells | High-affinity, Na⁺-independent saturable process | - | [7] | |
| This compound (NAD) | - | Direct quantitative uptake data not readily available. Uptake is likely to be less efficient than NAC due to stereospecificity of transporters. | - |
Note: The uptake of N-Acetyl-L-cysteine in erythrocytes was found to be partially mediated by the anion exchange protein.[3] Studies comparing L-cysteine and NAC have shown that L-cysteine crosses erythrocyte membranes more efficiently.[5]
Signaling Pathways and Transport Mechanisms
The cellular uptake and subsequent action of N-acetylcysteine isomers involve several mechanisms. While specific pathways for this compound are not well-elucidated, the pathways for N-Acetyl-L-cysteine are better understood and provide a likely model. NAC can be transported into the cell, where it is deacetylated to form L-cysteine, a precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). An alternative indirect mechanism involves extracellular thiol-disulfide exchange, where NAC reduces cystine to cysteine, which is then transported into the cell. This compound, however, is not a substrate for the enzymes involved in glutathione synthesis.
Experimental Protocols
Accurate quantification of intracellular this compound and its alternatives is essential for uptake studies. Below are detailed methodologies for such experiments.
Protocol 1: Quantification of Intracellular this compound using HPLC with Fluorescence Detection
This protocol is adapted from methods used for N-Acetyl-L-cysteine quantification.[8][9]
1. Cell Culture and Treatment:
-
Plate cells (e.g., A549, HepG2) in 6-well plates and grow to 80-90% confluency.
-
Wash cells twice with phosphate-buffered saline (PBS).
-
Incubate cells with varying concentrations of this compound in serum-free media for desired time points (e.g., 0, 15, 30, 60, 120 minutes).
2. Cell Lysis and Sample Preparation:
-
After incubation, wash cells three times with ice-cold PBS to remove extracellular compound.
-
Lyse the cells by adding 200 µL of ice-cold 0.1 M HCl-1 mM DTPA and scraping.
-
Transfer the cell lysate to a microcentrifuge tube and sonicate for 30 seconds on ice.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for derivatization.
3. Derivatization:
-
To 50 µL of the supernatant, add 50 µL of 10 mM dithiothreitol (DTT) in 0.1 M borate buffer (pH 9.5) to reduce any disulfide bonds. Incubate for 30 minutes at room temperature.
-
Add 10 µL of 10 mM N-(1-pyrenyl)maleimide (NPM) in acetonitrile.
-
Incubate in the dark at 60°C for 60 minutes.
-
Stop the reaction by adding 10 µL of 2 M HCl.
4. HPLC Analysis:
-
Inject 20 µL of the derivatized sample into an HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Use a gradient elution with a mobile phase consisting of (A) acetonitrile and (B) water, both containing 0.1% trifluoroacetic acid.
-
Set the fluorescence detector to an excitation wavelength of 330 nm and an emission wavelength of 376 nm.
-
Quantify the intracellular this compound concentration by comparing the peak area to a standard curve prepared with known concentrations of derivatized NAD.
Protocol 2: General Workflow for Cellular Uptake Assay
The following diagram illustrates a typical workflow for a cellular uptake experiment.
Conclusion
The quantitative analysis of this compound cellular uptake is an area that requires further investigation to provide a complete picture of its pharmacological profile. Based on the available data for its L-isomer and other cysteine derivatives, it is plausible that NAD enters cells, albeit potentially less efficiently than NAC, and exerts its antioxidant effects through direct ROS scavenging. The experimental protocols provided in this guide offer a framework for researchers to conduct their own quantitative uptake studies, contributing valuable data to this field. A deeper understanding of the cellular transport and fate of NAD will be instrumental in harnessing its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Kinetics of uptake and deacetylation of N-acetylcysteine by human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative study of the uptake of L-cysteine and L-cystine in the renal proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cystine and dibasic amino acid uptake by opossum kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. | Semantic Scholar [semanticscholar.org]
- 9. Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of N-Acetyl-L-cysteine in Cell Models: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the full spectrum of a compound's cellular activity is paramount. N-Acetyl-L-cysteine (NAC), a widely used antioxidant and mucolytic agent, is no exception. While its primary mechanisms of action are well-documented, a growing body of evidence highlights significant off-target effects that can vary dramatically depending on the cell type and experimental conditions. This guide provides a comprehensive comparison of NAC's off-target effects, supported by experimental data and detailed protocols, to aid in the critical assessment of its use in research and therapeutic development.
Data Summary: Quantitative Analysis of NAC's Off-Target Effects
The following tables summarize key quantitative data from various studies, illustrating the diverse and sometimes contradictory off-target effects of NAC in different cell models.
| Cell Line | Assay | NAC Concentration | Observed Effect | Reference |
| Human Leukemia (HL-60) | Cell Viability | 0.5–1 mM | Extensive loss of viability | [1] |
| Human Leukemia (U937) | Cell Viability | 0.5–1 mM | Marginal effect on viability | [1] |
| Human Lung Carcinoma (A549) | Cell Viability (MTT Assay) | Up to 10 mM | No negative impact on cell viability | [2] |
| Human Lung Carcinoma (A549) | Cell Viability (MTT Assay) | 50 mM | 30% decrease in cell viability | [2] |
| Bovine Secondary Follicles | Follicle Growth | 1 mM | Increased percentage of growing follicles | [3] |
| Bovine Secondary Follicles | Follicle Growth | 25 mM | Reduced rate of growing follicles | [3] |
| Human Liver Carcinoma (HepG2) | Cytotoxicity (Lead-induced) | 0.125, 0.25, and 0.5 mM | Increased cell viability in the presence of lead nitrate | [4] |
| Murine Haematopoietic Stem/Progenitor Cells | Cell Viability | 0.25, 0.5, and 2 µM | Significantly increased cell viability | [5] |
Table 1: Comparative Cytotoxicity of N-Acetyl-L-cysteine (NAC) in Various Cell Models. This table highlights the concentration- and cell-type-dependent cytotoxic effects of NAC.
| Cell Line | Assay | NAC Concentration | Observed Effect on Genotoxicity | Reference |
| Human Liver Carcinoma (HepG2) | Comet Assay (Lead-induced DNA damage) | 500 µM | Significant reduction in DNA damage | [6] |
| Murine Haematopoietic Stem/Progenitor Cells | Comet Assay | 0.25, 0.5, and 2 µM | Significantly reduced DNA damage | [5] |
| Yeast (Saccharomyces cerevisiae) | Histidine Prototrophy Reversion (IR-induced DNA deletions) | Not specified | Reduced frequency of IR-induced DNA deletions | [7] |
| Human Lymphoblastoid Cells | γ-H2AX Foci Formation (IR-induced DNA double-strand breaks) | Not specified | Reduced γ-H2AX foci formation | [7] |
Table 2: Genotoxic and Protective Effects of N-Acetyl-L-cysteine (NAC). This table showcases NAC's ability to mitigate DNA damage induced by various agents.
Key Signaling Pathways Modulated by NAC
NAC's influence extends to critical cellular signaling pathways, often in a context-dependent manner. Its dual role as an antioxidant and, under certain conditions, a pro-oxidant, contributes to this complexity.[8]
The Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway, comprising ERK, p38, and JNK, is a central regulator of cellular processes like proliferation, differentiation, and apoptosis. NAC's effect on this pathway is notably influenced by the cellular environment, particularly the presence or absence of serum.
-
In Serum-Deprived Conditions: NAC has been shown to inhibit the activation of ERK, p38, and JNK induced by TNF-α.[8]
-
In the Presence of Serum: Conversely, with 10% serum, NAC can enhance the LPS-induced phosphorylation of p38 and JNK, while having no effect on ERK activation.[8] This highlights the critical role of the local redox environment in determining NAC's signaling outcomes.[8]
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. NAC is well-recognized for its ability to suppress NF-κB activity, thereby reducing the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[9] This inhibitory effect is a key component of its anti-inflammatory properties.[9]
Experimental Protocols
To ensure reproducibility and aid in the design of future studies, detailed methodologies for key experiments are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is often an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Treat the cells with various concentrations of NAC and/or other compounds of interest for the desired time period (e.g., 24 or 48 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Genotoxicity Assessment: Comet Assay (Alkaline Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.
Protocol:
-
Cell Preparation: Harvest and resuspend cells in ice-cold PBS at a concentration of 1 x 105 cells/mL.
-
Agarose Embedding: Mix 10 µL of the cell suspension with 75 µL of low-melting-point agarose (0.5% in PBS) at 37°C.
-
Slide Preparation: Pipette the cell-agarose mixture onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify at 4°C for 10 minutes.
-
Cell Lysis: Remove the coverslip and immerse the slides in a lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) for at least 1 hour at 4°C.
-
DNA Unwinding: Place the slides in an electrophoresis tank filled with fresh, chilled alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13) for 20-40 minutes to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer (0.4 M Tris-HCl, pH 7.5) three times for 5 minutes each. Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.[5]
Experimental Workflow for Assessing Off-Target Effects
The following diagram outlines a logical workflow for a comprehensive assessment of a compound's off-target effects in cell models.
Conclusion
The off-target effects of N-Acetyl-L-cysteine are multifaceted and highly dependent on the cellular context, including cell type, the presence of other stimuli, and the local redox environment. While it demonstrates protective effects against cytotoxicity and genotoxicity in many instances, it can also induce cell death and modulate key signaling pathways in ways that may be unintended or undesirable for a specific application. A thorough and systematic assessment of these off-target effects, utilizing a range of cell models and assays as outlined in this guide, is crucial for the accurate interpretation of experimental results and the safe and effective development of NAC-based therapeutic strategies. Researchers are encouraged to consider this complexity in their study design to fully harness the potential of this versatile compound while mitigating its risks.
References
- 1. N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of N-acetylcysteine on Growth, Viability, and Ultrastructure of In Vitro Cultured Bovine Secondary Follicles [mdpi.com]
- 4. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of N-Acetylcysteine Supplementation on the Oxidative Stress Levels, Genotoxicity and Lineage Commitment Potential of Ex Vivo Murine Haematopoietic Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetyl-Cysteine Protects Against DNA Damage Associated with Lead Toxicity in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetyl cysteine protects against ionizing radiation-induced DNA damage but not against cell killing in yeast and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Transcriptomic and Mechanistic Analysis of N-Acetyl-D-cysteine and N-Acetyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the transcriptomic and cellular effects of N-Acetyl-D-cysteine (NAD) and N-Acetyl-L-cysteine (NAL). While direct comparative transcriptomic data for NAD is not available in the current body of scientific literature, this document synthesizes existing research on their distinct biochemical properties and the known transcriptomic impact of NAL to offer an evidence-based comparative analysis.
Executive Summary
N-Acetyl-L-cysteine (NAL) is a well-established antioxidant and a precursor to the essential intracellular antioxidant, glutathione (GSH).[1][2][3][4] Its therapeutic effects are largely attributed to its ability to replenish cellular GSH levels, thereby mitigating oxidative stress and modulating redox-sensitive signaling pathways. In contrast, this compound (NAD) can act as a direct scavenger of reactive oxygen species (ROS) due to its thiol group, but it is not a substrate for the enzymes that produce L-cysteine, and therefore does not contribute to the synthesis of glutathione.[5][6] This fundamental mechanistic difference suggests that the transcriptomic landscapes induced by these two stereoisomers will be significantly divergent. NAL is expected to broadly influence genes involved in antioxidant defense, inflammation, and cellular metabolism via GSH-dependent pathways, while the effects of NAD are likely to be more restricted to direct ROS scavenging and its immediate downstream consequences.
Comparative Data: Biochemical and Cellular Effects
| Feature | This compound (NAD) | N-Acetyl-L-cysteine (NAL) | Supporting Evidence |
| Direct ROS Scavenging | Yes, possesses a thiol group that can directly react with and neutralize reactive oxygen species. | Yes, the thiol group can directly scavenge certain reactive oxygen species.[1][7] | [5][7] |
| Glutathione (GSH) Precursor | No, it is not metabolized to L-cysteine and therefore does not contribute to glutathione synthesis.[5][6] | Yes, it is readily deacetylated to L-cysteine, the rate-limiting substrate for glutathione synthesis.[1][4] | [2][4][5][6] |
| Cellular Uptake | Can be taken up by cells. | Efficiently transported into cells. | |
| Metabolism | Not a substrate for enzymes that deacetylate NAL. Largely excreted unchanged.[6] | Deacetylated to L-cysteine by aminoacylases.[1][4] | [1][4][6] |
| Impact on Intracellular GSH Levels | Does not increase intracellular glutathione levels.[5][6] | Significantly increases intracellular glutathione levels, particularly under conditions of oxidative stress.[4][6] | [4][5][6] |
Inferred Comparative Transcriptomic Effects
Based on the distinct biochemical properties, the following differences in transcriptomic profiles are inferred:
| Transcriptomic Impact | This compound (NAD) | N-Acetyl-L-cysteine (NAL) |
| Antioxidant Response Genes | Limited impact, primarily affecting genes downstream of direct ROS scavenging. | Broad-spectrum upregulation of antioxidant response element (ARE)-driven genes via Nrf2 activation, secondary to GSH replenishment. |
| Inflammatory Pathways (e.g., NF-κB) | May have some inhibitory effects due to direct ROS scavenging, as ROS can activate NF-κB. | Potent inhibitor of NF-κB activation through maintenance of the intracellular redox state. |
| Glutathione Metabolism Genes | No significant effect expected. | Upregulation of genes involved in glutathione synthesis and recycling (e.g., GCLC, GSS). |
| Cellular Proliferation & Differentiation | Less likely to have a significant, direct impact. | Can induce differentiation and inhibit proliferation in certain cell types, as seen in keratinocytes and colon cancer cells.[8][9][10] |
| Metabolic Pathways | Minimal impact on metabolic gene expression. | May influence metabolic pathways sensitive to redox status. |
Experimental Protocols: Transcriptomic Analysis of N-Acetyl-L-cysteine
The following is a generalized protocol based on methodologies from studies investigating the transcriptomic effects of NAL.
1. Cell Culture and Treatment:
-
Cell Lines: Human normal primary keratinocytes (NHEK) and colon carcinoma cells (Caco-2) are commonly used.[8]
-
Culture Conditions: Cells are maintained in their respective standard growth media and conditions.
-
NAL Treatment: A stock solution of N-Acetyl-L-cysteine is prepared and filter-sterilized. Cells are treated with a final concentration of NAL (e.g., 2 mM for NHEK, 10 mM for Caco-2) for various time points (e.g., 1, 12, and 24 hours).[8] Control cells are treated with the vehicle.
2. RNA Extraction and Quality Control:
-
Total RNA is extracted from treated and control cells using a standard method, such as TRIzol reagent or a column-based kit.
-
RNA quality and quantity are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).
3. Microarray or RNA-Sequencing:
-
Microarray: Labeled cRNA is prepared from the total RNA and hybridized to a microarray chip (e.g., Affymetrix GeneChip).[8]
-
RNA-Sequencing: Alternatively, RNA-seq libraries are prepared and sequenced on a high-throughput sequencing platform.
4. Data Analysis:
-
Raw data is processed, normalized, and analyzed to identify differentially expressed genes (DEGs) between NAL-treated and control groups.
-
Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed to identify the biological processes and signaling pathways affected by NAL treatment.
Visualizing the Mechanisms of Action
Caption: Comparative metabolic pathways of NAL and NAD.
Caption: Key signaling pathways modulated by NAL.
Conclusion
The differential metabolism of this compound and N-Acetyl-L-cysteine is the primary determinant of their distinct biological and, consequently, their inferred transcriptomic effects. While both isomers possess direct antioxidant capabilities, NAL's role as a precursor to glutathione provides it with a much broader and more profound influence on cellular function. NAL actively participates in the maintenance of cellular redox homeostasis, which in turn modulates a wide array of signaling pathways and gene expression programs related to antioxidant defense, inflammation, and cell fate. In contrast, the effects of NAD are likely more limited and transient, stemming from its direct interaction with reactive oxygen species. For researchers and drug development professionals, understanding these fundamental differences is crucial for the rational design of experiments and the development of targeted therapeutic strategies. Future transcriptomic studies on NAD are warranted to confirm these inferred differences and to fully elucidate its biological activities.
References
- 1. tandfonline.com [tandfonline.com]
- 2. transparentlabs.com [transparentlabs.com]
- 3. Glutathione vs. NAC: Which Antioxidant Is Best for Your Liver? - Life Extension [lifeextension.com]
- 4. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective effects of N-acetylcysteine stereoisomers on hepatic glutathione and plasma sulfate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Global gene expression analysis in time series following N-acetyl L-cysteine induced epithelial differentiation of human normal and cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global gene expression analysis in time series following N-acetyl L-cysteine induced epithelial differentiation of human normal and cancer cells in vitro | Semantic Scholar [semanticscholar.org]
- 10. Global gene expression analysis in time series following N-acetyl L-cysteine induced epithelial differentiation of human normal and cancer cells in vitro [inis.iaea.org]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling N-Acetyl-D-cysteine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of N-Acetyl-D-cysteine, a compound valued for its antioxidant properties. Adherence to these procedures is critical for minimizing risk and ensuring operational integrity.
Personal Protective Equipment (PPE) at a Glance
A systematic approach to personal safety begins with the correct selection and use of PPE. The following table summarizes the recommended protective equipment when handling this compound.
| Protection Type | Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or eyeglasses | OSHA 29 CFR 1910.133 or European Standard EN166 | To prevent eye contact with dust or splashes.[1][2] |
| Skin Protection | Chemical-resistant gloves and protective clothing | Consult glove manufacturer's compatibility data | To prevent skin exposure and contamination of personal clothing.[1][3] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required if exposure limits are exceeded or dust is generated | To prevent inhalation of airborne particles.[1] Not generally required with adequate ventilation.[2] |
Operational Blueprint: From Handling to Disposal
Engineering Controls and Hygiene:
-
Ventilation: Always handle this compound in a well-ventilated area. Use local exhaust ventilation to control the generation of dust.[1][4]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound.[1] Avoid eating, drinking, or smoking in laboratory areas.
Handling and Storage Protocols:
-
Handling: Minimize dust generation and accumulation.[1] Avoid contact with skin, eyes, and clothing.[1][2]
-
Storage: Store containers in a cool, dry, and well-ventilated place.[1] Keep containers tightly closed when not in use. This compound should be stored away from incompatible materials such as strong oxidizing agents.[2][4]
Disposal Plan:
-
Waste Classification: This material and its container must be disposed of as hazardous waste.[4]
-
Disposal Procedure: Dispose of contents and containers in accordance with all applicable local, regional, national, and international regulations.[4] Do not allow the product to enter drains.[4] Uncleaned containers should be treated as the product itself.
Emergency Spill Response Workflow
In the event of a spill, a clear and immediate response is crucial. The following workflow diagram outlines the necessary steps to safely manage a spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
